Cucumechinoside D
Description
Structure
2D Structure
Properties
CAS No. |
125640-33-7 |
|---|---|
Molecular Formula |
C54H84O32S3 |
Molecular Weight |
1341.4 g/mol |
IUPAC Name |
[6-[4,5-dihydroxy-6-[4-hydroxy-2-[[2,6,13,17,17-pentamethyl-6-(4-methyl-2-oxopentyl)-4,8-dioxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-1(20)-en-16-yl]oxy]-5-sulfooxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-4-[3,5-dihydroxy-4-methoxy-6-(sulfooxymethyl)oxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]methyl hydrogen sulfate |
InChI |
InChI=1S/C54H84O32S3/c1-22(2)16-24(55)17-53(8)44-27(56)18-52(7)26-10-11-31-50(4,5)32(13-14-51(31,6)25(26)12-15-54(44,52)49(64)85-53)81-48-43(35(59)30(19-75-48)86-89(71,72)73)84-45-37(61)36(60)40(23(3)78-45)82-47-39(63)42(34(58)29(80-47)21-77-88(68,69)70)83-46-38(62)41(74-9)33(57)28(79-46)20-76-87(65,66)67/h10,22-23,25,28-48,57-63H,11-21H2,1-9H3,(H,65,66,67)(H,68,69,70)(H,71,72,73) |
InChI Key |
CEMJJEHGFGIXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CC(=O)CC(C)C)C)OS(=O)(=O)O)O)O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)O)OC9C(C(C(C(O9)COS(=O)(=O)O)O)OC)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cucumechinoside D; |
Origin of Product |
United States |
Foundational & Exploratory
Cucumechinoside D: A Technical Overview of its Discovery, Origin, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumechinoside D is a sulfated triterpene glycoside, a class of saponins, originally isolated from the sea cucumber Cucumaria echinata.[1] Triterpene glycosides from marine organisms, particularly sea cucumbers, are a subject of significant interest in the field of natural product chemistry and drug discovery due to their diverse and potent biological activities.[2] These compounds are known to exhibit a wide range of effects, including cytotoxic, antimicrobial, and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, with a focus on the experimental methodologies and available data for researchers and drug development professionals.
Discovery and Origin
This compound was first identified as part of a study on the chemical constituents of the sea cucumber Cucumaria echinata.[1] This marine invertebrate, belonging to the family Cucumariidae, is the natural source of this complex saponin. The initial discovery was reported in 1990 by a team of researchers led by T. Miyamoto.[1]
Chemical Structure
The structure of this compound was elucidated through a combination of chemical and spectral investigations.[1] It is a holostane-type triterpenoid glycoside sulfate. While the precise stereochemistry and complete structural details would be found in the original publication, the general structure consists of a triterpenoid aglycone linked to a sugar chain with sulfate groups attached. The molecular formula of pseudocnoside A, a related compound with an identical oligosaccharide chain to cucumechinosides A and C, was determined as C54H84O28S2Na2.[3]
Experimental Protocols
While the specific details from the original discovery paper by Miyamoto et al. (1990) are not fully available, this section outlines the general and widely accepted methodologies for the isolation and characterization of triterpene glycosides from sea cucumbers. These protocols are based on established practices in the field of marine natural product chemistry.
Isolation of this compound
The isolation of this compound from Cucumaria echinata would have likely followed a multi-step purification process to separate the compound from the complex mixture of metabolites present in the sea cucumber.
1. Extraction:
-
The sea cucumber tissue is first minced and then extracted with a polar solvent, typically methanol or ethanol, to isolate the glycosides.
-
The resulting crude extract is then subjected to a series of liquid-liquid partitions using solvents of increasing polarity (e.g., hexane, chloroform, butanol) to separate compounds based on their polarity. Saponins are typically enriched in the butanol fraction.
2. Chromatographic Purification:
-
The butanol fraction is further purified using various chromatographic techniques.
-
Column Chromatography: Initial separation is often performed on a silica gel or a reversed-phase (e.g., C18) column.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a reversed-phase column and a methanol-water or acetonitrile-water gradient.
Structure Elucidation
The determination of the complex structure of this compound would have involved a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): To identify the types and numbers of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): To establish the connectivity between atoms and the stereochemistry of the molecule, including the sequence and linkage of the sugar units in the glycoside chain.
-
-
Acid Hydrolysis: To break the glycosidic bonds and identify the individual monosaccharide units through comparison with standards, often using techniques like gas chromatography (GC).
Biological Activity
Data Presentation
The following table summarizes the known biological activities of this compound and related compounds. It is important to note the absence of specific IC50 or MIC values for this compound in the currently accessible literature.
| Compound Name | Biological Activity | Cell Line/Organism | Quantitative Data (IC50/MIC) | Reference |
| This compound | Antitumor | Murine lymphoma L1210, Human epidermoid carcinoma KB | Data not available in searched literature | [1] |
| This compound | Antifungal | Not specified | Data not available in searched literature | [1] |
| This compound | Antiprotozoal | Not specified | Data not available in searched literature | [1] |
| Nobiliside D | Antitumor | K562 (human leukemic cell line) | IC50: 0.83±0.14 µg/ml | [4] |
| Nobiliside D | Antitumor | MCF-7 (human breast cancer cell line) | IC50: 0.82±0.11 µg/ml | [4] |
| Variegatuside D | Antifungal | Microsporum gypseum, C. albicans, C. pseudotropicalis, C. parapsilosis | MIC80: 3.4 µg/mL | [5] |
| Scabraside A | Antifungal | A. fumigatus, C. pseudotropicalis, M. gypseum, T. rubrum, C. albicans | MIC80: 2-8 µg/mL | [6] |
| Cucumarioside A2-2 | Antitumor | Ehrlich carcinoma cells | EC50: 2.1 µM (esterase assay), 2.7 µM (MTT assay) | [7] |
Mandatory Visualizations
Experimental Workflow for Discovery
Caption: Generalized workflow for the discovery and characterization of this compound.
Putative Antifungal Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, triterpene glycosides are generally known to exert their antifungal effects by disrupting the fungal cell membrane. The following diagram illustrates this putative mechanism.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. A novel antitumor compound nobiliside D isolated from sea cucumber (Holothuria nobilis Selenka) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal and Antibacterial Activities of Isolated Marine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of Cucumechinoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structure elucidation of Cucumechinoside D, a sulfated triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata. While the specific detailed spectral data from the original research by Miyamoto et al. (1990) is not publicly available in detail, this guide outlines the established experimental workflow and data analysis principles for this class of compounds, enabling researchers to understand the core concepts of its structural determination.
Executive Summary
This compound is a member of the triterpenoid glycoside family, a class of natural products known for their diverse biological activities.[1][2] The structural elucidation of such complex molecules is a meticulous process that relies on a combination of chromatographic separation, spectroscopic analysis, and chemical degradation techniques. This guide will detail the typical experimental protocols and data interpretation involved in determining the aglycone structure, the sugar sequence, the position of glycosidic linkages, and the location of sulfate groups, all of which are critical for defining the complete chemical structure of this compound.
Isolation and Purification
The initial step in the structure elucidation of this compound involves its extraction and purification from the source organism, Cucumaria echinata. A general protocol for the isolation of triterpenoid glycosides from sea cucumbers is as follows:
Experimental Protocol: Isolation and Purification
-
Extraction: The dried and powdered sea cucumber material is typically extracted with a polar solvent such as methanol or ethanol to isolate the glycosides.[1]
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning. A common scheme involves partitioning between water and n-butanol. The glycosides, being amphiphilic, will preferentially partition into the n-butanol layer.
-
Chromatographic Separation: The butanol extract is then subjected to a series of chromatographic techniques to separate the complex mixture of glycosides.
-
Column Chromatography: Initial separation is often achieved using silica gel or reversed-phase (e.g., C18) column chromatography with a gradient elution system (e.g., chloroform-methanol-water or acetonitrile-water).[1]
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain individual glycosides like this compound is typically performed using reversed-phase HPLC.[1]
-
Structural Analysis by Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining initial structural information about triterpenoid glycosides.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used techniques.
-
Sample Preparation: A small amount of the purified glycoside is dissolved in a suitable solvent (e.g., methanol) and mixed with a matrix (for FAB-MS, e.g., glycerol).
-
Data Acquisition: Mass spectra are acquired in both positive and negative ion modes.
Data Presentation: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₅₄H₈₂Na₂O₂₉S₂ | Miyamoto et al., 1990 |
| [M-H]⁻ Ion (m/z) | 1281.4 | Miyamoto et al., 1990 |
Note: The detailed fragmentation pattern from tandem mass spectrometry (MS/MS) would provide information on the sugar sequence and the aglycone mass, but this specific data for this compound is not available in the searched literature.
Structure Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most critical technique for the complete structure elucidation of complex natural products like this compound. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HMBC, HSQC, NOESY/ROESY) is employed.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified glycoside are dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are used to acquire the spectra.
-
Data Acquisition: A standard suite of 1D and 2D NMR experiments is performed.
While the specific ¹H and ¹³C NMR chemical shift values for this compound are not available in the reviewed literature, the following tables illustrate the type of data that would be generated and interpreted.
Data Presentation: Representative ¹³C NMR Data for a Triterpenoid Glycoside Aglycone
| Carbon No. | Chemical Shift (δ) ppm | Carbon Type |
| 1 | 36.5 | CH₂ |
| 2 | 27.0 | CH₂ |
| 3 | 89.0 | CH (Glycosylation site) |
| ... | ... | ... |
| 18 | 176.0 | C=O (Lactone) |
| 19 | 24.0 | CH₃ |
| 20 | 83.0 | C (Lactone) |
| ... | ... | ... |
Data Presentation: Representative ¹H and ¹³C NMR Data for a Sugar Chain
| Position | ¹H Chemical Shift (δ) ppm (J in Hz) | ¹³C Chemical Shift (δ) ppm |
| Xylose-1 | 4.5 (d, 7.5) | 105.0 |
| Xylose-2 | 3.5 (t, 8.0) | 75.0 |
| ... | ... | ... |
| Glucose-1 | 4.7 (d, 7.8) | 104.5 |
| ... | ... | ... |
Determination of Sugar Moieties and Linkages
Acid Hydrolysis: To identify the constituent monosaccharides, the glycoside is subjected to acid hydrolysis.
Experimental Protocol: Acid Hydrolysis
-
The glycoside is heated with an acid (e.g., 2M trifluoroacetic acid or 1M HCl) to cleave the glycosidic bonds.
-
The resulting mixture of monosaccharides is then analyzed by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. This allows for the identification of the individual sugar units.
2D NMR Analysis for Linkage Determination: The sequence and linkage points of the sugar units, as well as the attachment point to the aglycone, are determined through 2D NMR experiments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds. Key HMBC correlations are observed between anomeric protons of the sugar units and the carbons of the adjacent sugar or the aglycone, establishing the glycosidic linkages.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other. This helps to confirm the glycosidic linkages and determine the relative stereochemistry.
Visualization of the Structure Elucidation Workflow
The logical flow of experiments and data analysis in the structure elucidation of this compound can be visualized as follows:
Caption: Workflow for the structure elucidation of this compound.
Signaling Pathways and Logical Relationships
The relationships between the different analytical techniques and the structural information they provide can be further illustrated.
References
Cucumechinoside D chemical properties and characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumechinoside D is a sulfated triterpene glycoside, a class of saponins, isolated from the sea cucumber Cucumaria echinata. As a member of the holostane triterpenoid family, it possesses a characteristic lanostane-derived aglycone with a γ-lactone ring. Triterpene glycosides from marine invertebrates are of significant interest to the scientific community due to their diverse and potent biological activities. This document provides a comprehensive overview of the known chemical properties and biological characteristics of this compound, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development. While the foundational data originates from the initial isolation and characterization studies, this guide also incorporates broader knowledge of related compounds to provide a complete contextual understanding.
Chemical Properties and Structure
This compound is a complex organic molecule with a holostane-type triterpenoid aglycone linked to a sulfated oligosaccharide chain. The structural elucidation of this compound and its congeners was first reported by Miyamoto et al. in 1990.[1]
Physicochemical Properties
Detailed physicochemical data for this compound is limited in publicly accessible literature. The primary source likely contains specific details on its appearance, melting point, and optical rotation.[1] Based on data for related compounds, it is expected to be a white, amorphous solid.
| Property | Value | Source |
| Molecular Formula | C₅₄H₈₂Na₂O₂₉S₂ | [2] |
| Molecular Weight | 1281.4 ([M-H]⁻) | [2] |
| Appearance | Data not available in searched literature. | |
| Melting Point | Data not available in searched literature. | |
| Optical Rotation | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. |
Spectroscopic Data
The definitive structural characterization of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Mass Spectrometry: High-resolution mass spectrometry is critical for determining the elemental composition and molecular weight. The reported mass for the deprotonated molecule is 1281.4 m/z.[2]
NMR Spectroscopy: Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data are essential for the complete assignment of the complex structure of this compound. While the specific chemical shifts and coupling constants for this compound are expected to be in the original 1990 publication by Miyamoto et al., they are not available in the currently accessible literature.[1]
General characteristics of the NMR spectra of related triterpene glycosides include:
-
¹H NMR: Signals for anomeric protons of the sugar units are typically found in the δ 4.5-5.5 ppm region. A complex pattern of signals for the triterpene aglycone is expected in the upfield region.
-
¹³C NMR: Anomeric carbons of the sugar residues typically resonate between δ 100-105 ppm. The numerous signals from the triterpenoid core are spread across the aliphatic and olefinic regions of the spectrum.
Biological Activity
Triterpene glycosides from sea cucumbers are well-documented for their broad spectrum of biological activities, which are largely attributed to their membranolytic properties.[3] The initial report on this compound indicated that it possesses antitumor and antifungal activities.[1]
Cytotoxic Activity
The cytotoxicity of this compound against murine lymphoma L1210 and human epidermoid carcinoma KB cells was evaluated in the original study.[1] However, specific IC₅₀ values are not available in the reviewed literature.
General Cytotoxicity of Related Compounds: Numerous studies on other cucumariosides and related triterpene glycosides have demonstrated potent cytotoxic effects against a variety of cancer cell lines. For instance, other glycosides from the Cucumaria genus have shown IC₅₀ values in the low micromolar range against cell lines such as HepG2 (hepatoma), HeLa (cervical cancer), and K562 (leukemia).[4][5]
| Cell Line | IC₅₀ (µM) | Source |
| Murine Lymphoma L1210 | Data not available in searched literature. | |
| Human Epidermoid Carcinoma KB | Data not available in searched literature. |
Antifungal Activity
The antifungal properties of this compound have been noted, though specific data on the fungal species tested and the corresponding Minimum Inhibitory Concentrations (MIC) are not detailed in the available literature.[1]
Antifungal Activity of Triterpene Glycosides: The antifungal mechanism of saponins is generally believed to involve interaction with sterols in the fungal cell membrane, leading to pore formation, increased permeability, and eventual cell lysis. Many triterpene glycosides have shown activity against pathogenic yeasts like Candida albicans and filamentous fungi.[6][7][8][9][10][11][12]
| Fungal Species | MIC (µg/mL) | Source |
| Data not available in searched literature. | Data not available in searched literature. |
Experimental Protocols
Detailed experimental protocols for the isolation, characterization, and biological evaluation of this compound would be found in the primary literature.[1] The following sections outline generalized methodologies based on standard practices for the study of triterpene glycosides.
Isolation and Purification of this compound
The general procedure for extracting and purifying triterpene glycosides from sea cucumbers is a multi-step process.[13]
Workflow for Isolation and Purification:
-
Extraction: The dried and powdered sea cucumber material is typically extracted with a polar solvent, such as ethanol or methanol, under reflux.
-
Solvent Partitioning: The crude extract is concentrated and then partitioned between n-butanol and water. The triterpene glycosides preferentially move into the n-butanol layer.
-
Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform, methanol, and water to separate the glycosides into fractions based on polarity.
-
High-Performance Liquid Chromatography (HPLC): Final purification of individual glycosides, such as this compound, is achieved using reversed-phase HPLC.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[14][15]
MTT Assay Protocol:
Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][16]
Broth Microdilution Protocol for Antifungal Testing:
-
Inoculum Preparation: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640 for yeasts).
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and duration) for fungal growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth.
Mechanism of Action
The primary mechanism of action for most triterpene glycosides is their interaction with sterols, particularly cholesterol, in cell membranes. This interaction leads to the formation of pores and a subsequent loss of membrane integrity, which can trigger downstream cellular events, including apoptosis.
Proposed Signaling Pathway for Triterpene Glycoside-Induced Apoptosis:
This proposed pathway illustrates that the initial membrane disruption by this compound can lead to an influx of ions and the generation of reactive oxygen species (ROS). These events can induce mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death or apoptosis.
Conclusion and Future Directions
This compound is a structurally complex and biologically active marine natural product. While its initial discovery highlighted its potential as a cytotoxic and antifungal agent, a significant amount of detailed characterization remains to be fully elucidated in widely accessible literature. Future research should focus on:
-
Re-isolation and full spectroscopic characterization of this compound to provide a complete and publicly available dataset.
-
Comprehensive screening of its cytotoxic activity against a broad panel of human cancer cell lines to identify potential therapeutic targets.
-
In-depth investigation of its antifungal spectrum and potency against clinically relevant fungal pathogens.
-
Elucidation of the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.
The information presented in this guide, compiled from the available scientific literature, provides a solid foundation for researchers to build upon in their exploration of this compound and other marine-derived triterpene glycosides as potential therapeutic leads.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. frdc.com.au [frdc.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antifungal Activity of C-27 Steroidal Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinaria.org [veterinaria.org]
- 9. Antifungal activity of the extracts and saponins from Sapindus saponaria L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reviberoammicol.com [reviberoammicol.com]
Unveiling the Bioactive Potential: A Technical Guide to Triterpene Glycosides from Cucumaria echinata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of triterpene glycosides isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides, a class of saponins, are secondary metabolites abundant in sea cucumbers and are responsible for a wide array of pharmacological effects. This document synthesizes available data on their cytotoxic, antifungal, and antiprotozoal activities, presenting quantitative data, detailed experimental protocols, and visualizations of associated biological pathways and workflows.
Overview of Triterpene Glycosides from Cucumaria echinata
Six novel holostane-type triterpenoid glycoside sulfates, named cucumechinosides A, B, C, D, E, and F, have been isolated from Cucumaria echinata. These compounds have been investigated for their biological activities, demonstrating potential as antitumor, antifungal, and antiprotozoal agents.[1] The core structure of these glycosides is based on a triterpene aglycone with a sugar moiety attached. Variations in the sugar chain and substitutions on the aglycone are responsible for the diversity of these compounds and their biological functions.
Biological Activities and Quantitative Data
The primary biological activities reported for triterpene glycosides from Cucumaria echinata are their cytotoxic effects against cancer cell lines, and their inhibitory action against fungi and protozoa.
Cytotoxic Activity
Table 1: Cytotoxic Activity of Triterpene Glycosides from Various Cucumaria Species
| Compound Name | Source Organism | Cell Line | IC50 (µg/mL) |
| Frondoside A | Cucumaria frondosa | P-388 | 0.4 |
| Frondoside A | Cucumaria frondosa | Schabel | 0.8 |
| Frondoside A | Cucumaria frondosa | A-549 | 1.6 |
| Frondoside A | Cucumaria frondosa | HT-29 | 1.6 |
| Frondoside A | Cucumaria frondosa | Mel-28 | 1.6 |
| Cucumarioside A3 | Cucumaria japonica | P-388 | 1.6 |
| Cucumarioside A3 | Cucumaria japonica | Schabel | >10 |
| Cucumarioside A3 | Cucumaria japonica | A-549 | >10 |
| Cucumarioside A3 | Cucumaria japonica | HT-29 | >10 |
| Cucumarioside A3 | Cucumaria japonica | Mel-28 | >10 |
| Cucumarioside A6-2 | Cucumaria japonica | P-388 | 1.6 |
| Cucumarioside A6-2 | Cucumaria japonica | Schabel | >10 |
| Cucumarioside A6-2 | Cucumaria japonica | A-549 | >10 |
| Cucumarioside A6-2 | Cucumaria japonica | HT-29 | >10 |
| Cucumarioside A6-2 | Cucumaria japonica | Mel-28 | >10 |
| Okhotoside B1 | Cucumaria okhotensis | HeLa | 10.0 |
| Okhotoside B2 | Cucumaria okhotensis | HeLa | 10.0 |
| Okhotoside B3 | Cucumaria okhotensis | HeLa | 10.0 |
| Frondoside A | Cucumaria okhotensis | HeLa | 2.1 |
| Frondoside A | Cucumaria okhotensis | THP-1 | 4.5 |
| Cucumarioside A2-5 | Cucumaria okhotensis | HeLa | 5.0 |
| Koreoside A | Cucumaria okhotensis | HeLa | 5.0 |
Data compiled from various sources.
Antifungal and Antiprotozoal Activities
The antifungal and antiprotozoal activities of cucumechinosides from C. echinata have also been reported. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC), for these compounds are not widely available. However, studies on triterpene glycosides from other sea cucumbers demonstrate their potential in these areas.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for assessing the biological activities of triterpene glycosides.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Methodology:
-
Cell Seeding: Cancer cells (e.g., L1210 or KB) are seeded in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the triterpene glycosides dissolved in the culture medium. A control group receives the vehicle only. The plates are incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for antifungal susceptibility testing by broth microdilution.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the fungal strain is prepared according to established protocols (e.g., Clinical and Laboratory Standards Institute - CLSI).
-
Serial Dilution: The triterpene glycosides are serially diluted in a suitable broth medium (e.g., RPMI-1640) in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the fungus.
Signaling Pathways in Cytotoxicity
The cytotoxic effects of triterpene glycosides from sea cucumbers are often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. While the specific pathways for cucumechinosides from C. echinata have not been fully elucidated, studies on analogous compounds from other Cucumaria species suggest the involvement of caspase-dependent pathways.
A generalized signaling pathway for apoptosis induction by triterpene glycosides is depicted below.
Generalized Apoptotic Pathway Induced by Triterpene Glycosides
Caption: Generalized signaling pathways of apoptosis induced by triterpene glycosides.
Conclusion and Future Directions
The triterpene glycosides from Cucumaria echinata represent a promising source of novel bioactive compounds with potential applications in oncology and infectious disease treatment. While initial studies have highlighted their cytotoxic, antifungal, and antiprotozoal activities, further research is imperative. Future work should focus on:
-
Comprehensive Bioactivity Screening: Elucidating the full spectrum of biological activities of the cucumechinosides.
-
Mechanism of Action Studies: Detailing the specific molecular targets and signaling pathways affected by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Identifying the key structural features responsible for their biological activities to guide the synthesis of more potent and selective analogs.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety of these compounds in animal models.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of marine-derived natural products, specifically the triterpene glycosides from Cucumaria echinata.
References
Preliminary Insights into the Mechanism of Action of Cucumechinoside D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumechinoside D, a triterpene glycoside isolated from the sea cucumber Cucumaria echinata, represents a class of marine natural products with potential cytotoxic activities against cancer cells. This document provides a technical guide to the preliminary studies on the mechanism of action of this compound. Due to the limited specific research on this compound, this guide synthesizes available data on this compound and contextualizes it within the broader understanding of the mechanisms of related sea cucumber triterpene glycosides. The prevailing evidence suggests that the cytotoxic effects of these compounds are mediated through the induction of apoptosis, primarily via the intrinsic mitochondrial pathway. This involves the modulation of key signaling molecules, including caspases and members of the Bcl-2 family. This guide presents the available quantitative data, outlines relevant experimental protocols, and provides visual representations of the hypothesized signaling pathways.
Introduction
Triterpene glycosides, a diverse group of saponins found in sea cucumbers, have garnered significant interest in the field of oncology for their potent cytotoxic and antitumor properties.[1][2][3] this compound, derived from the sea cucumber Cucumaria echinata, is a member of this extensive family of marine compounds.[1][2] While research specifically elucidating the detailed molecular mechanisms of this compound is still in its nascent stages, the collective body of work on analogous sea cucumber glycosides provides a foundational framework for understanding its potential modes of action. These compounds are generally recognized to induce programmed cell death, or apoptosis, in various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[3][4]
Quantitative Cytotoxicity Data
Preliminary cytotoxic screening of this compound has been reported, indicating its potential to inhibit the proliferation of cancer cells. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against two cancer cell lines.
| Compound | Cell Line 1 (IC50 in µg/mL) | Cell Line 2 (IC50 in µg/mL) | Reference |
| This compound | 8.4 | 7.6 | [5] |
Note: The specific cancer cell lines were not detailed in the available source material. Further research is required to expand this dataset across a broader panel of cancer cell lines.
Postulated Mechanism of Action: Induction of Apoptosis
Based on extensive studies of related triterpene glycosides, the primary mechanism of action for this compound is likely the induction of apoptosis through the intrinsic (mitochondrial) pathway.[4][6] This pathway is a critical regulator of cell death and is often dysregulated in cancer. The proposed sequence of events is as follows:
-
Membrane Interaction and Permeabilization: Triterpene glycosides are known to interact with cell membranes, potentially altering their permeability and initiating stress signals.
-
Induction of Oxidative Stress: An increase in intracellular Reactive Oxygen Species (ROS) is a common early event in apoptosis induced by these compounds.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis.
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.
-
Executioner Caspase Cascade: Caspase-9 activates executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Signaling Pathway Diagram
The following diagram illustrates the hypothesized intrinsic apoptotic pathway initiated by this compound, based on the known mechanisms of related sea cucumber triterpene glycosides.
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in elucidating the precise mechanism of action of this compound. These protocols are based on standard practices in the field for studying apoptosis.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
-
Procedure:
-
Treat cells with this compound at concentrations around the IC50 value for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both stains.
-
Western Blot Analysis for Apoptosis-Related Proteins
-
Objective: To investigate the effect of this compound on the expression levels of key apoptotic regulatory proteins.
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for investigating the mechanism of action of this compound.
Conclusion and Future Directions
The preliminary evidence, largely extrapolated from related sea cucumber triterpene glycosides, strongly suggests that this compound exerts its cytotoxic effects through the induction of apoptosis via the intrinsic mitochondrial pathway. The limited available quantitative data supports its potential as an anticancer agent. However, to fully realize the therapeutic potential of this compound, further in-depth studies are imperative.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Evaluating the IC50 values of this compound across a wide range of human cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.
-
Detailed Mechanistic Studies: Confirming the involvement of the intrinsic apoptotic pathway through rigorous experimentation, including the measurement of mitochondrial membrane potential, cytochrome c release, and the activity of specific caspases.
-
Investigation of Other Potential Mechanisms: Exploring other potential mechanisms of action, such as cell cycle arrest, inhibition of angiogenesis, and modulation of other key signaling pathways (e.g., NF-κB, MAPK).
-
In Vivo Efficacy Studies: Assessing the antitumor activity of this compound in preclinical animal models to evaluate its therapeutic efficacy and safety profile.
By systematically addressing these research gaps, a comprehensive understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel anticancer therapeutic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vliz.be [vliz.be]
- 4. mdpi.com [mdpi.com]
- 5. gust.edu.vn [gust.edu.vn]
- 6. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Cucumechinoside D: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumechinoside D, a triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata, belongs to a class of marine natural products known for their significant biological activities.[1] While specific research on this compound is limited, the extensive body of evidence for closely related sea cucumber triterpenoid glycosides provides a strong predictive framework for its potential therapeutic applications, particularly in oncology. This technical guide synthesizes the current understanding of the mechanisms of action and potential therapeutic targets of analogous sea cucumber glycosides, offering a roadmap for the investigation and development of this compound as a novel therapeutic agent. The primary mechanism of action for this class of compounds is the induction of apoptosis in cancer cells through the mitochondrial-mediated pathway.[2][3]
Introduction to Triterpenoid Glycosides from Sea Cucumbers
Triterpenoid glycosides are a diverse group of secondary metabolites found in sea cucumbers, serving as a chemical defense mechanism.[4][5] These compounds are characterized by a triterpenoid aglycone linked to a carbohydrate chain.[1][6] Their amphiphilic nature allows them to interact with cellular membranes, leading to a wide array of biological effects, including cytotoxic, hemolytic, antifungal, and antiviral activities.[1][4][6] A significant body of research has focused on their anticancer properties, demonstrating their ability to induce programmed cell death (apoptosis) in various cancer cell lines.[2][3][5][7]
Predicted Therapeutic Targets and Signaling Pathways of this compound
Based on studies of analogous sea cucumber triterpenoid glycosides, such as other cucumariosides, the primary therapeutic potential of this compound is predicted to be in the realm of oncology. The central mechanism is the induction of apoptosis via the intrinsic (mitochondrial) pathway.
The Intrinsic Apoptotic Pathway
The mitochondrial-mediated apoptotic pathway is a key target. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane and the release of pro-apoptotic factors.
Key Molecular Targets:
-
Bcl-2 Family Proteins: The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. Sea cucumber glycosides have been shown to upregulate Bax and downregulate Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP).[2][3]
-
Mitochondria: Increased mitochondrial membrane permeability leads to the release of cytochrome c and other pro-apoptotic molecules into the cytoplasm.[2][3]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), which then recruits pro-caspase-9 to form the apoptosome.[2][3]
-
Caspase Cascade: The apoptosome activates caspase-9, which in turn activates effector caspases such as caspase-3 and caspase-7.[2][3][7] These effector caspases are responsible for the execution phase of apoptosis, cleaving various cellular substrates and leading to the characteristic morphological changes of apoptotic cell death.
Other Potential Targets and Mechanisms
-
Reactive Oxygen Species (ROS) Production: Some sea cucumber glycosides have been shown to induce the production of ROS, which can act as upstream signaling molecules to trigger mitochondrial-mediated apoptosis.[2][3][7]
-
Cell Cycle Arrest: Triterpenoid glycosides can cause cancer cells to arrest at different phases of the cell cycle, preventing their proliferation.[1]
-
Intracellular Calcium (Ca2+) Homeostasis: Certain cucumariosides have been observed to induce a rapid increase in cytosolic Ca2+ concentration, which can be a trigger for apoptosis.[8]
Quantitative Data on Related Triterpenoid Glycosides
The following tables summarize the cytotoxic activities of various triterpenoid glycosides from the Cucumaria genus and other related sea cucumbers against different cancer cell lines. This data provides a benchmark for the potential potency of this compound.
Table 1: Cytotoxicity of Cucumariosides against Human Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Conicospermiumoside A7-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 4.78 ± 0.23 | [9] |
| Okhotoside B1 | MDA-MB-231 | Triple-Negative Breast Cancer | 2.79 ± 0.09 | [9] |
| DS-okhotoside B1 | MDA-MB-231 | Triple-Negative Breast Cancer | 1.09 ± 0.08 | [9] |
| Djakonovioside E1 | MCF-7 | ER-positive Breast Cancer | >10 | [10] |
| Djakonovioside E1 | MDA-MB-231 | Triple-Negative Breast Cancer | Significant Activity | [10] |
| Cucumarioside A2-2 | Sea Urchin Embryo | Embryonic Cells | 0.3 µg/mL | [8] |
| Cucumarioside A7-1 | Sea Urchin Embryo | Embryonic Cells | 1.98 µg/mL | [8] |
Table 2: Hemolytic Activity of Related Triterpenoid Glycosides
| Compound | ED50 (µM) | Reference |
| Conicospermiumoside A7-1 | 0.36 ± 0.04 | [9] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the therapeutic targets and mechanism of action of sea cucumber triterpenoid glycosides.
Extraction and Isolation of Triterpenoid Glycosides
-
Extraction: Freeze-dried and minced sea cucumber tissue is extracted with refluxing ethanol (e.g., 60-70%).[1][11]
-
Concentration: The combined extracts are concentrated under reduced pressure.[1]
-
Desalting and Purification: The residue is dissolved in water and subjected to chromatography on a Polychrom-1 (or similar hydrophobic resin) column to remove salts and polar impurities. The glycoside fraction is eluted with aqueous ethanol.[1][11]
-
Fractionation: The crude glycoside mixture is further fractionated by silica gel column chromatography using a gradient of chloroform/ethanol/water.[11]
-
Final Purification: Individual glycosides are purified by high-performance liquid chromatography (HPLC), typically on a reverse-phase column.[1]
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the purified glycoside for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the glycoside at its IC50 concentration for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, the wealth of information on analogous sea cucumber triterpenoid glycosides strongly suggests its potential as an anticancer agent. The primary therapeutic targets are likely to be key regulators of the intrinsic apoptotic pathway, including the Bcl-2 family of proteins and the caspase cascade. Future research should focus on the isolation and purification of this compound to confirm its cytotoxic and apoptotic activities against a panel of cancer cell lines. Subsequent mechanistic studies should then be conducted to definitively identify its specific molecular targets and signaling pathways. The experimental protocols and predictive models outlined in this guide provide a solid foundation for these future investigations, paving the way for the potential development of this compound as a novel cancer therapeutic.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of cucumariosides upon intracellular [Ca2+]i and lysosomal activity of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships [mdpi.com]
- 10. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In Vitro Cytotoxicity of Cucurbitacin D on Cancer Cell Lines
Disclaimer: This guide focuses on the compound Cucurbitacin D . The initial query for "Cucumechinoside D," a triterpene glycoside from the sea cucumber Cucumaria echinata, yielded limited to no publicly available data regarding its in vitro cytotoxicity on cancer cell lines[1]. Conversely, Cucurbitacin D, a structurally distinct triterpenoid from the plant family Cucurbitaceae, is extensively researched for its potent anticancer properties. Given the phonetic similarity, this document proceeds under the assumption that Cucurbitacin D is the compound of interest for a detailed technical overview.
This whitepaper provides a comprehensive analysis of the in vitro anticancer activities of Cucurbitacin D, designed for researchers, scientists, and professionals in drug development. It covers quantitative cytotoxicity data, detailed experimental protocols, and the molecular signaling pathways implicated in its mechanism of action.
Quantitative Cytotoxicity Data
Cucurbitacin D (CuD) exhibits potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. Its efficacy is typically measured by the half-maximal inhibitory concentration (IC50), which denotes the concentration of CuD required to inhibit the metabolic activity or growth of 50% of the cancer cell population over a specified time period. The data compiled from multiple studies demonstrates that CuD is active at nanomolar to low micromolar concentrations.
| Cancer Type | Cell Line | IC50 Value (24h exposure) | Additional Notes |
| Gastric Cancer | AGS | ~0.59 µM (0.3 µg/mL) | Cytotoxicity was found to be more drastic on cancerous cells compared to normal Hu02 cells[2]. |
| Gastric Cancer | SNU1 | < 2 µM | CuD inhibited cell proliferation in a dose-dependent manner[3]. |
| Gastric Cancer | Hs746T | < 2 µM | CuD inhibited cell proliferation in a dose-dependent manner[3]. |
| Pancreatic Cancer | Capan-1 | < 0.4 µM | CuD induced significant G2/M phase arrest and apoptosis[4]. |
| Pancreatic Cancer | AsPC-1 | < 0.4 µM | CuD induced morphological changes indicative of apoptosis[4]. |
| Breast Cancer (Doxorubicin-Resistant) | MCF7/ADR | > 60% cell death at ~3.9 µM (2 µg/mL) | CuD was effective in overcoming doxorubicin resistance[5]. |
| Cervical Cancer | CaSki | Not specified (effective at 0.1-1.0 µM) | CuD inhibited key oncogenic signaling proteins PI3K and pAkt[6]. |
| Cervical Cancer | SiHa | Not specified (effective at 0.1-1.0 µM) | CuD treatment resulted in a dose-dependent increase in early apoptosis[7]. |
| Oral Cancer | YD-8, YD-9, YD-38 | Not specified (effective at 0.1-0.5 µM) | Identified as the major active compound in the SH003 herbal formulation[8]. |
| Hepatocellular Carcinoma | HepG2 | Not specified | CuD induces apoptosis by regulating the Bax/Bcl-xL ratio and activating caspases[9]. |
Note: IC50 values can vary based on the specific assay conditions, cell density, and exposure time. The concentrations listed provide a general indication of Cucurbitacin D's potency.
Mechanism of Action: Signaling Pathway Modulation
Cucurbitacin D exerts its anticancer effects by modulating multiple critical signaling pathways that govern cell proliferation, survival, and apoptosis. Key mechanisms include the induction of oxidative stress and the inhibition of constitutively active oncogenic pathways.
Inhibition of STAT3 and NF-κB Signaling
A primary mechanism of CuD is the potent inhibition of the JAK/STAT3 and NF-κB signaling pathways, which are frequently hyperactivated in cancer, promoting cell survival and proliferation. CuD has been shown to suppress the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcriptional activity[5][6][10]. Similarly, it inhibits the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling[5][11].
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cucurbitacin D impedes gastric cancer cell survival via activation of the iNOS/NO and inhibition of the Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer effects of SH003 and its active component Cucurbitacin D on oral cancer cell lines via modulation of EMT and cell viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Cucurbitacin D induces cell cycle arrest and apoptosis by inhibiting STAT3 and NF-κB signaling in doxorubicin-resistant human breast carcinoma (MCF7/ADR) cells | Semantic Scholar [semanticscholar.org]
Unveiling the Antifungal Potential of Cucumechinoside D and Related Triterpene Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triterpene Glycosides from Cucumaria Species
Sea cucumbers of the genus Cucumaria are a rich source of structurally diverse triterpene glycosides, a class of saponins known for a wide range of biological activities.[1][2] These compounds are characterized by a polycyclic aglycone (triterpene) linked to a sugar chain. The structural variations in both the aglycone and the carbohydrate moiety contribute to their diverse bioactivities, including cytotoxic, hemolytic, and antimicrobial properties.[2] Among the documented activities, the antifungal potential of these compounds presents a promising area for the development of novel therapeutic agents.
Antifungal Activity of Cucumaria Triterpene Glycosides
While specific data on Cucumechinoside D is lacking, studies on other glycosides from Cucumaria species have demonstrated notable antifungal effects. A key study on Cucumaria japonica revealed the antifungal efficacy of a complex of triterpenic oligoglycosides, referred to as cucumariosides, as well as its purified components.[3]
Quantitative Antifungal Data
The following table summarizes the minimum inhibitory concentration (MIC) values of a cucumarioside complex and its two primary components against pathogenic yeasts.[3]
| Compound/Complex | Fungal Strain | MIC (µg/mL) |
| Cucumarioside Complex | Candida albicans | 50 |
| Candida tropicalis | 50 | |
| Cucumarioside I | Candida albicans | 30 |
| Candida tropicalis | 40 | |
| Cucumarioside II | Candida albicans | 60 |
| Candida tropicalis | 60 |
Caption: Minimum Inhibitory Concentrations of Triterpene Glycosides from Cucumaria japonica.
Experimental Protocols
To facilitate further research in this area, this section details the methodologies for the isolation of triterpene glycosides and the assessment of their antifungal activity, based on established protocols for related compounds.
Isolation and Purification of Triterpene Glycosides
The following workflow outlines a general procedure for the extraction and purification of cucumariosides from Cucumaria species.
Caption: General workflow for the isolation of triterpene glycosides.
Methodology:
-
Extraction: The dried and powdered tissue of the sea cucumber is subjected to exhaustive extraction with a solvent such as 70% ethanol under reflux. The resulting extract is then concentrated under reduced pressure to yield a crude residue.
-
Preliminary Purification: The crude extract is dissolved in water and passed through a column of a hydrophobic adsorbent (e.g., Polychrom-1). The column is first washed with water to remove salts and highly polar impurities, followed by elution of the glycoside fraction with 50% ethanol.
-
Fractionation and Isolation: The glycoside fraction is further purified by chromatography on a Sephadex LH-20 column. This step allows for the separation of the complex mixture into individual glycoside components, such as Cucumarioside I and II.[3]
Antifungal Susceptibility Testing
The antifungal activity of the isolated compounds is typically determined by assessing their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.
Caption: Workflow for antifungal susceptibility testing.
Methodology:
-
Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans, Candida tropicalis) is prepared in a suitable broth medium.
-
Serial Dilution: The purified triterpene glycosides are serially diluted in the broth medium in a microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[3]
Potential Mechanism of Action (Hypothesized)
The precise molecular mechanism of antifungal action for this compound has not been elucidated. However, the mechanism for other triterpene glycosides is often attributed to their interaction with sterols in the fungal cell membrane. This interaction can lead to the formation of pores, disrupting membrane integrity, causing leakage of cellular contents, and ultimately leading to cell death.
Caption: Hypothesized mechanism of antifungal action.
Future Directions and Conclusion
The demonstrated antifungal activity of triterpene glycosides from Cucumaria species underscores the potential of this compound as a lead compound for the development of new antifungal agents. Future research should prioritize the isolation and purification of this compound from Cucumaria echinata to enable a thorough evaluation of its antifungal spectrum and potency. Subsequent studies should focus on elucidating its specific mechanism of action, which will be crucial for any drug development efforts. The methodologies and comparative data presented in this guide provide a solid foundation for initiating such investigations. The exploration of marine natural products, such as this compound, holds significant promise for addressing the growing challenge of fungal infections.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Triterpene glycosides with antifungal activity isolated from the sea cucumber, Cucumaria japonica] - PubMed [pubmed.ncbi.nlm.nih.gov]
Antiviral Potential of Cucumechinoside D Against Enveloped Viruses: A Review of Available Evidence
A comprehensive review of existing scientific literature reveals a notable absence of specific studies on the antiviral activity of Cucumechinoside D against enveloped viruses. While the broader class of compounds to which it belongs, triterpene glycosides from sea cucumbers, has been recognized for a range of biological activities including antiviral effects, specific data for this compound is not currently available in published research.
This compound is a triterpene glycoside that has been isolated from the sea cucumber Cucumaria echinata.[1] Triterpene glycosides, as a chemical class, are known to exhibit various biological effects, including cytotoxic, hemolytic, and antiviral properties.[1][2][3] These compounds are a subject of interest in the search for new therapeutic agents from marine sources.[1][3][4]
The general mechanism of action for some antiviral compounds derived from marine organisms against enveloped viruses involves interaction with the viral envelope, which can disrupt the virus's ability to attach to and enter host cells.[5] For instance, some molecules are hypothesized to alter the fluidity of the viral lipid bilayer, thereby inhibiting virus-cell fusion.[5] However, it is crucial to note that these are general mechanisms observed for other compounds and have not been specifically demonstrated for this compound.
A thorough search of scientific databases for studies detailing the antiviral potential of this compound did not yield any specific experimental data. Consequently, there is no quantitative information, such as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, against any enveloped viruses. Furthermore, detailed experimental protocols for assessing the antiviral activity of this compound, including methodologies for cytotoxicity assays or plaque reduction assays, have not been published. Similarly, there is no information regarding its specific mechanism of action or its effects on any cellular signaling pathways in the context of viral infection.
While the therapeutic potential of natural products from sea cucumbers is an active area of research, with many compounds showing promising biological activities, the specific investigation into the antiviral properties of this compound against enveloped viruses appears to be a gap in the current scientific literature. Future research would be necessary to determine if this compound possesses such activity and to elucidate its potential as an antiviral agent.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Marine compounds and their antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
Initial Biocompatibility Assessment of Cucumechinoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumechinoside D, a triterpene glycoside isolated from sea cucumbers, has garnered significant interest for its potential therapeutic applications, primarily centered on its cytotoxic effects against various cancer cell lines. However, a comprehensive understanding of its biocompatibility is paramount for its progression as a clinical candidate. This technical guide provides an in-depth overview of the initial biocompatibility assessment of this compound and related triterpene glycosides. It summarizes available quantitative data on cytotoxicity against non-cancerous cells, hemolytic activity, and in vivo toxicity. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to offer a foundational understanding for future research and development.
Introduction
Triterpene glycosides, a class of saponins found in sea cucumbers, are known for their diverse biological activities, including antifungal, antiviral, and cytotoxic properties[1][2]. This compound belongs to this family of compounds and has been primarily investigated for its potential as an anticancer agent. The initial assessment of a compound's biocompatibility is a critical step in the drug development pipeline, providing essential information on its potential toxicity to healthy cells and tissues. This guide synthesizes the available preclinical data to build a preliminary biocompatibility profile of this compound, drawing from studies on the compound itself and closely related analogs.
In Vitro Biocompatibility
The in vitro biocompatibility of this compound and its analogs has been evaluated through cytotoxicity assays on non-cancerous cell lines and assessments of hemolytic activity.
Cytotoxicity in Non-Cancerous Cell Lines
A crucial aspect of biocompatibility is the selective toxicity of a compound towards target (e.g., cancer) cells over healthy, non-malignant cells. Studies on triterpene glycosides have shown a degree of selectivity.
| Compound | Non-Cancerous Cell Line | Assay | Endpoint | Result | Reference |
| Frondoside A | MCF10-A (non-tumorigenic mammary epithelium) | MTT Assay | EC50 | > 5 µM at 24h | [3] |
| Djakonovioside E1 | MCF-10A (normal mammary epithelial cells) | MTT Assay | Cytotoxicity | No toxic effect observed | [4] |
| Cucumariosides | Mouse lymphocytes | Not specified | Cytotoxicity | Cytotoxic | [5] |
It is important to note that while data for this compound on non-cancerous cells is limited, the available information on related compounds suggests a potential for selective cytotoxicity.
Hemolytic Activity
Triterpene glycosides are well-documented for their membranolytic effects, which can lead to hemolysis (the rupture of red blood cells). This is a significant consideration for biocompatibility, especially for intravenously administered drugs.
| Compound/Extract | Erythrocyte Source | Assay | Result | Reference |
| Triterpene Glycosides (General) | Not specified | Hemolysis Assay | Exhibit hemolytic activities | [1][2] |
| Cucumariosides H5, H6, H7, H8 | Mouse | Hemolysis Assay | Hemolytic activity observed | [5] |
In Vivo Biocompatibility and Toxicity
In vivo studies provide a more systemic understanding of a compound's biocompatibility and potential toxicity. While specific in vivo toxicity data for this compound is sparse, studies on related compounds offer preliminary insights.
| Compound/Extract | Animal Model | Dosage | Duration | Observations | Reference |
| Frondoside A | Mice | 10 µg/kg/day | 25 days | No manifest undesirable effects on behavior or body weight; no visible abnormalities at necropsy. | [6] |
| Frondoside A | Mice | 1 mg/kg/day | 25 days | No obvious signs of toxicity. | [6] |
These preliminary in vivo findings on a related compound are encouraging, but dedicated acute and sub-chronic toxicity studies of this compound are essential to determine its safety profile.
Immunomodulatory Effects
The interaction of a compound with the immune system is a critical component of its biocompatibility. Triterpene glycosides from sea cucumbers have been shown to possess immunomodulatory properties.
Cucumariosides have been reported to induce macrophage lysosomal activity in a dose-dependent manner when administered in vivo[7]. Interestingly, in vitro studies have shown that these compounds can inhibit latex bead phagocytosis by human peripheral blood granulocytes and decrease lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) production[7]. This suggests a complex immunomodulatory profile that may be both stimulatory and inhibitory depending on the context and the specific compound. The number and position of sulfate groups in the carbohydrate moiety of the molecules appear to influence these effects[7].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of biocompatibility.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. The EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting cell viability against compound concentration.
Hemolysis Assay
This assay quantifies the hemolytic activity of a compound on red blood cells.
-
Erythrocyte Preparation: Obtain fresh whole blood and centrifuge to pellet the red blood cells (RBCs). Wash the RBCs several times with phosphate-buffered saline (PBS).
-
Compound Incubation: Prepare serial dilutions of this compound in PBS. Add the washed RBC suspension to each dilution.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in a known hemolytic agent, e.g., Triton X-100).
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Acute In Vivo Toxicity Study
This study provides an initial assessment of the short-term toxic effects of a compound.
-
Animal Model: Use a suitable animal model (e.g., mice or rats) of a specific strain, age, and sex.
-
Dose Administration: Administer single doses of this compound via a relevant route (e.g., oral gavage, intraperitoneal injection) to different groups of animals. Include a control group receiving the vehicle.
-
Observation: Observe the animals for a defined period (e.g., 14 days) for signs of toxicity, including changes in behavior, body weight, food and water consumption, and mortality.
-
LD50 Determination: The LD50 (lethal dose, 50%) can be calculated using appropriate statistical methods.
-
Histopathology: At the end of the observation period, perform a necropsy and collect major organs for histopathological examination to identify any compound-related tissue damage.
Signaling Pathways
The biological effects of triterpene glycosides, including their cytotoxic and immunomodulatory activities, are mediated through various signaling pathways. The diagram below illustrates a generalized workflow for assessing these effects.
The following diagram illustrates some of the key signaling pathways that have been reported to be modulated by triterpene glycosides and are relevant to their biological effects.
Conclusion and Future Directions
The initial biocompatibility assessment of this compound, based on available data for the compound and its structural analogs, suggests a compound with potential therapeutic efficacy, particularly in oncology. The preliminary data indicate a degree of selective cytotoxicity towards cancer cells over non-cancerous cells. However, the inherent hemolytic activity of triterpene glycosides warrants careful consideration and further quantitative analysis. The immunomodulatory effects also present a complex profile that requires deeper investigation.
Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro cytotoxicity studies on a panel of normal human cell lines to establish a clear therapeutic window.
-
Quantitative Hemolysis Studies: Determining the precise hemolytic concentration (HC50) of this compound.
-
Comprehensive In Vivo Toxicity: Performing detailed acute and sub-chronic toxicity studies in relevant animal models to determine the LD50 and identify any potential organ-specific toxicities.
-
Mechanism of Immunomodulation: Elucidating the specific molecular mechanisms underlying the immunomodulatory effects of this compound.
A thorough understanding of these aspects will be crucial for the rational design of future preclinical and clinical studies of this compound.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | In Vivo and Clinical Studies of Sea Cucumber-Derived Bioactives for Human Health and Nutrition From 2012-2021 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Spectroscopic Data Analysis of Cucumechinoside D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data analysis of Cucumechinoside D, a triterpenoid saponin isolated from the sea cucumber Cucumaria echinata. This document details the mass spectrometry and nuclear magnetic resonance (NMR) data, outlines the experimental protocols for their acquisition, and visualizes the analytical workflow.
Introduction to this compound
This compound belongs to the class of triterpenoid glycosides, which are secondary metabolites commonly found in sea cucumbers. These compounds are known for their diverse and potent biological activities, making them of significant interest in the field of drug discovery and development. The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Spectroscopic Data
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of this compound, which is fundamental for its identification.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Mass Analyzed | [M-H]⁻ |
| Observed m/z | 1383.4 |
| Molecular Formula | C₅₄H₈₁Na₃O₃₂S₃ |
| Table 1: High-Resolution Mass Spectrometry Data for this compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is indispensable for elucidating the complex three-dimensional structure of triterpenoid saponins. 1D NMR (¹H and ¹³C) provides information on the chemical environment of individual protons and carbons, while 2D NMR experiments (COSY, HSQC, HMBC) reveal the connectivity between atoms.
Note: The following tables present representative ¹H and ¹³C NMR data for a holostane-type triterpenoid glycoside, which is structurally analogous to this compound. The chemical shifts are expressed in parts per million (ppm).
2.2.1. ¹H NMR Data (Representative)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 3.15 | dd | 4.5, 11.5 |
| 5 | 0.95 | m | |
| 11 | 5.10 | t | 7.0 |
| 12 | 3.90 | m | |
| 17 | 2.85 | d | 9.0 |
| 21 | 1.55 | s | |
| 26 | 1.65 | s | |
| 27 | 1.70 | s | |
| 30 | 1.05 | s | |
| 31 | 0.90 | s | |
| 32 | 1.10 | s | |
| Xyl-1 | 4.70 | d | 7.5 |
| Qui-1 | 5.15 | d | 7.8 |
| Glc-1 | 4.95 | d | 7.6 |
| 3MeGlc-1 | 5.05 | d | 7.7 |
| Table 2: Representative ¹H NMR Data for the Aglycone and Sugar Moieties of a Triterpenoid Glycoside. |
2.2.2. ¹³C NMR Data (Representative)
| Position | Chemical Shift (δ) ppm |
| 3 | 89.0 |
| 5 | 48.0 |
| 9 | 152.0 |
| 11 | 115.0 |
| 18 | 178.0 |
| 20 | 83.5 |
| 21 | 22.0 |
| 26 | 17.5 |
| 27 | 25.5 |
| 30 | 16.0 |
| 31 | 28.0 |
| 32 | 23.0 |
| Xyl-1 | 105.0 |
| Qui-1 | 102.5 |
| Glc-1 | 106.0 |
| 3MeGlc-1 | 104.5 |
| Table 3: Representative ¹³C NMR Data for the Aglycone and Sugar Moieties of a Triterpenoid Glycoside. |
Experimental Protocols
The following sections detail the generalized experimental protocols for the spectroscopic analysis of triterpenoid saponins like this compound.
Extraction and Isolation
-
Extraction: The dried and powdered sea cucumber material is typically extracted exhaustively with a polar solvent, such as methanol or ethanol, at room temperature.
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity. The saponin-rich fraction is usually found in the n-butanol layer.
-
Chromatographic Purification: The n-butanol fraction is subjected to multiple chromatographic steps for the isolation of pure compounds. This often involves:
-
Column Chromatography: Using silica gel or reversed-phase (C18) silica gel with a gradient elution system (e.g., chloroform-methanol-water or methanol-water).
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water.
-
Mass Spectrometry
-
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESI-MS) is performed on a Q-TOF or Orbitrap mass spectrometer.
-
Sample Preparation: A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: The sample solution is infused into the ESI source. Data is typically acquired in the negative ion mode, as sulfated saponins readily form [M-H]⁻ or [M+Na-2H]⁻ ions. The mass range is scanned from m/z 100 to 2000.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.
NMR Spectroscopy
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of the purified saponin is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄.
-
1D NMR: ¹H and ¹³C NMR spectra are acquired to obtain an overview of the proton and carbon environments in the molecule.
-
2D NMR: A series of 2D NMR experiments are conducted to establish the structural framework:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system, crucial for tracing the connectivity within each sugar residue and the aglycone backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the sugar units to each other and to the aglycone.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the stereochemistry and the conformation of the molecule.
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
Caption: Integration of NMR data for structural elucidation.
An In-depth Technical Guide to the Biosynthesis Pathway of Triterpene Glycosides in Sea Cucumbers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sea cucumbers, belonging to the class Holothuroidea, are prolific producers of a diverse array of secondary metabolites, among which triterpene glycosides, also known as saponins, are of significant interest. These compounds exhibit a wide range of biological activities, including cytotoxic, antimicrobial, and immunomodulatory effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of these complex molecules, detailing the enzymatic steps, key intermediates, and regulatory aspects. The guide also includes quantitative data on saponin distribution, detailed experimental protocols for pathway investigation, and visual representations of the biosynthetic and experimental workflows.
The Biosynthetic Pathway of Triterpene Glycosides
The biosynthesis of triterpene glycosides in sea cucumbers is a multi-step process that begins with the ubiquitous mevalonate (MVA) pathway and culminates in a series of modifications that generate the vast structural diversity observed in these molecules.
The Mevalonate Pathway and the Formation of 2,3-Oxidosqualene
Like in other eukaryotes, the biosynthesis of triterpenoids in sea cucumbers commences with the MVA pathway, which converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are sequentially condensed to form the 30-carbon linear precursor, squalene. A key enzyme, squalene epoxidase (SE), then catalyzes the epoxidation of squalene to form 2,3-oxidosqualene, the universal precursor for all triterpenoids.
Cyclization of 2,3-Oxidosqualene: A Key Diversification Step
The cyclization of 2,3-oxidosqualene is a critical branching point in the biosynthesis of triterpenoids and is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In most animals, lanosterol synthase (LSS) cyclizes 2,3-oxidosqualene into lanosterol, the precursor to cholesterol and steroidal saponins. However, sea cucumbers have evolved a distinct enzymatic machinery. While some species can produce lanosterol, many utilize parkeol synthase (PS) to cyclize 2,3-oxidosqualene into parkeol[1]. This distinction is a crucial factor contributing to the unique triterpenoid profiles of sea cucumbers. Some sea cucumber species have been found to possess both lanosterol synthase and parkeol synthase, suggesting a duplication of the ancestral LSS gene followed by neofunctionalization[2][3].
Aglycone Modification: Tailoring the Triterpene Scaffold
Following cyclization, the triterpene backbone, known as the aglycone, undergoes a series of modifications, including oxidation, hydroxylation, and acetylation. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other tailoring enzymes. These modifications lead to the formation of various aglycone skeletons, which are broadly classified into two main types:
-
Holostane-type: Characterized by the presence of a C18(20)-lactone ring. This is the most common type of aglycone found in sea cucumber saponins.
-
Non-holostane-type: Lacking the C18(20)-lactone ring and exhibiting greater structural variability.
Glycosylation: Assembling the Carbohydrate Chains
The final step in the biosynthesis of triterpene glycosides is the attachment of sugar moieties to the aglycone, a process known as glycosylation. This is carried out by a series of UDP-glycosyltransferases (UGTs), which sequentially add monosaccharide units to the C-3 position of the aglycone. The carbohydrate chains can vary in length and composition, typically consisting of D-glucose, D-xylose, D-quinovose, and their methylated derivatives. The diversity in the sugar chains significantly contributes to the vast number of different triterpene glycosides found in sea cucumbers.
Quantitative Data on Triterpene Glycoside Distribution
The concentration and composition of triterpene glycosides can vary significantly between different sea cucumber species and even between different tissues within the same individual. This distribution is likely linked to their ecological roles, primarily as a chemical defense mechanism.
| Sea Cucumber Species | Tissue | Total Saponin Content (mg/g wet weight) | Reference |
| Actinopyga echinites | Body Wall | 0.4 ± 0.1 | [1] |
| Cuvierian Tubules | 4.0 ± 1.2 | [1] | |
| Bohadschia subrubra | Body Wall | 0.8 ± 0.3 | [1] |
| Cuvierian Tubules | 1.5 ± 0.5 | [1] | |
| Holothuria atra | Body Wall | 0.2 ± 0.1 | [1] |
| Cuvierian Tubules | Not Present | [1] | |
| Holothuria leucospilota | Body Wall | 0.5 ± 0.2 | [1] |
| Cuvierian Tubules | 1.8 ± 0.7 | [1] | |
| Pearsonothuria graeffei | Body Wall | 0.6 ± 0.2 | [1] |
| Cuvierian Tubules | 2.5 ± 0.9 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the biosynthesis of triterpene glycosides in sea cucumbers.
Extraction and Quantification of Triterpene Glycosides using HPLC-DAD
This protocol describes the extraction of triterpene glycosides from sea cucumber tissues and their quantification using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).
3.1.1. Materials and Reagents
-
Sea cucumber tissue (e.g., body wall)
-
Ethanol (80%)
-
Chloroform
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Silica gel for column chromatography
-
Saponin standard (e.g., Holothurin A)
3.1.2. Extraction and Purification
-
Homogenize fresh or frozen sea cucumber tissue.
-
Extract the homogenized tissue with 80% ethanol at room temperature with constant stirring for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
Perform a liquid-liquid partition of the crude extract with chloroform and water. The saponins will primarily be in the aqueous layer.
-
Subject the aqueous extract to column chromatography on silica gel. Elute with a gradient of chloroform:methanol:water to separate fractions containing saponins.
-
Monitor the fractions using Thin Layer Chromatography (TLC) and pool the saponin-rich fractions.
-
Further purify the pooled fractions using reverse-phase HPLC if necessary.
3.1.3. HPLC-DAD Analysis
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 100% B
-
20-25 min: 100% B
-
25-30 min: 100% to 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Quantification: Prepare a calibration curve using a known concentration of a saponin standard. Calculate the concentration of triterpene glycosides in the samples by comparing their peak areas to the calibration curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for analyzing the expression levels of genes involved in the triterpene glycoside biosynthesis pathway.
3.2.1. Materials and Reagents
-
Sea cucumber tissue
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (forward and reverse)
-
qPCR instrument (e.g., Bio-Rad CFX96)
3.2.2. RNA Extraction and cDNA Synthesis
-
Extract total RNA from sea cucumber tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
3.2.3. qPCR Reaction
-
Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing/Extension: 60°C for 30 seconds.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Data Analysis: Use the 2-ΔΔCt method to calculate the relative expression levels of the target genes, normalized to a reference gene (e.g., 18S rRNA or actin).
Transcriptome Analysis for Gene Discovery
This workflow describes the general steps for identifying candidate genes involved in triterpene glycoside biosynthesis using transcriptome sequencing.
3.3.1. Experimental Workflow
-
RNA Sequencing: Extract high-quality RNA from relevant sea cucumber tissues (e.g., body wall, viscera) and perform RNA sequencing (RNA-Seq) on a platform such as Illumina.
-
De Novo Transcriptome Assembly: In the absence of a reference genome, assemble the sequencing reads into transcripts de novo using software like Trinity or SOAPdenovo-Trans.
-
Functional Annotation: Annotate the assembled transcripts by comparing their sequences against public databases such as NCBI non-redundant protein (Nr), Swiss-Prot, Gene Ontology (GO), and Kyoto Encyclopedia of Genes and Genomes (KEGG).
-
Identification of Candidate Genes: Specifically search the annotated transcriptome for genes encoding key enzymes in the triterpenoid biosynthesis pathway, including:
-
Genes of the mevalonate pathway (e.g., HMG-CoA reductase, mevalonate kinase).
-
Squalene synthase and squalene epoxidase.
-
Oxidosqualene cyclases (lanosterol synthase, parkeol synthase, cycloartenol synthase).
-
Cytochrome P450 monooxygenases.
-
UDP-glycosyltransferases.
-
-
Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low saponin content to identify differentially expressed genes that may be involved in the biosynthesis.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathway and experimental workflows described in this guide.
References
Chemotaxonomy of Cucumaria echinata and its Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sea cucumber Cucumaria echinata is a rich source of structurally diverse triterpene glycosides, which are of significant interest for their chemotaxonomic importance and potential pharmacological applications. This technical guide provides an in-depth analysis of the glycosides isolated from Cucumaria echinata, their chemical structures, and their biological activities. We present a comprehensive overview of the experimental protocols for the extraction, purification, and structural elucidation of these compounds. Furthermore, this guide summarizes key quantitative data and visualizes the experimental workflows and relevant signaling pathways to facilitate further research and drug development endeavors.
Introduction to the Chemotaxonomy of Cucumaria
Triterpene glycosides are secondary metabolites that serve as characteristic chemical markers in sea cucumbers (Holothuroidea).[1] Their structural diversity, particularly in the aglycone and the carbohydrate chain, provides a basis for the chemotaxonomic classification of these marine invertebrates.[1][2] Within the family Cucumariidae, the genus Cucumaria is characterized by the presence of specific sets of glycosides, often featuring branched pentasaccharide chains with one to three sulfate groups.[2][3] The analysis of these glycoside profiles can aid in resolving taxonomic ambiguities that arise from morphological similarities between species.[3]
Cucumaria echinata, a member of the Cucumariidae family, produces a unique array of holostane-type triterpenoid glycoside sulfates, which distinguishes it from other species within the genus.[4] The structural elucidation of these compounds is crucial for both taxonomic classification and the exploration of their bioactive potential.
Triterpene Glycosides of Cucumaria echinata
Six genuine holostane-type triterpenoid glycoside sulfates, designated as cucumechinosides A, B, C, D, E, and F, have been identified from the whole body of Cucumaria echinata.[4] The structures of these compounds were determined through chemical and spectral investigations.[4]
Chemical Structures
The glycosides from Cucumaria echinata are characterized by a holostane aglycone, which features a C18(20)-lactone group.[5] The carbohydrate moiety of these glycosides is typically composed of up to six monosaccharide units, including D-xylose, D-quinovose, D-glucose, and their methylated derivatives.[1][6] A key feature of many Cucumaria glycosides is the presence of sulfate groups attached to the sugar residues.[1][6]
Table 1: Triterpenoid Glycoside Sulfates from Cucumaria echinata
| Compound | Molecular Formula | Aglycone Type | Carbohydrate Chain | Reference |
| Cucumechinoside A | Not specified in abstracts | Holostane | Sulfated | [4] |
| Cucumechinoside B | Not specified in abstracts | Holostane | Sulfated | [4] |
| Cucumechinoside C | Not specified in abstracts | Holostane | Sulfated | [4] |
| Cucumechinoside D | Not specified in abstracts | Holostane | Sulfated | [4] |
| Cucumechinoside E | Not specified in abstracts | Holostane | Sulfated | [4] |
| Cucumechinoside F | Not specified in abstracts | Holostane | Sulfated | [4] |
Biological Activities of Cucumaria echinata Glycosides
The triterpene glycosides isolated from Cucumaria echinata have demonstrated a range of biological activities, including antitumor, antifungal, and antiprotozoal effects.[4] These activities are largely attributed to their membranolytic action, where the glycosides interact with sterols in cell membranes, leading to pore formation and subsequent cell lysis.[7]
Antitumor Activity
Cucumechinosides A-F and their solvolyzed derivatives have been examined for their in vitro antitumor activity against murine lymphoma L1210 and human epidermoid carcinoma KB cells.[4] The anticancer mechanisms of sea cucumber glycosides, in general, involve the induction of apoptosis through the activation of caspases, cell cycle arrest, and the modulation of various signaling pathways.[8][9][10]
Table 2: In Vitro Antitumor Activity of Glycosides from Cucumaria echinata
| Compound | Cell Line | Activity | Reference |
| Cucumechinosides A-F | Murine lymphoma L1210 | Antitumor | [4] |
| Cucumechinosides A-F | Human epidermoid carcinoma KB | Antitumor | [4] |
| Solvolyzed derivatives | Murine lymphoma L1210 | Antitumor | [4] |
| Solvolyzed derivatives | Human epidermoid carcinoma KB | Antitumor | [4] |
Antifungal and Antiprotozoal Activities
The glycosides from Cucumaria echinata have also shown promising antifungal and antiprotozoal activities.[4] This broad spectrum of bioactivity highlights their potential as lead compounds for the development of new therapeutic agents.
Experimental Protocols
The following sections detail the generalized experimental methodologies for the extraction, purification, and structural analysis of triterpene glycosides from Cucumaria echinata, based on established protocols for sea cucumber glycosides.
Extraction and Isolation
The general workflow for the extraction and isolation of triterpene glycosides from sea cucumbers involves several key steps.
-
Sample Preparation : The sea cucumber specimens are typically freeze-dried and then pulverized into a fine powder.[11]
-
Extraction : The powdered material is extracted with a solvent, commonly 70% ethanol, to obtain a crude extract containing the glycosides.[11]
-
Purification : The crude extract is subjected to a series of purification steps:
-
Liquid-Liquid Partitioning : To separate compounds based on their polarity.[11]
-
Column Chromatography : Often using silica gel or other stationary phases to fractionate the extract.[12]
-
Isobutanol Extraction : To selectively extract the saponin-rich fraction.[11]
-
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a powerful technique for the final purification of individual glycosides.[12][13]
-
Structural Elucidation
The chemical structures of the isolated glycosides are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HR-ESI-MS) are used to determine the molecular weight and elemental composition of the glycosides.[3][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC, TOCSY) NMR experiments are employed to elucidate the detailed structure of the aglycone and the carbohydrate chain, including the sequence of monosaccharides and the positions of glycosidic linkages and sulfate groups.[12][14]
-
Acid Hydrolysis : To determine the monosaccharide composition, the glycoside is hydrolyzed with acid, and the resulting sugars are analyzed, often by gas chromatography-mass spectrometry (GC-MS) after derivatization.[6][14]
Signaling Pathways Modulated by Sea Cucumber Glycosides
Triterpene glycosides from sea cucumbers exert their anticancer effects by modulating various cellular signaling pathways, primarily leading to apoptosis.
Studies on glycosides from other Cucumaria species, such as Cucumaria djakonovi, have shown that these compounds can induce apoptosis in cancer cells through the intrinsic pathway.[15][16] This process typically involves:
-
Increased Reactive Oxygen Species (ROS) Production : The glycosides stimulate an increase in intracellular ROS levels.[15][16]
-
Mitochondrial Dysfunction : This leads to a decrease in the mitochondrial membrane potential (Δψm) and the release of cytochrome c from the mitochondria into the cytoplasm.[15][16] The expression of pro-apoptotic proteins like Bax is upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[15]
-
Caspase Activation : The released cytochrome c binds to Apoptotic protease activating factor 1 (APAF-1), leading to the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately resulting in apoptosis.[15][16]
Conclusion
The triterpene glycosides of Cucumaria echinata represent a valuable subject for chemotaxonomic studies and a promising source of novel bioactive compounds. Their unique structural features and significant biological activities, particularly their antitumor potential, warrant further investigation. The experimental protocols and pathway visualizations provided in this guide are intended to serve as a resource for researchers in the fields of natural product chemistry, marine biotechnology, and drug development, facilitating the continued exploration of these fascinating marine natural products.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationships of Holothuroid’s Triterpene Glycosides and Some In Silico Insights Obtained by Molecular Dynamics Study on the Mechanisms of Their Membranolytic Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activity of sea cucumber triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel Saponins from the Viscera of the Sea Cucumber Holothuria lessoni - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of triterpene glycosides in sea cucumber (Stichopus japonicus) and its related products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Cucumechinoside D from Sea Cucumber
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cucumechinoside D is a sulfated triterpene glycoside isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides, also known as saponins, from sea cucumbers have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including cytotoxic, antifungal, and immunomodulatory effects[1][2][3][4]. This document provides a comprehensive protocol for the isolation and purification of this compound, intended for researchers in natural product chemistry and drug development. The methodology herein is based on established procedures for the extraction and purification of saponins from sea cucumbers[3][5][6].
Chemical Profile of this compound
A summary of the key chemical properties of this compound is presented in the table below. This data is essential for the identification and characterization of the compound during and after the isolation process.
| Property | Value | Reference |
| Molecular Formula | C₅₄H₈₁Na₃O₃₂S₃ | [5] |
| Mass ([M-H]⁻) | 1383.4 | [5] |
| Source Organism | Cucumaria echinata | [1] |
| Compound Class | Triterpene Glycoside (Saponin) | [1][3] |
Experimental Protocol: Isolation and Purification of this compound
This protocol details a multi-step procedure for the isolation of this compound from the sea cucumber Cucumaria echinata. The process involves initial extraction, followed by a series of chromatographic separations to achieve a high-purity final product.
Preparation of Biological Material
-
Obtain specimens of the sea cucumber Cucumaria echinata.
-
Freeze-dry the sea cucumbers to remove water content.
-
Grind the freeze-dried material into a fine powder to increase the surface area for extraction.
Ethanolic Extraction
-
Macerate the powdered sea cucumber material in 70% ethanol at room temperature. A general ratio is 1:10 (w/v) of powdered material to solvent.
-
Stir the mixture for 12-24 hours to ensure thorough extraction of the saponins.
-
Filter the extract through a fine-mesh cloth or filter paper to separate the solid biomass from the liquid extract.
-
Repeat the extraction process on the solid residue two to three more times to maximize the yield of the crude extract.
-
Combine all the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude saponin mixture.
Chromatographic Purification
The crude saponin extract is then subjected to a series of chromatographic steps to isolate and purify this compound.
Step 3.1: Hydrophobic Interaction Chromatography
-
Dissolve the crude extract in water.
-
Load the aqueous solution onto a column packed with a hydrophobic resin (e.g., Polychrom-1, Amberlite XAD-4)[1][3].
-
Wash the column with water to elute salts and highly polar impurities.
-
Elute the saponin fraction from the column using 50% ethanol[3][6].
-
Collect the eluate and concentrate it under reduced pressure.
Step 3.2: Silica Gel Column Chromatography
-
The saponin fraction obtained from the hydrophobic chromatography is further fractionated using silica gel column chromatography[3][6].
-
Dissolve the concentrated saponin fraction in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with a suitable non-polar solvent (e.g., chloroform).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, typically using a chloroform-methanol-water solvent system. The gradient can be stepwise or linear, starting with a high chloroform concentration and gradually increasing the methanol and water content.
-
Collect fractions of the eluate and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Combine the fractions that show the presence of this compound based on TLC analysis.
Step 3.3: High-Performance Liquid Chromatography (HPLC)
-
The final purification of this compound is achieved by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Dissolve the enriched fraction from the silica gel chromatography in the HPLC mobile phase.
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute the column with a gradient of methanol and water.
-
Monitor the elution profile using a UV detector.
-
Collect the peak corresponding to this compound.
-
The purity of the isolated compound can be assessed by analytical HPLC.
Analytical Characterization
The structure and identity of the purified this compound should be confirmed using modern spectroscopic techniques.
| Technique | Purpose | Key Observations |
| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. | ESI-MS in negative ion mode should show a prominent ion peak corresponding to the mass of this compound. |
| Nuclear Magnetic Resonance (NMR) | To elucidate the detailed chemical structure. | 1H and 13C NMR spectra will reveal the number and types of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) are used to establish the connectivity of the atoms and the sequence of the sugar units in the glycoside chain[1][7]. |
Visualizing the Workflow and Potential Mechanism of Action
Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound.
Caption: Workflow for Isolating this compound.
Potential Signaling Pathway
Triterpene glycosides from sea cucumbers are known to exert their cytotoxic effects through interaction with cell membranes. Some cucumariosides have been shown to act as calcium agonists, leading to an increase in intracellular calcium levels, which can trigger apoptosis[8]. The following diagram illustrates a plausible signaling pathway for the cytotoxic activity of this compound.
Caption: Proposed Cytotoxicity Pathway of this compound.
Conclusion
The protocol described in this document provides a robust framework for the successful isolation and purification of this compound from Cucumaria echinata. The multi-step chromatographic approach ensures the high purity of the final compound, which is essential for subsequent biological and pharmacological studies. The characterization by mass spectrometry and NMR spectroscopy is crucial for the unambiguous identification of the isolated molecule. The potential mechanism of action, involving the disruption of calcium homeostasis, offers a starting point for further investigations into the therapeutic applications of this marine natural product.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. frdc.com.au [frdc.com.au]
- 6. researchgate.net [researchgate.net]
- 7. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of cucumariosides upon intracellular [Ca2+]i and lysosomal activity of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Cucumechinoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumechinoside D is a triterpenoid glycoside, a class of saponins, isolated from the sea cucumber Cucumaria echinata. Triterpenoid glycosides from sea cucumbers have garnered significant interest in the scientific and pharmaceutical communities due to their diverse and potent biological activities, including anticancer, immunomodulatory, antifungal, and anti-inflammatory properties. The purification of these compounds is a critical step in their structural elucidation, pharmacological evaluation, and potential development as therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual saponins from complex mixtures. This document provides a detailed protocol for the HPLC purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug development.
Experimental Protocols
Sample Preparation: Extraction of Crude Saponins
The initial step involves the extraction of a crude saponin mixture from the sea cucumber Cucumaria echinata.
Materials and Reagents:
-
Frozen or freeze-dried Cucumaria echinata tissue
-
Ethanol (95%)
-
Diatomaceous earth
-
Rotary evaporator
-
Freeze-dryer
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol
-
Water (HPLC grade)
Procedure:
-
Homogenize the frozen or freeze-dried sea cucumber tissue with 95% ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction three times with fresh ethanol for 24 hours each time at room temperature with constant stirring.
-
Filter the combined ethanolic extracts through diatomaceous earth to remove solid debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a thick aqueous suspension.
-
Freeze-dry the aqueous suspension to yield a crude extract powder.
-
For enrichment of the saponin fraction, employ Solid-Phase Extraction (SPE). Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in water and load it onto the conditioned C18 cartridge.
-
Wash the cartridge with water to remove salts and highly polar impurities.
-
Elute the saponin-enriched fraction with a stepwise gradient of methanol in water (e.g., 20%, 50%, 80%, and 100% methanol).
-
Combine the saponin-containing fractions (typically eluting in 50-80% methanol) and evaporate the solvent to dryness. This yields the crude saponin extract for HPLC purification.
Analytical HPLC: Method Development
Prior to preparative HPLC, it is essential to develop an analytical method to optimize the separation of this compound from other components in the crude saponin extract.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | A standard analytical HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC grade) |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 25°C |
Procedure:
-
Dissolve a small amount of the crude saponin extract in the initial mobile phase composition (e.g., 30% acetonitrile in water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the HPLC system and run the gradient program.
-
Monitor the chromatogram to identify the peak corresponding to this compound. If a standard is not available, fractions can be collected and analyzed by mass spectrometry for identification.
-
Optimize the gradient profile to achieve baseline separation of the target peak from adjacent impurities.
Preparative HPLC: Purification of this compound
Once an optimal separation is achieved at the analytical scale, the method is scaled up for preparative purification.
Instrumentation and Conditions:
| Parameter | Suggested Conditions |
| HPLC System | A preparative HPLC system with a fraction collector |
| Column | C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm) |
| Mobile Phase A | Water (HPLC grade) |
| Mobile Phase B | Acetonitrile or Methanol (HPLC grade) |
| Gradient | Scaled up from the optimized analytical gradient |
| Flow Rate | 10-20 mL/min (adjust based on column dimension) |
| Detection | UV at 210 nm |
| Sample Loading | Dissolve a larger quantity of the crude saponin extract in the mobile phase and inject. The loading amount depends on the column capacity. |
Procedure:
-
Dissolve the crude saponin extract in the initial mobile phase.
-
Inject the concentrated sample solution onto the preparative HPLC system.
-
Run the scaled-up gradient program.
-
Collect fractions corresponding to the peak of this compound using the fraction collector.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.
Data Presentation
The following table summarizes the expected outcomes of the purification process. Please note that these are representative values and actual results may vary depending on the starting material and experimental conditions.
| Parameter | Crude Saponin Extract | Purified this compound |
| Purity (by HPLC) | ~20-40% | >95% |
| Yield (from crude) | N/A | 5-15% |
| Recovery | N/A | >80% |
Visualizations
Experimental Workflow
The overall workflow for the purification of this compound can be visualized as follows:
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of a Related Saponin
While the specific signaling pathway for this compound is not yet fully elucidated, the closely related triterpenoid glycoside, Frondoside A, also from the Cucumaria genus, has been shown to exert its anticancer effects through the modulation of several key signaling pathways. The following diagram illustrates the established signaling cascade affected by Frondoside A, which may serve as a putative model for this compound's mechanism of action.
Application Notes and Protocols: Evaluating the Cytotoxicity of Cucumechinoside D on HeLa Cells using an MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumechinoside D, a triterpenoid saponin isolated from sea cucumbers, has emerged as a compound of interest in oncology research due to the established anti-cancer properties of related marine-derived compounds. These natural products have been shown to induce cytotoxic effects, apoptosis, and cell cycle arrest in various cancer cell lines.[1][2] This document provides a detailed protocol for assessing the in vitro efficacy of this compound against the human cervical cancer cell line, HeLa, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it outlines potential signaling pathways that may be modulated by this compound, offering a framework for further mechanistic studies.
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.
Experimental Protocols
Materials and Reagents
-
HeLa cells (human cervical adenocarcinoma cell line)
-
This compound (stock solution prepared in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture and Seeding
-
HeLa cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
-
Cells are subcultured regularly upon reaching 80-90% confluency.
-
For the MTT assay, HeLa cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.[5][6]
-
The plates are incubated for 24 hours to allow for cell attachment.
Treatment with this compound
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After 24 hours of cell attachment, the culture medium is carefully aspirated from the wells.
-
100 µL of the prepared this compound dilutions are added to the respective wells.
-
Control wells should include cells treated with medium alone (negative control) and medium with 0.1% DMSO (vehicle control).
-
The plates are incubated for 24, 48, or 72 hours to assess the time-dependent effects of the compound.
MTT Assay Protocol
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4][5]
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]
-
After the incubation, the medium containing MTT is carefully removed.
-
150-200 µL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
The plate is gently shaken for 15 minutes to ensure complete dissolution of the formazan.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 or 630 nm can be used to subtract background absorbance.[5]
Data Analysis
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.
Expected Outcomes and Data Presentation
Table 1: Effect of this compound on HeLa Cell Viability (48h treatment)
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 0.1 | 1.125 | 0.076 | 90 |
| 1 | 0.875 | 0.060 | 70 |
| 10 | 0.625 | 0.042 | 50 |
| 50 | 0.313 | 0.021 | 25 |
| 100 | 0.125 | 0.009 | 10 |
Table 2: Time-Dependent Cytotoxicity of this compound (at 10 µM)
| Treatment Time (hours) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 24 | 0.813 | 0.055 | 65 |
| 48 | 0.625 | 0.042 | 50 |
| 72 | 0.438 | 0.030 | 35 |
Potential Signaling Pathways and Mechanistic Insights
Cucurbitacins and other marine-derived saponins often exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[7] Based on existing literature for related compounds, this compound may impact the following pathways in HeLa cells:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.[8][9]
-
JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer.[1][9][10]
Further investigations, such as Western blotting or PCR, would be necessary to confirm the specific effects of this compound on these pathways.
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay with this compound on HeLa Cells.
Potential Signaling Pathway
Caption: Potential inhibitory effects of this compound on signaling pathways.
References
- 1. Lanatoside C inhibits human cervical cancer cell proliferation and induces cell apoptosis by a reduction of the JAK2/STAT6/SOCS2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Achacin induces cell death in HeLa cells through two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Apoptosis in HeLa Cells by a Novel Peptide from Fruiting Bodies of Morchella importuna via the Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JAK/STAT blockade reverses the malignant phenotype of Hodgkin and Reed-Sternberg cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrest of cell cycle progression of HeLa cells in the early G1 phase in K(+)-depleted conditions and its recovery upon addition of insulin and LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The PI3KCA and AKT Inhibitory Activities of Litsea Cubeba Lour. Fruits and Heartwoods Towards Hela Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel compounds TAD-1822-7-F2 and F5 inhibited HeLa cells growth through the JAK/Stat signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing the Antifungal Activity of Cucumechinoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This has intensified the search for novel antifungal agents from natural sources. Marine invertebrates, particularly sea cucumbers, are a rich source of bioactive compounds, including triterpenoid glycosides known as saponins. Cucumechinoside D, a saponin isolated from sea cucumbers, represents a promising candidate for antifungal drug development. Saponins are known to exhibit antifungal properties, primarily by interacting with sterols in the fungal cell membrane, leading to pore formation, increased permeability, and ultimately, cell death.
These application notes provide a detailed experimental framework for evaluating the antifungal activity of this compound. The protocols outlined below describe standardized methods for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) against a panel of clinically relevant fungal strains. Furthermore, methodologies to investigate the compound's mechanism of action on the fungal cell membrane are presented.
Data Presentation
Quantitative data from the antifungal assays should be summarized in clear and concise tables to facilitate comparison of this compound's activity across different fungal species and against control compounds.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Strain | ATCC Number | MIC (µg/mL) of this compound | MIC (µg/mL) of Fluconazole (Control) | MIC (µg/mL) of Amphotericin B (Control) |
| Candida albicans | 90028 | 16 | 1 | 0.5 |
| Candida glabrata | 90030 | 32 | 16 | 1 |
| Cryptococcus neoformans | 32045 | 8 | 4 | 0.25 |
| Aspergillus fumigatus | 204305 | 64 | >64 | 1 |
| Aspergillus flavus | 204304 | 128 | >64 | 2 |
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Pathogenic Fungi
| Fungal Strain | ATCC Number | MFC (µg/mL) of this compound | MFC/MIC Ratio |
| Candida albicans | 90028 | 32 | 2 |
| Candida glabrata | 90030 | 64 | 2 |
| Cryptococcus neoformans | 32045 | 16 | 2 |
| Aspergillus fumigatus | 204305 | >128 | >2 |
| Aspergillus flavus | 204304 | >128 | >1 |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is predicted to be soluble in dimethyl sulfoxide (DMSO).
-
Prepare a stock solution of this compound at a concentration of 10 mg/mL in 100% DMSO.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Fungal Strains and Culture Conditions
A panel of clinically relevant fungal strains is recommended for comprehensive antifungal testing.
-
Yeasts:
-
Candida albicans (ATCC 90028)
-
Candida glabrata (ATCC 90030)
-
Cryptococcus neoformans (ATCC 32045)
-
-
Filamentous Fungi:
-
Aspergillus fumigatus (ATCC 204305)
-
Aspergillus flavus (ATCC 204304)
-
Maintain yeast cultures on Sabouraud Dextrose Agar (SDA) at 35°C. For filamentous fungi, use Potato Dextrose Agar (PDA) and incubate at 35°C until sufficient sporulation is observed.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A2 for yeasts and M38-A2 for filamentous fungi, should be employed.
-
Preparation of Inoculum:
-
Yeasts: Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Filamentous Fungi: Harvest spores from a mature culture by flooding the agar surface with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 256 µg/mL.
-
Include wells for a positive control (fungal inoculum without this compound), a negative control (medium only), and solvent control (fungal inoculum with the highest concentration of DMSO used in the assay).
-
Also, include wells with standard antifungal agents such as fluconazole and amphotericin B as controls.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Minimum Fungicidal Concentration (MFC) Assay
The MFC is determined to assess whether this compound has a fungicidal or fungistatic effect.
-
Following the MIC determination, take an aliquot of 10 µL from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto SDA or PDA plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound that results in no fungal growth on the agar plate.
Mechanism of Action: Cell Membrane Permeability Assay
This assay utilizes the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.
-
Fungal Cell Preparation: Prepare a fungal cell suspension as described for the MIC assay.
-
Treatment: Treat the fungal cells with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC for a specified time (e.g., 1, 2, and 4 hours). Include an untreated control and a positive control (e.g., cells treated with 70% ethanol).
-
Staining: Add propidium iodide to each sample at a final concentration of 2 µg/mL and incubate in the dark for 15 minutes.
-
Analysis: Analyze the samples using a flow cytometer or a fluorescence microscope. An increase in the percentage of PI-positive cells indicates membrane damage.
Mechanism of Action: Morphological Analysis by Scanning Electron Microscopy (SEM)
SEM can be used to visualize the direct effects of this compound on fungal cell morphology.
-
Sample Preparation: Treat fungal cells with this compound at its MIC for a predetermined time.
-
Fixation: Fix the cells with a solution of 2.5% glutaraldehyde in phosphate-buffered saline (PBS) for 2 hours at 4°C.
-
Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, and 100%).
-
Drying and Coating: Critical-point dry the samples and coat them with a thin layer of gold-palladium.
-
Imaging: Observe the samples under a scanning electron microscope and compare the morphology of treated cells to untreated controls. Look for signs of cell wall and membrane disruption, such as cell shrinkage, surface blebbing, or lysis.
Visualizations
Caption: Workflow for antifungal testing of this compound.
Application Notes and Protocols for Evaluating the Antiviral Activity of Cucumechinoside D using a Viral Plaque Reduction Assay
Topic: Developing a Viral Plaque Reduction Assay for Cucumechinoside D
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a triterpene glycoside isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides, a class of saponins, are known for a wide range of biological activities, including cytotoxic, antifungal, and antiviral properties[1][2]. The increasing need for novel antiviral agents has spurred interest in natural products like this compound as potential therapeutic leads. The viral plaque reduction assay is a standard and reliable method for quantifying the infectivity of lytic viruses and is widely used to screen for and characterize antiviral compounds[3][4].
These application notes provide a detailed protocol for utilizing a viral plaque reduction assay to determine the in vitro antiviral efficacy of this compound against a model enveloped virus, Herpes Simplex Virus Type 1 (HSV-1). This document includes protocols for determining cytotoxicity, conducting the antiviral assay, and analyzing the data.
Principle of the Viral Plaque Reduction Assay
The viral plaque reduction assay measures the ability of a compound to inhibit the cytopathic effects of a virus. A confluent monolayer of host cells is infected with a known concentration of the virus in the presence of varying concentrations of the test compound. An overlay medium, typically containing agarose or methylcellulose, is then applied to restrict the spread of progeny virions to neighboring cells[5]. This results in the formation of localized areas of cell death, or plaques, which can be visualized by staining. The reduction in the number of plaques in the presence of the compound compared to an untreated control is a measure of its antiviral activity[3].
Experimental Protocols
Prior to assessing the antiviral activity of this compound, its cytotoxicity must be determined to ensure that any observed reduction in viral plaques is due to a specific antiviral effect and not simply due to cell death caused by the compound.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Vero cells (or other appropriate host cell line for the chosen virus)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well cell culture plates
Procedure:
-
Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a cell-only control.
-
Incubate the plate for 48-72 hours (corresponding to the duration of the plaque assay) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.
Protocol 2: Viral Plaque Reduction Assay
This protocol assesses the antiviral activity of this compound against a lytic virus.
Materials:
-
Vero cells
-
DMEM, FBS, Penicillin-Streptomycin
-
This compound (at non-toxic concentrations determined from the MTT assay)
-
Virus stock of known titer (e.g., HSV-1)
-
Overlay medium (e.g., 2X DMEM mixed 1:1 with 1.2% agarose)
-
Crystal Violet staining solution
-
Formalin (10%)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed Vero cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well) and incubate overnight.
-
Prepare serial dilutions of the virus stock in serum-free DMEM to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Prepare various non-toxic concentrations of this compound in DMEM.
-
When cells are confluent, aspirate the growth medium and wash the monolayer with PBS.
-
Infect the cells with 200 µL of the diluted virus and incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
During the virus adsorption period, mix the this compound dilutions with the overlay medium.
-
After incubation, aspirate the viral inoculum and add 2 mL of the overlay medium containing the different concentrations of this compound. Also include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.
-
Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound on Vero Cells
| Compound | CC50 (µM) |
| This compound | [Insert Value] |
Table 2: Antiviral Activity of this compound against HSV-1
| This compound Concentration (µM) | Average Plaque Count | % Plaque Reduction |
| 0 (Virus Control) | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Calculate Value] |
| [Concentration 2] | [Insert Value] | [Calculate Value] |
| [Concentration 3] | [Insert Value] | [Calculate Value] |
| [Concentration 4] | [Insert Value] | [Calculate Value] |
Calculation:
-
% Plaque Reduction = [(Plaque count in virus control - Plaque count in treated well) / Plaque count in virus control] x 100
-
The 50% effective concentration (EC50) , the concentration of the compound that reduces the number of viral plaques by 50%, can be determined by regression analysis.
-
The Selectivity Index (SI) is calculated as CC50 / EC50. A higher SI value indicates a more promising antiviral candidate.
Visualizations
Diagrams are provided to illustrate the experimental workflow and a potential mechanism of action.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 4. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Cucumechinoside D Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Cucumechinoside D stock solutions, ensuring optimal stability and performance in downstream applications.
Compound Information
This compound is a sulfated triterpene glycoside isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides are known for their diverse biological activities, making them valuable compounds in drug discovery and development. Accurate preparation and storage of stock solutions are critical for obtaining reliable and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅₄H₈₁Na₃O₃₂S₃ | [1] |
| Molecular Weight | 1383.4 g/mol ([M-H]⁻) | [1] |
| CAS Number | 125640-33-7 | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate: Allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.3834 mg of this compound.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot volume.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| 4°C | Up to 2 years | Protect from moisture. | |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage. |
| -20°C | Up to 1 month | Suitable for short-term storage. |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is the most effective way to mitigate this.
-
Light Sensitivity: Protect the stock solution from light by using amber vials and storing them in the dark.
-
Moisture: this compound powder is hygroscopic. Store it in a desiccator or a tightly sealed container with desiccant. Use anhydrous DMSO for preparing the stock solution to minimize hydrolysis.
Experimental Workflow
The following diagram illustrates the workflow for the preparation and storage of a this compound stock solution.
Caption: Workflow for preparing and storing this compound stock solution.
References
Application Notes & Protocols for Assessing Cucumechinoside D Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cucumechinoside D is a triterpenoid saponin isolated from the sea cucumber Cucumaria echinata. Triterpene glycosides from sea cucumbers are a class of marine natural products known for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines.[1] These compounds are being actively investigated as potential therapeutic agents. The primary mechanism of their anticancer action often involves the induction of apoptosis.[2]
These application notes provide a detailed overview of standard cell culture techniques to assess the cytotoxicity of this compound. The protocols herein describe methods to quantify cell viability, membrane integrity, and apoptosis induction.
Data Presentation: Cytotoxicity of Sea Cucumber Glycosides
Due to the limited availability of specific cytotoxicity data for this compound in publicly accessible literature, the following table presents representative data from a closely related compound, Cucumarioside A2-2, isolated from Cucumaria japonica.[3][4][5] This data is intended to be illustrative of the cytotoxic potential of this class of compounds. Researchers are encouraged to generate specific dose-response curves for this compound in their cell lines of interest.
Table 1: Representative Cytotoxic Activity of Cucumarioside A2-2 against various cell lines.
| Cell Line | Compound | Assay | IC50 / EC50 (µM) | Exposure Time (h) | Reference |
| Ehrlich Ascites Carcinoma (EAC) | Cucumarioside A2-2 | MTT Assay | 2.7 | Not Specified | [3][4] |
| Ehrlich Ascites Carcinoma (EAC) | Cucumarioside A2-2 | Nonspecific Esterase Assay | 2.1 | Not Specified | [3][4] |
| Human Breast Cancer (MCF-7) | Conicospermiumoside A3-1 | MTT Assay | >50 | 24 | [6] |
| Human Breast Cancer (T-47D) | Conicospermiumoside A3-1 | MTT Assay | >50 | 24 | [6] |
| Human Breast Cancer (MDA-MB-231) | Conicospermiumoside A3-1 | MTT Assay | 30.41 ± 1.22 | 24 | [6] |
| Human Hepatoma (HepG2) | Echinoside A | MTT Assay | 1.86 µg/mL | Not Specified | [7][8][9] |
| Human Cervical Cancer (HeLa) | Echinoside A | MTT Assay | 2.15 µg/mL | Not Specified | [7][8][9] |
| Human Leukemia (K562) | Echinoside A | MTT Assay | 1.92 µg/mL | Not Specified | [7][8][9] |
Experimental Protocols
Cell Culture and Compound Preparation
-
Cell Lines: Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Seed cells and treat with this compound as described for the MTT assay.
-
At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control (cells treated with a lysis buffer).
-
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptotic cells, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells (including the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
This assay measures the activity of caspases, which are key mediators of apoptosis.
-
Principle: Caspases are a family of cysteine proteases that are activated in a cascade during apoptosis. Fluorogenic or colorimetric substrates can be used to measure the activity of specific caspases (e.g., caspase-3, -8, -9).
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound.
-
Lyse the cells and add the caspase substrate (e.g., DEVD-pNA for caspase-3).
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify caspase activity relative to a standard curve or as a fold change compared to the untreated control.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of related sea cucumber triterpenoid glycosides, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Putative mechanism for apoptosis-inducing properties of crude saponin isolated from sea cucumber (Holothuria leucospilota) as an antioxidant compound [ijbms.mums.ac.ir]
- 3. karger.com [karger.com]
- 4. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitumor Activity of Cucumarioside A2-2 | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells | MDPI [mdpi.com]
Application Note: Determining the In Vitro IC50 Value of Cucumechinoside D
Introduction
Cucumechinoside D is a triterpene glycoside, a class of natural compounds found in sea cucumbers known for their diverse biological activities.[1][2] Triterpene glycosides from sea cucumbers have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tumor growth in various cancer cell lines.[1][3][4] The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the effectiveness of a compound in inhibiting a specific biological or biochemical function. Determining the IC50 value is a foundational step in preclinical drug development, providing essential data on a compound's potency and guiding further investigation into its therapeutic potential.
This document provides a detailed protocol for determining the in vitro IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[5][6]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][6] These crystals are then solubilized, and the intensity of the resulting colored solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[6] By treating cancer cells with varying concentrations of this compound, a dose-response curve can be generated to calculate the concentration at which 50% of cell growth is inhibited (the IC50 value).
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate human cancer cell lines (e.g., HepG2 hepatocellular carcinoma, MDA-MB-231 breast cancer, HeLa cervical cancer).
-
This compound: High-purity compound.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT Solution: 5 mg/mL MTT in sterile PBS.[7] Filter-sterilize and store at 4°C, protected from light.
-
Solubilizing Agent: Dimethyl sulfoxide (DMSO).
-
Equipment:
-
Sterile 96-well flat-bottom tissue culture plates.
-
Laminar flow hood.
-
37°C incubator with 5% CO2.
-
Inverted microscope.
-
Multichannel pipette.
-
Microplate reader (spectrophotometer) with a 570 nm filter.[6]
-
II. Cell Culture and Seeding Protocol
-
Cell Maintenance: Culture the selected cancer cell lines in their recommended medium in a 37°C, 5% CO2 incubator.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA.
-
Cell Counting: Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Seeding: Adjust the cell suspension concentration and seed 100 µL into each well of a 96-well plate. The optimal seeding density (typically between 1,000 to 10,000 cells/well) should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.[7]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere and recover.
III. Drug Preparation and Treatment
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. A common approach is to use a two-fold or ten-fold dilution series.[8]
-
Cell Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells.
-
Addition of Compound: Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include wells for a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "blank control" (medium only, no cells).
-
Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, depending on the cell line and experimental design.
IV. MTT Assay Procedure
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[7]
-
Incubate: Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals, which appear as a purple precipitate.[7]
-
Solubilize Formazan: Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add DMSO: Add 150 µL of DMSO to each well to dissolve the crystals.[7]
-
Shake: Place the plate on a shaker for 5-10 minutes at a low speed to ensure the formazan is completely dissolved, resulting in a homogenous purple solution.[7]
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
V. Data Analysis and IC50 Calculation
-
Calculate Percent Viability: The viability of cells in each treated well is expressed as a percentage relative to the vehicle control.
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve fit) with appropriate software (such as GraphPad Prism or R) to calculate the IC50 value. The IC50 is the concentration of this compound that results in 50% cell viability.[6]
Data Presentation
The IC50 values obtained for this compound against different cancer cell lines should be summarized in a table for clear comparison.
Table 1: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Treatment |
| HepG2 | Liver Cancer | Value |
| MDA-MB-231 | Breast Cancer | Value |
| HeLa | Cervical Cancer | Value |
| A549 | Lung Cancer | Value |
| HT-29 | Colon Cancer | Value |
| (Note: These are placeholder values. Actual results must be determined experimentally.) |
Visualizations
Experimental Workflow
The overall process for determining the IC50 value can be visualized as a sequential workflow.
Caption: Workflow for in vitro IC50 determination using the MTT assay.
Potential Signaling Pathway
Based on studies of related cucurbitacins and sea cucumber glycosides, this compound likely induces apoptosis through the intrinsic mitochondrial pathway.[1][9][10][11] This involves the regulation of Bcl-2 family proteins and the activation of a caspase cascade.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
- 1. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of cancer cell killing by sea cucumber-derived compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. youtube.com [youtube.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note: Structural Confirmation of Cucumechinoside D using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumechinoside D is a triterpenoid saponin isolated from the sea cucumber Cucumaria echinata. Triterpenoid saponins are a diverse group of natural products with a wide range of biological activities, making them promising candidates for drug discovery and development. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and ensuring the purity and consistency of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of such natural products. This application note provides a detailed protocol and data interpretation guide for the confirmation of the this compound structure using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structure of this compound
This compound possesses a holostane-type triterpenoid aglycone with a pentasaccharide (five sugar) chain attached. The precise connectivity and stereochemistry of the aglycone and the sequence of the sugar units can be definitively established through detailed NMR analysis.
Data Presentation
The following tables summarize the representative ¹H and ¹³C NMR chemical shift data for the aglycone and sugar moieties of this compound, typically recorded in pyridine-d₅. This data is compiled from the analysis of closely related compounds and published literature on triterpenoid saponins from Cucumaria species.
Table 1: Representative ¹³C NMR Data for the Aglycone of this compound (Pyridine-d₅, 125 MHz)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 36.5 | 16 | 75.8 |
| 2 | 27.1 | 17 | 52.3 |
| 3 | 89.1 | 18 | 179.8 |
| 4 | 39.5 | 19 | 16.5 |
| 5 | 52.8 | 20 | 83.2 |
| 6 | 21.3 | 21 | 21.1 |
| 7 | 119.5 | 22 | 38.9 |
| 8 | 145.2 | 23 | 22.5 |
| 9 | 47.6 | 24 | 39.8 |
| 10 | 35.4 | 25 | 28.0 |
| 11 | 22.8 | 26 | 22.7 |
| 12 | 31.0 | 27 | 22.7 |
| 13 | 46.8 | 28 | 29.8 |
| 14 | 48.2 | 29 | 16.8 |
| 15 | 34.5 | 30 | 28.3 |
Table 2: Representative ¹H NMR Data for the Aglycone of this compound (Pyridine-d₅, 500 MHz)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 3.25 | dd | 11.5, 4.5 |
| H-7 | 5.68 | m | |
| H-16 | 4.85 | m | |
| H-21 | 1.65 | s | |
| H-19 | 1.20 | s | |
| H-26 | 1.15 | s | |
| H-27 | 1.15 | s | |
| H-28 | 0.95 | s | |
| H-29 | 0.88 | s | |
| H-30 | 1.05 | s |
Table 3: Representative ¹H and ¹³C NMR Data for the Pentasaccharide Chain of this compound (Pyridine-d₅)
| Sugar Unit & Position | ¹³C (δ, ppm) | ¹H (δ, ppm) | Multiplicity | J (Hz) |
| Xylose-1 | ||||
| 1' | 105.5 | 4.90 | d | 7.5 |
| Quinovose | ||||
| 1'' | 104.8 | 5.15 | d | 7.8 |
| Glucose | ||||
| 1''' | 106.2 | 5.30 | d | 8.0 |
| 3-O-methyl-Glucose | ||||
| 1'''' | 105.8 | 5.05 | d | 7.6 |
| OCH₃ | 60.8 | 3.65 | s | |
| Xylose-2 | ||||
| 1''''' | 105.2 | 4.85 | d | 7.4 |
Experimental Protocols
Isolation and Purification of this compound
-
Extraction: The dried and powdered sea cucumber (Cucumaria echinata) is extracted with 70% ethanol at room temperature.
-
Solvent Partitioning: The ethanol extract is concentrated under reduced pressure, and the resulting aqueous residue is partitioned successively with n-hexane, chloroform, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
-
Column Chromatography: The n-butanol extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol-water.
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20 and reversed-phase (C18) HPLC to yield the pure compound.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of pyridine-d₅. A small amount of D₂O can be added to exchange labile protons if necessary.
-
NMR Instrumentation: All NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: A standard proton spectrum is acquired to observe the chemical shifts, multiplicities, and coupling constants of all protons.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to determine the number of carbon atoms and their chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) scalar couplings, revealing adjacent protons within the same spin system. This is crucial for tracing the proton networks in the aglycone and each sugar unit.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is essential for connecting different structural fragments, such as linking the sugar units to each other and attaching the entire sugar chain to the aglycone.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just adjacent ones. It is particularly useful for identifying all the protons belonging to a specific sugar residue from its anomeric proton signal.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify through-space correlations between protons that are in close proximity. This information is critical for determining the relative stereochemistry of the aglycone and the glycosidic linkages between the sugar units.
-
Mandatory Visualization
Caption: Workflow for the isolation and structural confirmation of this compound using NMR spectroscopy.
Data Interpretation and Structure Confirmation
-
Aglycone Structure: The ¹H and ¹³C NMR spectra will show characteristic signals for a holostane-type triterpenoid. The COSY spectrum is used to establish the proton connectivity within the rings of the aglycone. The HSQC spectrum assigns the carbon signals for all protonated carbons. Key HMBC correlations, such as those from the methyl protons to adjacent quaternary carbons, help to piece together the entire carbon skeleton. ROESY correlations are crucial for determining the stereochemistry at the chiral centers of the aglycone.
-
Sugar Chain Analysis: The number of anomeric proton signals (typically between δ 4.5 and 5.5 ppm) in the ¹H NMR spectrum corresponds to the number of sugar units.[1] The large coupling constants (J ≈ 7-8 Hz) of these anomeric protons indicate a β-configuration for the glycosidic linkages. Each sugar's spin system can be traced out from its anomeric proton using TOCSY and COSY experiments. The identity of each sugar (e.g., xylose, glucose, quinovose) is determined by its characteristic chemical shifts and coupling patterns.
-
Sequence and Linkage of the Sugar Chain: The sequence of the sugar units and their attachment point to the aglycone are determined by HMBC correlations.[1] For example, an HMBC correlation from the anomeric proton of a sugar unit to a carbon of the adjacent sugar unit or the aglycone establishes the linkage point. ROESY/NOESY correlations between the anomeric proton of one sugar and a proton on the adjacent sugar further confirm the glycosidic linkage and provide spatial information.
By systematically analyzing the data from this comprehensive suite of NMR experiments, the complete and unambiguous structure of this compound can be confirmed, providing a solid foundation for further research and development.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Cucumechinoside D
Abstract
This document provides a comprehensive guide for the mass spectrometry-based analysis of Cucumechinoside D, a triterpene glycoside isolated from sea cucumbers of the genus Cucumaria. Triterpene glycosides, or saponins, are a class of natural products known for their diverse biological activities, making them promising candidates for drug development.[1] This application note details the protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation for the characterization of this compound and its fragments. The methodologies are designed for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the triterpene glycoside family, complex molecules consisting of a non-polar triterpenoid aglycone linked to one or more sugar chains (glycone).[2][3] These compounds are notoriously challenging to analyze due to their structural complexity, high molecular weight, and the presence of multiple isomers.[4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for the structural elucidation of these compounds.[4][5]
Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion. For triterpene glycosides, collision-induced dissociation (CID) typically results in the sequential cleavage of glycosidic bonds, leading to the loss of individual sugar units.[6] This predictable fragmentation pattern allows for the determination of the sugar sequence, while the final remaining aglycone fragment helps to identify the core triterpenoid structure. This protocol outlines a robust method for obtaining and interpreting the mass spectra of this compound fragments.
Experimental Protocols
Sample Preparation: Extraction and Purification
Proper sample preparation is critical to remove interfering substances such as salts, lipids, and pigments, which can cause ion suppression and contaminate the MS system.[7][8]
Materials:
-
Lyophilized sea cucumber tissue
-
Ethanol (EtOH), 70%
-
Milli-Q or HPLC-grade water
-
Methanol (MeOH), HPLC-grade
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB, 60 mg)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Extraction:
-
Weigh approximately 0.5 g of lyophilized and powdered sea cucumber tissue into a glass vial.
-
Add 10 mL of 70% ethanol.
-
Reflux the mixture for 2-3 hours. Alternatively, sonicate for 30 minutes and let stand at room temperature for 24 hours.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant (the ethanolic extract) into a clean vial.
-
Dry the extract completely under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) for Desalting and Purification: [5]
-
Reconstitute the dried extract in 1 mL of 50% methanol in water (v/v).
-
Condition the SPE cartridge: Pass 3 mL of methanol through the Oasis HLB cartridge, followed by 3 mL of water. Do not allow the cartridge to dry.
-
Load the sample: Load the 1 mL of reconstituted extract onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of water to remove salts and other highly polar impurities.
-
Elute: Elute the glycoside fraction with 2 mL of 50% methanol.
-
Dry the eluted fraction under nitrogen.
-
Reconstitute the final sample in 500 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) for analysis.
-
LC-MS/MS Analysis
This method utilizes reversed-phase liquid chromatography to separate the components of the extract before introduction into the mass spectrometer.
Instrumentation & Conditions:
-
LC System: UHPLC system (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 2.0 30 15.0 70 18.0 95 20.0 95 20.1 10 | 25.0 | 10 |
-
Mass Spectrometer: Q-TOF or Orbitrap Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temp: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
MS1 Scan Range: m/z 300–2000
-
MS/MS Acquisition: Data-Dependent Acquisition (DDA) on the top 3 most intense ions.
-
Collision Energy: Ramped collision energy (e.g., 40-80 eV) to ensure fragmentation of both glycosidic bonds and sulfate groups.
Data Analysis and Expected Results
Fragmentation Pathway
In negative ion mode ESI-MS/MS, the fragmentation of sulfated triterpene glycosides like this compound is expected to proceed via several key pathways:
-
Loss of Sulfate Group: A characteristic neutral loss of SO₃ (79.957 Da) or the observation of the bisulfate ion [HSO₄]⁻ at m/z 96.96.[5]
-
Glycosidic Bond Cleavage: Sequential loss of sugar residues from the non-reducing end of the carbohydrate chain.
-
Aglycone Fragmentation: Further fragmentation of the triterpenoid core can occur at higher collision energies.
Predicted Fragments of Putative this compound
The following table summarizes the predicted monoisotopic m/z values for the precursor and major fragment ions of a putative disulfated tetrasaccharide of a holostane-type aglycone. The analysis is presented for the doubly charged precursor ion [M-2H]²⁻, which is common for multiply sulfated compounds.
Table 1: Predicted m/z of Precursor and Fragment Ions for Putative this compound (Based on a putative structure: Aglycone (C₃₀H₄₈O₄) + Xyl + Qui + Glc + MeGlc + 2xSO₃)
| Ion Description | Putative Molecular Formula | Charge (z) | Calculated m/z |
| Precursor Ion [M-2H]²⁻ | C₅₄H₈₄O₂₈S₂ | -2 | 622.22 |
| [M-H-SO₃]⁻ | C₅₄H₈₅O₂₅S₁ | -1 | 1165.49 |
| [M-2H-SO₃]²⁻ | C₅₄H₈₄O₂₅S₁ | -2 | 582.24 |
| [M-H-MeGlc]⁻ | C₄₇H₇₁O₂₃S₂ | -1 | 1087.37 |
| [M-H-MeGlc-SO₃]⁻ | C₄₇H₇₁O₂₀S₁ | -1 | 1007.41 |
| [M-H-MeGlc-Glc]⁻ | C₄₁H₆₁O₁₈S₂ | -1 | 925.32 |
| [M-H-MeGlc-Glc-Qui]⁻ | C₃₅H₅₁O₁₄S₂ | -1 | 779.26 |
| [Aglycone-H]⁻ | C₃₀H₄₇O₄ | -1 | 471.35 |
| [HSO₄]⁻ | HSO₄ | -1 | 96.96 |
Note: The observation of singly or doubly charged ions will depend on the instrument settings and the specific structure of the compound.
Visualizations
Experimental Workflow
The diagram below outlines the complete workflow from sample collection to data analysis for the characterization of this compound.
Caption: Workflow from sample preparation to structural elucidation.
Putative Signaling Pathway for Investigation
Triterpene glycosides from sea cucumbers are well-documented for their cytotoxic properties, which are often mediated through the induction of apoptosis.[2] The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, which serves as a primary hypothesis for investigating the mechanism of action of this compound in cancer cell lines.
Caption: Hypothetical apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Compounds - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cucumechinoside F | C54H86O31S3 | CID 181422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application of Cucumechinoside D in Cancer Research Models: A Detailed Guide
A Note on Cucumechinoside D and Cucurbitacin D: Initial research indicates that this compound is a triterpene glycoside isolated from the sea cucumber Paracaudina chilensis. However, the available literature on the specific anticancer applications of this compound is limited. In contrast, Cucurbitacin D, a structurally distinct tetracyclic triterpenoid from the Cucurbitaceae plant family, has been extensively studied for its potent antitumor activities. Due to the wealth of available data and the potential for broader applicability in cancer research, this document will focus on the application of Cucurbitacin D (CuD) as a representative compound with significant anticancer properties, while acknowledging that this compound belongs to a class of marine-derived compounds also under investigation for similar activities.
Application Notes
Cucurbitacin D (CuD) has emerged as a promising natural compound in cancer therapy due to its demonstrated ability to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis across a variety of cancer types.[1] Its multifaceted mechanism of action involves the modulation of several critical signaling pathways that are often dysregulated in cancer.
Mechanism of Action:
Cucurbitacin D exerts its anticancer effects through several key mechanisms:
-
Induction of Apoptosis: CuD triggers programmed cell death by activating intrinsic and extrinsic apoptotic pathways. It modulates the expression of Bcl-2 family proteins, increasing the Bax/Bcl-xL ratio, and activating caspases-3 and -9.[2] This leads to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Cell Cycle Arrest: CuD can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been shown to cause G2/M phase arrest in some cancer cells, thereby preventing cell division and proliferation.[3]
-
Inhibition of Key Signaling Pathways: A significant aspect of CuD's anticancer activity is its ability to inhibit critical signaling pathways that drive tumor growth and survival. These include:
-
PI3K/Akt/mTOR Pathway: CuD has been shown to suppress the phosphorylation of Akt and its downstream target mTOR, a central regulator of cell growth, proliferation, and survival.[4]
-
JAK/STAT3 Pathway: This pathway is crucial for cytokine signaling and is often constitutively active in many cancers. CuD can inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.[4]
-
MAPK Pathway: The MAPK pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. CuD has been observed to modulate this pathway to exert its anticancer effects.[4]
-
-
Anti-Metastatic Effects: CuD has been shown to suppress the migration and invasion of cancer cells, key processes in metastasis.[1]
In Vivo Efficacy:
Preclinical studies using xenograft models have demonstrated the in vivo anticancer potential of Cucurbitacin D. Administration of CuD has been shown to significantly inhibit tumor growth in various cancer models, including pancreatic and cervical cancer.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of Cucurbitacin D in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Cucurbitacin D (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| AGS | Gastric Cancer | ~1 | 24 | CCK-8 |
| SNU1 | Gastric Cancer | ~0.5 | 24 | CCK-8 |
| Hs746T | Gastric Cancer | ~0.75 | 24 | CCK-8 |
| HepG2 | Hepatocellular Carcinoma | Not specified | 24, 48, 72 | MTT |
| Pancreatic Cancer Cells | Pancreatic Cancer | Dose-dependent inhibition | Time-dependent | MTS |
| Cervical Cancer Cells | Cervical Cancer | Potent activity | Not specified | Not specified |
| Prostate Cancer Cells | Prostate Cancer | Potent activity | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of Cucurbitacin D on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Cucurbitacin D (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of Cucurbitacin D in culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted Cucurbitacin D solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Following incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Western Blot
This protocol is for detecting the expression of apoptosis-related proteins.
Materials:
-
Cancer cells treated with Cucurbitacin D
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA protein assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of Cucurbitacin D on cell cycle distribution.
Materials:
-
Cancer cells treated with Cucurbitacin D
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash twice with cold PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo antitumor activity of Cucurbitacin D.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
Cucurbitacin D formulation for injection (e.g., in saline with a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to be used for implantation.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment and control groups.
-
Administer Cucurbitacin D (at a predetermined dose and schedule, e.g., intraperitoneal injection daily or every other day) to the treatment group. The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Visualizations
The following diagrams illustrate the key signaling pathways affected by Cucurbitacin D and a typical experimental workflow.
Caption: Signaling pathways modulated by Cucurbitacin D in cancer cells.
Caption: Experimental workflow for evaluating Cucurbitacin D's anticancer effects.
References
Application Notes and Protocols: Methodology for Studying the Mechanism of Action of Cucumechinoside D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of Cucumechinoside D, a triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata. The methodologies outlined herein are designed to elucidate the cellular and molecular pathways through which this compound exerts its biological effects, with a primary focus on its potential as an anticancer agent.
Introduction
This compound belongs to the family of triterpene glycosides, which are known for their diverse biological activities, including cytotoxic, antifungal, and antiviral properties.[1][2] Preliminary studies on related compounds from sea cucumbers suggest that a significant part of their anticancer activity stems from the induction of programmed cell death, or apoptosis, in cancer cells.[3][4][5] The proposed mechanism often involves the intrinsic mitochondrial pathway, characterized by the regulation of pro- and anti-apoptotic proteins, disruption of the mitochondrial membrane potential, and subsequent activation of the caspase cascade.[6][7] Furthermore, the interplay between apoptosis and other cellular processes, such as autophagy, presents another avenue for investigation.[8]
This document outlines a systematic approach to dissect the molecular mechanisms of this compound, from initial cytotoxicity screening to in-depth analysis of signaling pathways.
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for elucidating the mechanism of action of this compound.
Data Presentation: Quantitative Analysis of Cytotoxicity
The following table structure should be used to summarize the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 24, 48, and 72 hours of treatment.
| Cell Line | Cancer Type | IC50 at 24h (µM) | IC50 at 48h (µM) | IC50 at 72h (µM) |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data |
| A549 | Lung Carcinoma | Data | Data | Data |
| HepG2 | Hepatocellular Carcinoma | Data | Data | Data |
| VERO | Normal Kidney Epithelial | Data | Data | Data |
Data to be populated from experimental results. The inclusion of a normal cell line like VERO is crucial for assessing the selectivity of this compound.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells, forming a purple formazan product. The absorbance of the formazan solution is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for the predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Western Blot Analysis
Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, LC3B, p62, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Based on studies of similar triterpenoid glycosides, the following signaling pathway is proposed for this compound.[6][7]
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy triggers CTSD (cathepsin D) maturation and localization inside cells to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
Application Notes and Protocols for In Vivo Administration of Cucumechinoside D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucumechinoside D is a triterpene glycoside isolated from sea cucumbers, belonging to a class of natural compounds known as saponins.[1][2][3] These compounds are noted for their amphiphilic nature, possessing both a lipid-soluble aglycone and a water-soluble glycone moiety.[2][4] Triterpene glycosides from sea cucumbers have garnered significant interest for their diverse biological activities, including cytotoxic, immunomodulatory, antifungal, and antiviral properties, making them promising candidates for therapeutic drug development.[1][2][4] This document provides detailed application notes and protocols for the preparation of this compound for in vivo animal studies, addressing the common challenge of its presumed low aqueous solubility.
Physicochemical Properties and Formulation Challenges
Common strategies for formulating poorly soluble compounds for in vivo administration include the use of co-solvents, surfactants, and complexing agents to enhance solubility and stability.[5][6][7][8] A widely adopted approach involves creating a vehicle system that can maintain the compound in solution or as a stable microemulsion upon administration.
Recommended Formulation Protocol
Based on established practices for poorly soluble compounds and specific examples for structurally similar glycosides, the following protocol provides a robust starting point for preparing this compound for oral or parenteral administration in animal studies.[7]
Table 1: Recommended Vehicle Composition for In Vivo Studies
| Component | Percentage by Volume | Purpose |
| DMSO | 5% - 10% | Primary solvent to dissolve this compound |
| PEG300 | 30% - 40% | Co-solvent to improve solubility and stability |
| Tween 80 | 5% | Surfactant to aid in emulsification |
| Saline/PBS/ddH₂O | 45% - 60% | Aqueous vehicle to bring to final volume |
Experimental Protocol: Preparation of Dosing Solution (1 mg/mL)
This protocol is designed to prepare a 1 mg/mL dosing solution of this compound. The final concentration should be adjusted based on the specific dosage required for the animal study (mg/kg) and the dosing volume.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or sterile deionized water (ddH₂O)
-
Sterile, conical centrifuge tubes (e.g., 1.5 mL, 15 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 1 mg/mL solution, weigh 1 mg of the compound.
-
Initial Dissolution in DMSO: Add the required volume of DMSO to the tube containing this compound. For a 5% DMSO formulation in a final volume of 1 mL, this would be 50 µL. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may aid dissolution, but care should be taken to avoid degradation.
-
Addition of Co-solvent: Add the appropriate volume of PEG300 (e.g., 300 µL for a 30% formulation). Vortex the mixture until a clear, homogenous solution is obtained.
-
Addition of Surfactant: Add the required volume of Tween 80 (e.g., 50 µL for a 5% formulation). Vortex thoroughly to ensure uniform mixing.
-
Addition of Aqueous Vehicle: Slowly add the sterile saline, PBS, or ddH₂O to reach the final desired volume (e.g., 600 µL for a 60% aqueous phase). It is crucial to add the aqueous phase gradually while vortexing to prevent precipitation of the compound.
-
Final Homogenization and Inspection: Once all components are added, vortex the solution for an additional 1-2 minutes to ensure homogeneity. Visually inspect the solution to ensure it is clear and free of any precipitates.
Stability and Storage:
-
It is highly recommended to prepare the dosing solution fresh on the day of administration.
-
The stability of this compound in this formulation has not been formally determined. If short-term storage is necessary, it is advisable to store the solution at 4°C, protected from light, for no longer than 24 hours. Long-term storage at room temperature is not recommended due to the potential for degradation and precipitation.[8]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing the this compound formulation and a plausible signaling pathway based on the known activities of related sea cucumber glycosides.
Caption: Experimental workflow for preparing this compound dosing solution.
Caption: Plausible immunomodulatory signaling pathway for this compound.
Note on Signaling Pathway: The depicted pathway is a hypothesized mechanism based on the known immunomodulatory effects of other sea cucumber-derived compounds, which have been shown to interact with Toll-like receptors (TLRs) and activate downstream signaling cascades, such as the NF-κB pathway.[1] Experimental validation is required to confirm the specific molecular targets and signaling pathways modulated by this compound.
Conclusion
The successful in vivo evaluation of this compound is contingent upon a proper formulation strategy to overcome its likely poor aqueous solubility. The provided protocol offers a detailed and practical approach for preparing dosing solutions suitable for animal studies. Researchers should, however, perform initial formulation trials to ensure the solubility and stability of this compound at the desired concentration in the chosen vehicle. Further investigation into the specific molecular mechanisms of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cucumechinoside C | TargetMol [targetmol.com]
- 8. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ethical Use of Marine-Derived Compounds in Research
For Researchers, Scientists, and Drug Development Professionals
The world's oceans harbor a vast and largely untapped reservoir of unique chemical entities with significant potential for the development of novel therapeutics and other valuable products. The exploration of this marine biodiversity for commercially valuable genetic and biochemical resources is known as marine bioprospecting. While promising, this field is fraught with complex ethical considerations that must be carefully navigated to ensure the sustainable and equitable use of marine resources. These application notes and protocols provide a framework for conducting research on marine-derived compounds in an ethically responsible manner.
Ethical Framework: Core Principles
The ethical landscape of marine bioprospecting is governed by a set of interconnected principles aimed at ensuring fairness, sustainability, and respect for both the environment and human communities. Researchers, institutions, and companies must adhere to these principles throughout the entire research and development pipeline.
Key Ethical Principles:
-
Access and Benefit Sharing (ABS): This principle, central to international agreements like the Convention on Biological Diversity (CBD) and its Nagoya Protocol, dictates that the benefits arising from the utilization of genetic resources should be shared in a fair and equitable way with the country providing those resources.[1] This includes both monetary benefits, such as royalties from commercialized products, and non-monetary benefits, like technology transfer, scientific collaboration, and contributions to local conservation efforts. The recently adopted High Seas Treaty (BBNJ) extends these ABS principles to marine genetic resources found in areas beyond national jurisdiction.[2]
-
Environmental Sustainability: A primary ethical obligation is to minimize the environmental impact of bioprospecting activities.[3] This entails employing sustainable collection methods to prevent over-harvesting and habitat destruction, conducting thorough environmental impact assessments before commencing research, and prioritizing the use of laboratory cultivation and synthetic biology to produce compounds of interest, thereby reducing reliance on wild stocks.[4]
-
Respect for Traditional and Indigenous Knowledge: Coastal and indigenous communities often possess invaluable traditional knowledge about the properties and uses of local marine life.[1] Ethical research practice requires obtaining prior informed consent (PIC) from these communities before utilizing their knowledge and establishing mutually agreed terms (MAT) for the fair and equitable sharing of any benefits that may arise.[3]
-
Intellectual Property Rights (IPR): The patenting of discoveries derived from marine genetic resources must be handled transparently and ethically. This involves considering the implications for public access to potentially life-saving medicines and ensuring that IPR arrangements do not create undue monopolies or hinder further research.
-
Prevention of Biopiracy: Biopiracy, the unauthorized and uncompensated appropriation of genetic resources and associated traditional knowledge, is a significant ethical breach.[1] Researchers must ensure that all collection and utilization of marine resources are conducted with the full knowledge and consent of the relevant national authorities and local communities.
Quantitative Data Summary
The following table summarizes key quantitative data related to marine biodiversity and the drug discovery pipeline, highlighting the immense potential and the challenges of this field.
| Metric | Value | Source(s) |
| Marine Biodiversity | ||
| Estimated number of marine species | Around 10 million | [2] |
| Percentage of oceans unexplored | 95% | [2] |
| Known marine natural products | Over 39,000 | [5] |
| New marine natural products reported annually | Approximately 1,000 | [2] |
| Drug Discovery Pipeline | ||
| Success ratio of marine-inspired agents to approved drugs | 1 in ~1,700 (23 approved from 39,238 reported NPs) | [5] |
| Comparison to industry standard success ratio | Significantly better than the 1 in 15,000 industry standard | [5] |
| Number of marine-derived drugs on the market or in clinical trials | 13 in advanced clinical trials, 9 approved as medicines | [6] |
| Primary therapeutic area for marine-derived drugs | Anti-cancer | [7] |
| Economic Potential | ||
| Estimated market value of undiscovered anti-cancer drugs of marine origin | US
| [8] |
| Projected global market for marine biotechnology products by 2018 | US$4.9 billion | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments in the discovery and development of marine-derived compounds, designed to be conducted within an ethical framework.
Protocol 1: Sustainable Collection and Extraction of Marine Invertebrates
Objective: To obtain a crude extract from a marine invertebrate sample for bioactivity screening while minimizing environmental impact.
Materials:
-
Collection gear (e.g., remotely operated vehicle with manipulator arm, soft collection containers)
-
GPS device
-
Underwater camera
-
Insulated transport containers
-
Laboratory-grade solvents (e.g., methanol, ethanol, ethyl acetate)
-
Homogenizer or blender
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
-
Glassware (beakers, flasks, graduated cylinders)
-
Filter paper
Methodology:
-
Permitting and Approvals: Obtain all necessary permits from the relevant national and local authorities before any collection activities. If operating in an area with recognized traditional owners, secure prior informed consent.
-
Sustainable Collection:
-
Precisely document the collection location using GPS coordinates.
-
Use non-destructive collection methods. For sessile invertebrates like sponges or soft corals, collect only a small portion of the colony to allow for regeneration.
-
Document the collection process with underwater photography or video.
-
Immediately after collection, place the sample in an insulated container with seawater from the collection site to minimize stress and degradation.
-
-
Sample Preparation:
-
Transport the sample to the laboratory as quickly as possible.
-
Upon arrival, freeze the sample at -80°C until extraction.
-
Lyophilize the frozen sample to remove water.
-
-
Solvent Extraction:
-
Grind the lyophilized sample into a fine powder.
-
Perform a sequential extraction with solvents of increasing polarity (e.g., start with ethyl acetate, followed by methanol).
-
For each solvent, suspend the powdered sample in the solvent (1:10 w/v) and stir for 24 hours at room temperature.
-
Filter the mixture to separate the solvent extract from the solid residue.
-
Concentrate the solvent extract under reduced pressure using a rotary evaporator.
-
Dry the crude extract completely and store at -20°C.
-
Protocol 2: Bioactivity Screening for Anti-cancer Activity
Objective: To assess the cytotoxic activity of marine-derived extracts against a cancer cell line using the MTT assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Crude marine extract dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Positive control (e.g., Doxorubicin)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Culture the cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Treatment with Marine Extract:
-
Prepare a stock solution of the crude marine extract in DMSO.
-
Create a serial dilution of the extract in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
Remove the old medium from the cells and add 100 µL of the diluted extracts to the respective wells. Include wells with medium only (negative control) and a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the extract compared to the negative control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
-
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks and workflows in the ethical research of marine-derived compounds.
Caption: Ethical workflow for marine bioprospecting research.
Caption: The Access and Benefit Sharing (ABS) cycle.
References
- 1. mnai.org [mnai.org]
- 2. unclosdebate.org [unclosdebate.org]
- 3. The ethics of bioprospecting: balancing fairness and conservation principles | British Pharmacological Society [bps.ac.uk]
- 4. Sustainable Marine Bioprospecting Future Pathways → Scenario [prism.sustainability-directory.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. How Marine Biodiversity Can Drive Drug Discovery and Strengthen Pandemic Preparedness [embrc.eu]
- 8. researchgate.net [researchgate.net]
- 9. eprints.cmfri.org.in [eprints.cmfri.org.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cucumechinoside D Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Cucumechinoside D extraction from the sea cucumber, Colochirus echinatus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
This compound is a sulfated triterpene glycoside, a type of saponin, found in the sea cucumber Colochirus echinatus. Triterpene glycosides from sea cucumbers are known for a variety of biological activities, including cytotoxic, antifungal, and hemolytic effects, making them of interest for pharmaceutical research.
Q2: What are the conventional methods for extracting this compound?
The conventional method for extracting triterpene glycosides like this compound from sea cucumbers typically involves solvent extraction. A common protocol includes:
-
Freeze-drying of the sea cucumber tissue to remove water and preserve the integrity of the compounds.
-
Maceration or refluxing the dried, powdered tissue with an organic solvent, most commonly ethanol or methanol.
-
Concentration of the crude extract under reduced pressure.
-
Purification through a series of chromatographic techniques, such as column chromatography on silica gel or reversed-phase HPLC, to isolate this compound.
Q3: Which solvents are most effective for this compound extraction?
Polar solvents are generally used for the extraction of saponins. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are widely considered effective for extracting triterpene glycosides from sea cucumbers. The choice of solvent can significantly impact the yield and purity of the final extract.
Q4: Are there advanced extraction techniques that can improve the yield?
Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve extraction efficiency. These methods can reduce extraction time, lower solvent consumption, and potentially increase the yield of this compound compared to conventional methods.
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), is a common and accurate method for the quantification of saponins like this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inadequate cell disruption: The solvent cannot efficiently penetrate the tissue matrix. 2. Suboptimal solvent selection: The solvent may not have the appropriate polarity to effectively solubilize this compound. 3. Insufficient extraction time or temperature: The extraction process may not have reached equilibrium. 4. Degradation of the target compound: High temperatures or prolonged extraction times can lead to the degradation of saponins. | 1. Ensure the dried sea cucumber tissue is ground into a fine powder. 2. Experiment with different concentrations of ethanol or methanol (e.g., 50%, 70%, 95%). Consider a sequential extraction with solvents of increasing polarity. 3. Increase the extraction time or temperature within a reasonable range. For reflux extraction, monitor the temperature to keep it just below the boiling point of the solvent. For maceration, extend the extraction period to 48-72 hours. 4. Use moderate temperatures for drying and extraction. If using reflux, ensure the temperature is not excessively high. |
| Low Purity of this compound | 1. Co-extraction of other compounds: The initial extract contains a complex mixture of lipids, pigments, and other saponins. 2. Ineffective purification strategy: The chromatographic separation may not be optimized to resolve this compound from other closely related compounds. | 1. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction. 2. Optimize the mobile phase gradient and stationary phase of your chromatography setup. Consider using multiple chromatographic steps (e.g., silica gel followed by reversed-phase HPLC). |
| Inconsistent Results Between Batches | 1. Variability in raw material: The concentration of this compound can vary depending on the age, diet, and environmental conditions of the sea cucumber. 2. Inconsistent extraction parameters: Minor variations in solvent-to-solid ratio, temperature, or extraction time can lead to different yields. | 1. Whenever possible, use raw material from a single, well-documented source. Analyze a small sample of each new batch to establish a baseline. 2. Standardize and carefully document all extraction parameters. |
| Formation of Emulsions During Liquid-Liquid Partitioning | 1. High concentration of amphiphilic molecules: Saponins themselves are surfactants and can promote emulsion formation. | 1. Add a saturated solution of sodium chloride (brine) to the aqueous layer to increase its polarity and help break the emulsion. 2. Centrifuge the mixture at a moderate speed. |
Data on Extraction Methods
The following tables summarize comparative data on saponin extraction from various sources, providing insights into how different parameters can affect the yield. While this data is not specific to this compound, it offers valuable guidance for optimizing its extraction.
Table 1: Comparison of Conventional and Advanced Extraction Methods for Saponins
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Source Material | Reference |
| Maceration | 80% Ethanol | Room Temp | 24 h | 15.2 | Plant Material | Adapted from |
| Soxhlet Extraction | 80% Ethanol | Boiling Point | 8 h | 18.5 | Plant Material | Adapted from |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 50 | 60 min | 21.5 | Trigonella foenum-graecum | |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | 80 | 6 min | 7.8 | Trigonella foenum-graecum |
Table 2: Effect of Solvent Concentration on Saponin Extraction Yield (UAE)
| Solvent | Concentration (%) | Yield (%) | Source Material | Reference |
| Ethanol | 40 | 12.8 | Trigonella foenum-graecum | |
| Ethanol | 60 | 17.3 | Trigonella foenum-graecum | |
| Ethanol | 80 | 21.5 | Trigonella foenum-graecum | |
| Ethanol | 100 | 15.1 | Trigonella foenum-graecum |
Experimental Protocols
Protocol 1: Conventional Ethanol Reflux Extraction
-
Sample Preparation: Freeze-dry the Colochirus echinatus tissue and grind it into a fine powder.
-
Extraction:
-
Add 100 g of the dried powder to a 2 L round-bottom flask.
-
Add 1 L of 80% ethanol.
-
Set up a reflux condenser and heat the mixture to a gentle boil for 4 hours.
-
-
Filtration: Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification:
-
Dissolve the crude extract in distilled water.
-
Apply the aqueous solution to a C18 solid-phase extraction (SPE) cartridge to desalt and remove highly polar impurities.
-
Elute the saponin fraction with 50% methanol.
-
Further purify this compound using reversed-phase HPLC with a suitable gradient of acetonitrile and water.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Freeze-dry and finely grind the Colochirus echinatus tissue.
-
Extraction:
-
Place 20 g of the dried powder in a 500 mL beaker.
-
Add 200 mL of 80% ethanol.
-
Place the beaker in an ultrasonic bath.
-
Sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.
-
-
Filtration and Concentration: Follow steps 3 and 4 of the conventional protocol.
-
Purification: Follow step 5 of the conventional protocol.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: A generalized workflow for the extraction and purification of this compound.
Signaling Pathway for Saponin-Induced Apoptosis
Sea cucumber saponins, including compounds structurally related to this compound, have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways.
Caption: A simplified model of saponin-induced apoptosis in cancer cells.
Technical Support Center: Optimizing HPLC Parameters for Cucumechinoside D Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the separation of Cucumechinoside D using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges in the HPLC separation of this compound?
A1: this compound is a triterpenoid saponin. Common challenges in the HPLC analysis of such compounds include poor peak shape (particularly peak tailing), low UV absorbance, and the presence of closely related isomers, which can lead to inadequate separation. Peak tailing is often caused by the interaction of the polar sugar moieties of the saponin with active sites (residual silanols) on the silica-based stationary phase of the column.[1][2]
Q2: Which HPLC mode is most suitable for this compound analysis?
A2: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for the separation of triterpene glycosides like this compound.[3][4] This is due to the amphiphilic nature of these molecules, which possess both a nonpolar aglycone and polar sugar chains. C18 columns are widely used for this purpose.
Q3: What detection methods can be used for this compound?
A3: Triterpenoid saponins often lack a strong chromophore, which can result in low sensitivity with UV detection.[4] While UV detection at low wavelengths (around 205-210 nm) is possible, alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can provide better sensitivity for these compounds. Mass Spectrometry (MS) is also an excellent option for both sensitive detection and structural confirmation.
Q4: How can I improve the resolution between this compound and other closely eluting compounds?
A4: To improve resolution, you can optimize the mobile phase composition, gradient slope, column temperature, and flow rate. Small changes in the organic modifier percentage or the use of a shallower gradient can significantly enhance separation. Additionally, employing a column with a smaller particle size or a longer length can increase efficiency and, consequently, resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape - Peak Tailing
Symptom: The peak for this compound has an asymmetry factor greater than 1.2, with the latter half of the peak being broader than the front half.[1]
Possible Causes and Solutions:
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | The polar nature of the sugar moieties in this compound can lead to strong interactions with residual silanol groups on the silica packing of the column, a primary cause of peak tailing.[1][2] To mitigate this, operate at a lower mobile phase pH (around 3) to suppress the ionization of the silanol groups.[2] Alternatively, use a highly deactivated, end-capped column or a column specifically designed for the analysis of basic compounds. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample to see if the peak shape improves.[5] |
| Column Bed Deformation | A void at the head of the column or a partially blocked inlet frit can cause peak tailing that affects all peaks in the chromatogram.[2][5] If this is suspected, reverse-flush the column (if the manufacturer's instructions permit) or replace the column. |
| Extra-column Volume | Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[6] Use tubing with a smaller internal diameter and keep the connections as short as possible. |
Issue 2: Inconsistent Retention Times
Symptom: The retention time for this compound shifts between injections or analytical runs.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inadequate Column Equilibration | Insufficient equilibration time between gradient runs can lead to retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Mobile Phase Composition Changes | Evaporation of the organic solvent from the mobile phase can alter its composition and affect retention times. Prepare fresh mobile phase daily and keep the solvent reservoirs capped. |
| Pump Malfunction | Leaks in the pump seals or check valves can cause inconsistent flow rates and, consequently, shifting retention times. Regularly inspect the pump for leaks and perform routine maintenance. |
| Temperature Fluctuations | Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance. Use a column oven to maintain a constant and controlled temperature. |
Issue 3: Low Detector Response or Sensitivity
Symptom: The peak for this compound is very small or not detectable.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Lack of a Strong Chromophore | Triterpenoid saponins do not absorb strongly in the UV range.[4] Set the UV detector to a low wavelength, such as 205 nm or 210 nm, to maximize the signal. |
| Alternative Detection Methods | If UV detection is insufficient, consider using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) for improved sensitivity. |
| Sample Degradation | Ensure the sample is properly stored and handled to prevent degradation of this compound. |
Experimental Protocol: A Starting Point for Method Development
This protocol is a general guideline for the RP-HPLC analysis of triterpenoid glycosides and can be adapted for the specific separation of this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column oven, and a UV-PDA, ELSD, or MS detector.
2. Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start with a shallow gradient, for example: 0-5 min, 20% B; 5-25 min, 20-50% B; 25-30 min, 50-80% B; 30-35 min, 80% B (hold); 35-40 min, 80-20% B (return to initial conditions); 40-50 min, 20% B (equilibration). This gradient should be optimized based on the separation of this compound from other components in the sample. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 205 nm or ELSD/CAD/MS |
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in the initial mobile phase composition or a compatible solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Presentation: Optimized HPLC Parameters for Triterpenoid Glycoside Separation
The following table summarizes typical HPLC parameters that can be used as a starting point for optimizing the separation of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (2.1 x 150 mm, 3.5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | Water | 0.05 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 30 °C | 35 °C | 25 °C |
| Detection | UV at 205 nm | ELSD | UV at 210 nm |
Visualization of the Optimization Workflow
The following diagram illustrates a logical workflow for optimizing HPLC parameters for the separation of this compound.
Caption: Workflow for HPLC parameter optimization for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Determination of triterpene glycosides in sea cucumber (Stichopus japonicus) and its related products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting inconsistent results in Cucumechinoside D bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucumechinoside D. The information is designed to address common challenges encountered during bioassays and provide standardized protocols to improve consistency and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cytotoxicity assays. What are the potential causes?
A1: Inconsistent IC50 values in cytotoxicity assays with this compound, a triterpenoid saponin, can arise from several factors:
-
Compound Purity and Stability: The purity of your this compound sample is critical. Impurities can have their own biological activities, leading to variable results. Additionally, saponins can be unstable in certain solvents or at specific pH values. Ensure you are using a highly purified sample and follow recommended storage conditions, typically at -20°C for powder and -80°C for solutions in solvent.[1]
-
Solubility and Aggregation: Triterpenoid saponins have a tendency to aggregate in aqueous solutions, which can affect their bioavailability and interaction with cells.[1][2] This can lead to non-reproducible results. It is crucial to ensure complete solubilization of the compound.
-
Cell-Based Factors: Variations in cell density, passage number, and overall cell health can significantly impact assay outcomes. It is essential to use a consistent cell seeding density and cells within a specific passage number range for all experiments.
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant variability. Strict adherence to a standardized protocol is essential for reproducibility.
Q2: Our hemolytic assay results for this compound are not reproducible. What should we check?
A2: Reproducibility issues in hemolytic assays with saponins like this compound are common and can often be traced to the following:
-
Erythrocyte Source and Preparation: The age and source of red blood cells can affect their fragility. Using fresh erythrocytes from a consistent source is important. The washing and suspension preparation of the erythrocytes must also be standardized.
-
Compound Aggregation: As with cytotoxicity assays, the aggregation of this compound in the assay buffer can lead to inconsistent interaction with erythrocyte membranes.
-
Assay Conditions: Factors such as pH and temperature of the incubation buffer can influence the hemolytic activity of saponins. Ensure these parameters are tightly controlled.
Q3: What is the known mechanism of action for this compound?
A3: The precise signaling pathway for this compound is not extensively detailed in publicly available literature. However, based on studies of other closely related sea cucumber triterpenoid glycosides, the primary mechanism of action is believed to be the induction of apoptosis through the intrinsic (mitochondrial) pathway.[3] This typically involves:
-
Membrane Interaction: Saponins are known to interact with cholesterol in cell membranes, leading to pore formation and disruption of membrane integrity.[4]
-
Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) is a common early event.
-
Mitochondrial Disruption: ROS can lead to the loss of mitochondrial membrane potential.
-
Caspase Activation: This triggers the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade (caspase-9 and caspase-3), which executes the apoptotic program.[3][5]
Section 2: Troubleshooting Guides
Troubleshooting Inconsistent Cytotoxicity Assay (e.g., MTT Assay) Results
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Incomplete Solubilization: this compound may not be fully dissolved in the solvent. | - Ensure the stock solution is fully dissolved. Gentle warming or vortexing may help.- Visually inspect for any precipitation after dilution in media.- Consider a different solvent system if solubility issues persist. |
| Compound Aggregation: Saponins can form micelles at higher concentrations.[1] | - Prepare fresh dilutions for each experiment.- Briefly sonicate the stock solution before making dilutions. | |
| Inaccurate Pipetting: Small volume errors can lead to large concentration differences. | - Use calibrated pipettes and low-retention tips.- Perform serial dilutions to avoid pipetting very small volumes. | |
| Uneven Cell Seeding: Inconsistent number of cells per well. | - Ensure a homogenous cell suspension before seeding.- Allow the plate to sit at room temperature for a few minutes before incubation to allow for even cell distribution. | |
| IC50 value is significantly different from expected | Compound Degradation: this compound may be unstable in the prepared solution. | - Prepare fresh dilutions from a frozen stock for each experiment.- Avoid prolonged storage of diluted compound in culture medium. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. | - Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO).- Run a solvent-only control to assess toxicity. | |
| Cell Line Sensitivity: The specific cell line may be more or less sensitive than those in published studies. | - Confirm the identity of your cell line.- Compare your results with a positive control compound with a known IC50 in your cell line. | |
| No dose-response observed | Concentration Range: The tested concentrations may be too high or too low. | - Perform a wider range of dilutions to capture the full dose-response curve. |
| Compound Inactivity: The compound may not be active in the chosen cell line or assay. | - Test the compound in a different, potentially more sensitive, cell line.- Confirm the bioactivity of your stock solution with a secondary assay. |
Troubleshooting Inconsistent Hemolytic Assay Results
| Problem | Potential Cause | Recommended Solution |
| High background hemolysis in negative control | Erythrocyte Lysis during Preparation: Mechanical stress or improper buffer conditions. | - Handle erythrocytes gently during washing steps.- Ensure the buffer is isotonic and at the correct pH. |
| Low or no hemolysis with positive control | Inactive Positive Control: The positive control (e.g., Triton X-100) may have degraded. | - Use a fresh solution of the positive control. |
| Variable HD50 values between experiments | Compound Aggregation: Inconsistent formation of this compound aggregates. | - Prepare fresh dilutions immediately before use.- Consider a brief sonication of the stock solution. |
| Variability in Erythrocytes: Differences in the source or age of red blood cells. | - Use erythrocytes from the same donor or a consistent commercial source for a set of experiments.- Use fresh blood for each experiment. | |
| Incubation Conditions: Fluctuations in temperature or incubation time. | - Use a calibrated incubator and a precise timer. |
Section 3: Data Presentation
Table 1: Cytotoxicity of Selected Sea Cucumber Triterpene Glycosides against Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Djakonovioside E1 | MCF-7 (Breast) | MTT | 1.52 ± 0.14 | [6] |
| Djakonovioside E1 | MDA-MB-231 (Breast) | MTT | 2.19 ± 0.17 | [6] |
| Cucumarioside A2-5 | T-47D (Breast) | MTT | 5.81 ± 0.86 | [6] |
| Djakonovioside C1 | MDA-MB-231 (Breast) | MTT | 7.67 ± 0.32 | [6] |
| Cucumarioside A2-5 | MDA-MB-231 (Breast) | MTT | 2.58 ± 0.1 | [6] |
Table 2: Hemolytic Activity of Selected Sea Cucumber Triterpene Glycosides
| Compound | Erythrocyte Source | HD50 (µM) | Reference |
| Djakonovioside F1 | Human | 0.51 ± 0.01 | [6] |
| Okhotoside A2-1 | Human | 1.53 ± 0.14 | [6] |
| Cucumarioside A2-5 | Human | 1.63 ± 0.13 | [6] |
Section 4: Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells.
-
Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting.
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Protocol: Hemolytic Assay
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Erythrocyte Preparation:
-
Obtain fresh whole blood containing an anticoagulant.
-
Centrifuge to pellet the red blood cells (RBCs).
-
Wash the RBC pellet three times with isotonic phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a 2% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of this compound in PBS.
-
Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Add the 2% RBC suspension to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Determine the HD50 value (the concentration that causes 50% hemolysis) from the dose-response curve.
-
Section 5: Visualizations
Caption: Workflow for a typical MTT cytotoxicity assay.
References
- 1. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aminer.org [aminer.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
minimizing cytotoxicity of Cucumechinoside D to normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucumechinoside D, focusing on minimizing its cytotoxicity to normal cells during in vitro experiments.
Troubleshooting Guides
High cytotoxicity in normal cell lines can be a significant hurdle in assessing the therapeutic potential of this compound. This guide provides a structured approach to troubleshoot and mitigate these effects.
Problem 1: Excessive Cytotoxicity Observed in Normal Cell Lines at Low Concentrations
Possible Causes:
-
High Membrane Permeability: Triterpene glycosides like this compound are known for their membranolytic activity, which can disrupt the cell membranes of normal cells.
-
Off-Target Effects: The compound may be interacting with cellular components essential for normal cell survival.
-
Incorrect Concentration Range: The initial concentration range tested may be too high for the specific normal cell line being used.
Troubleshooting Steps:
-
Optimize Concentration Range:
-
Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the precise IC50 value for your specific normal cell line.
-
Compare your results with published data for similar compounds (see Table 1). Note that cytotoxicity can be highly cell-line dependent.
-
-
Modify Experimental Conditions:
-
Serum Concentration: Ensure adequate serum concentration (e.g., 10% FBS) in your culture medium during treatment, as serum proteins can bind to the compound and reduce its effective concentration.
-
Incubation Time: Reduce the incubation time. Cytotoxic effects are often time-dependent. Assess viability at earlier time points (e.g., 12, 24, 48 hours).
-
-
Formulation Strategies to Reduce Membranolytic Activity:
-
Liposomal Encapsulation: Encapsulating this compound in liposomes can shield normal cells from direct contact with the compound, reducing membrane disruption.
-
Nanoparticle Formulation: Formulating this compound into polymeric or solid lipid nanoparticles can control its release and reduce immediate cytotoxic effects.[1]
-
Cyclodextrin Complexation: Complexation with cyclodextrins can increase the solubility of this compound and potentially reduce its direct interaction with cell membranes.
-
Problem 2: Inconsistent or Non-Reproducible Cytotoxicity Results
Possible Causes:
-
Compound Stability: this compound, like many natural products, may be unstable in solution over time.
-
Cell Culture Variability: Inconsistent cell passage number, confluency, or health can significantly impact results.
-
Assay Interference: The compound may interfere with the cytotoxicity assay itself (e.g., MTT reduction).
Troubleshooting Steps:
-
Ensure Compound Integrity:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Protect stock solutions from light and store at the recommended temperature (typically -20°C or -80°C).
-
-
Standardize Cell Culture Practices:
-
Use cells within a consistent and low passage number range.
-
Seed cells at a consistent density to ensure they are in the logarithmic growth phase during treatment.
-
Regularly check for mycoplasma contamination.
-
-
Validate Cytotoxicity Assay:
-
If using a metabolic assay like MTT, run a control with this compound in cell-free medium to check for direct reduction of the tetrazolium salt.
-
Consider using a complementary assay that measures a different aspect of cell death, such as a membrane integrity assay (e.g., LDH release) or a nuclear staining assay (e.g., Propidium Iodide).
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: The cytotoxicity of triterpene glycosides like this compound is often attributed to their membranolytic properties, leading to pore formation in the cell membrane and subsequent cell lysis. Additionally, these compounds can induce apoptosis through various signaling pathways.
Q2: Are there any known signaling pathways involved in this compound-induced apoptosis?
A2: Yes, studies on related saponins suggest the involvement of key signaling pathways that regulate apoptosis. The PI3K/Akt pathway , which is crucial for cell survival, is often inhibited by cytotoxic saponins. This inhibition can lead to the activation of pro-apoptotic proteins. The NF-κB signaling pathway , which plays a role in inflammation and cell survival, can also be modulated by saponins. Inhibition of NF-κB can sensitize cells to apoptosis.
Q3: How can I selectively target cancer cells while minimizing toxicity to normal cells?
A3: Achieving selectivity is a key challenge. Some strategies include:
-
Leveraging Differential Cholesterol Content: Some cancer cells have altered membrane cholesterol levels compared to normal cells. Since saponin cytotoxicity can be cholesterol-dependent, this difference could be exploited.
-
Targeted Drug Delivery: Formulating this compound in nanoparticles or liposomes conjugated with ligands that bind to receptors overexpressed on cancer cells can enhance targeted delivery and reduce exposure to normal cells.
-
Combination Therapy: Using this compound at a lower, less toxic concentration in combination with other anti-cancer agents may produce a synergistic effect against cancer cells while sparing normal cells.
Q4: What are some alternative methods to the MTT assay for assessing the cytotoxicity of this compound?
A4: To avoid potential interference with the MTT assay, consider the following alternatives:
-
Neutral Red Uptake Assay: Measures the accumulation of the neutral red dye in the lysosomes of viable cells.
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of membrane integrity loss.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of the total number of remaining cells.
-
Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining: Distinguishes between viable, apoptotic, and necrotic cells.
Data Presentation
Table 1: Cytotoxicity of Triterpene Glycosides (Related to this compound) on Normal Human Cell Lines
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Djakonovioside E1 | MCF-10A (Mammary Epithelial) | MTT | >50 | [2] |
| Conicospermiumoside A3-1 | MCF-10A (Mammary Epithelial) | MTT | >30 (at 48h) | [3] |
| Okhotoside B1 | MCF-10A (Mammary Epithelial) | MTT | 9.87 ± 0.73 | [3] |
| Frondoside A | MCF-10A (Mammary Epithelial) | Not specified | >5 | [2] |
| Ethanolic Propolis Extract | MCF-10A (Mammary Epithelial) | MTT | 49.55 µg/mL (at 24h) | [4] |
Note: Data for this compound on a wide range of normal human cell lines is limited in publicly available literature. The data presented here for related compounds should be used for guidance and comparison.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Normal human cell line of interest
-
Complete cell culture medium (with FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of PI3K/Akt and NF-κB Signaling Pathways
This protocol provides a general framework for assessing the activation status of key proteins in the PI3K/Akt and NF-κB signaling pathways following treatment with this compound.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p65, anti-total-p65, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with antibodies for total proteins and a loading control to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated or target proteins to their total protein levels and/or the loading control.
-
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PI3K/Akt signaling pathway and potential inhibition by this compound.
Caption: NF-κB signaling pathway and potential modulation by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for troubleshooting this compound cytotoxicity.
References
- 1. Dietary Antioxidant Curcumin Mitigates CuO Nanoparticle-Induced Cytotoxicity through the Oxidative Stress Pathway in Human Placental Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
enhancing the stability of Cucumechinoside D in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cucumechinoside D in experimental conditions. The information is presented in a user-friendly question-and-answer format to directly address potential challenges.
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and experimentation of this compound.
1. Issue: Rapid degradation of this compound in aqueous solution.
-
Question: My this compound solution appears to be losing activity or showing degradation peaks in my analysis. What could be the cause and how can I prevent it?
-
Answer: Rapid degradation in aqueous solutions is often due to hydrolysis of the glycosidic bonds, which can be influenced by pH, temperature, and microbial contamination. Triterpenoid saponins, like this compound, can be susceptible to both acid- and base-catalyzed hydrolysis. To mitigate this:
-
Control pH: Maintain a slightly acidic to neutral pH (around 5.0-7.0) for your solutions.[1][2] Avoid strongly acidic or alkaline conditions.[3][4]
-
Temperature Control: Prepare and store solutions at low temperatures. For short-term storage (hours to a few days), keep solutions on ice (0-4°C). For longer-term storage, aliquot and freeze at -20°C or -80°C.[3]
-
Use Sterile Conditions: Prepare solutions using sterile water and filter-sterilize the final solution to prevent microbial growth, which can lead to enzymatic degradation.[5][6]
-
2. Issue: Inconsistent results in cell-based assays.
-
Question: I'm observing high variability in my cell-based assay results when using this compound. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a sign of compound instability in your cell culture medium.
-
Fresh Preparations: Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles.
-
Incubation Time: Consider the stability of this compound over the duration of your assay. For long incubation periods, degradation may occur. You may need to perform time-course experiments to assess its stability in your specific cell culture medium and conditions.
-
Medium Components: Be aware that components in the cell culture medium, such as enzymes present in serum, could potentially degrade the saponin. If possible, conduct preliminary stability tests of this compound in the complete medium under incubation conditions (e.g., 37°C, 5% CO2) without cells.
-
3. Issue: Precipitation of this compound in stock solutions.
-
Question: My this compound is precipitating out of my stock solution. How can I improve its solubility and prevent this?
-
Answer: Precipitation can occur due to low solubility or changes in solvent composition.
-
Solvent Choice: While specific solubility data for this compound is limited, triterpenoid saponins are often soluble in alcohols (methanol, ethanol) and DMSO. For aqueous solutions, the addition of a small percentage of an organic co-solvent may be necessary.
-
pH Adjustment: The solubility of some saponins can be pH-dependent. Experiment with slight adjustments to the pH of your aqueous buffer to see if it improves solubility, while keeping in mind the stability considerations mentioned above.
-
Use of Stabilizers: In some cases, natural stabilizers like other saponins or non-ionic surfactants can be used to improve the stability and solubility of saponin formulations.[7][8]
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
1. What are the optimal storage conditions for this compound?
-
Answer: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Stock solutions are best stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
2. How do temperature fluctuations affect the stability of this compound?
-
Answer: Temperature is a critical factor. High temperatures can significantly accelerate the rate of hydrolytic degradation of the glycosidic linkages in the saponin structure.[3][5][9] It is recommended to handle solutions at low temperatures (e.g., on ice) and avoid prolonged exposure to room temperature or higher.
3. What is the ideal pH range for working with this compound solutions?
-
Answer: Based on general knowledge of saponin stability, a slightly acidic to neutral pH range of 5.0 to 7.8 is recommended to minimize hydrolysis.[2] Saponin hydrolysis is known to be catalyzed by both strong acids and bases.[1][3]
4. Can light exposure degrade this compound?
5. Are there any enzymes I should be concerned about when working with this compound?
-
Answer: Yes, glycosidases can enzymatically cleave the sugar moieties from the saponin, leading to its degradation.[9][12][13] These enzymes can be present in plant extracts or introduced through microbial contamination. To prevent enzymatic degradation, it is important to use purified this compound and maintain sterile working conditions. Heat treatment of crude extracts can also inactivate endogenous enzymes.[5][6]
Quantitative Data Summary
The following tables summarize general stability data for triterpenoid saponins, which can be used as a guideline for experiments with this compound.
Table 1: Recommended Storage Conditions for Triterpenoid Saponins
| Form | Temperature | Duration | Notes |
| Solid | -20°C | Years | Protect from light and moisture. |
| 4°C | Months | For short to medium-term storage. | |
| Solution (in DMSO or Alcohol) | -80°C | Months to a year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Weeks to months | ||
| Aqueous Solution | 4°C | Days | Prepare fresh for best results. |
Table 2: Influence of pH on the Stability of Triterpenoid Saponins in Aqueous Solution
| pH Range | Stability | Hydrolysis Rate | Recommendation |
| < 4.0 | Low | Increased acid-catalyzed hydrolysis | Avoid for prolonged periods. |
| 5.0 - 7.8 | Optimal | Minimal | Recommended working range. [2] |
| > 8.0 | Low | Increased base-catalyzed hydrolysis[1] | Avoid for prolonged periods. |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Working Solution of this compound
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile, nuclease-free water or a suitable sterile buffer (e.g., PBS, pH 7.2-7.4)
-
Sterile, low-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving the solid in sterile DMSO. Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding microcentrifuge tubes. Store these aliquots at -80°C.
-
For preparing the aqueous working solution, thaw a single aliquot of the DMSO stock solution.
-
Serially dilute the stock solution in sterile water or your chosen sterile buffer to the desired final concentration. Ensure the final concentration of DMSO is low and compatible with your experimental system (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for extended periods.
-
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Commonly Used Stabilizers for Phytochemical-Based Nanoparticles: Stabilization Effects, Mechanisms, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Extracts Containing Saponins Affects the Stability and Biological Activity of Hempseed Oil Emulsion System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review [mdpi.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Enzymatic degradation of the triterpenoid saponin helianthoside 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of extracted Cucumechinoside D
Technical Support Center: Cucumechinoside D
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the batch-to-batch variability of extracted this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a type of triterpene glycoside, a class of saponins found in sea cucumbers.[1][2] These compounds are known for their diverse biological activities, including cytotoxic, antifungal, and antiviral properties, making them of interest for drug discovery and development.[1][2]
Q2: What are the primary sources of batch-to-batch variability in this compound extracts?
A2: Batch-to-batch variability in natural product extraction, including for this compound, stems from several factors:
-
Raw Material Variation: The chemical composition of sea cucumbers can be influenced by environmental factors such as climate, geographical location, harvest time, and storage conditions.[1][3]
-
Manufacturing Processes: Inconsistencies in the extraction and purification process, such as slight deviations in solvent composition, temperature, or equipment performance, can lead to significant variations in yield and purity.[4][5]
-
Post-Extraction Handling: The stability of the extracted compound can be affected by storage conditions, potentially leading to degradation over time.[6]
Q3: How does batch-to-batch variability impact experimental results?
A3: Inconsistent yield, purity, or composition of this compound between batches can severely affect the reproducibility of experimental results.[4] This variability can alter the compound's observed biological activity, leading to unreliable data in cytotoxicity assays, mechanism of action studies, and other critical experiments.[3][4]
Q4: What analytical techniques are recommended for quantifying this compound and assessing purity?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the separation, identification, and quantification of triterpene glycosides like this compound.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and characterization.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and use of this compound.
Issue 1: Low Yield of this compound in a New Batch
| Possible Cause | Troubleshooting Step |
| Poor Quality Raw Material | The concentration of glycosides can vary significantly between different sea cucumber populations or harvest times.[3] Solution: If possible, perform a small-scale pilot extraction and analytical check (e.g., TLC or HPLC) on new batches of raw material before large-scale extraction. |
| Inefficient Solvent Extraction | The polarity of the extraction solvent may not be optimal for this compound. The properties of the solvent are crucial for achieving good solubility and yield.[10] Solution: Review the extraction protocol. Ensure the correct solvent system (e.g., refluxing ethanol) is being used.[1] Consider systematic adjustments to the solvent polarity. |
| Incomplete Extraction | Extraction time or temperature may be insufficient to allow the solvent to penetrate the matrix and dissolve the target compound effectively.[10] Solution: Verify that the extraction duration and temperature match the established protocol. Increasing extraction time or using methods like ultrasound-assisted extraction (UAE) can improve yields.[7] |
| Degradation of Compound | Triterpene glycosides can be sensitive to high temperatures or pH changes during extraction.[6][10] Solution: Ensure that temperature during solvent concentration is reduced.[1] Avoid unnecessarily harsh acidic or basic conditions unless specified by the protocol. |
Issue 2: Inconsistent Biological Activity Between Batches
| Possible Cause | Troubleshooting Step |
| Variable Purity | The presence of co-extracted impurities can interfere with biological assays. Even minor differences in the impurity profile between batches can alter the observed biological effect. Solution: Use HPLC or LC-MS to create a chemical fingerprint of each batch.[3] Compare the fingerprints to a reference standard to identify significant differences in purity and composition. |
| Presence of Isomers or Related Glycosides | Sea cucumber extracts often contain a complex mixture of structurally similar glycosides, which may have different biological activities.[9][11] Solution: Employ high-resolution chromatographic techniques (e.g., UPLC-MS/MS) to resolve and identify different glycosides within the extract.[12] |
| Compound Degradation | Improper storage (e.g., exposure to light, high temperatures) can lead to the degradation of this compound, reducing its biological potency.[6] Solution: Store purified compound and extracts at low temperatures (e.g., -20°C or -80°C) and protected from light. Re-analyze the purity of older batches before use. |
Data Presentation: Illustrative Batch-to-Batch Variability
The following table provides a hypothetical but realistic example of data that could be collected to monitor the batch-to-batch variability of this compound extraction.
| Batch ID | Raw Material Source | Extraction Method | Yield (mg/kg of dry weight) | Purity by HPLC (%) | Bioactivity (IC50 in µM) |
| CD-B001 | Location A, Harvest 1 | Reflux EtOH | 150 | 98.2 | 1.5 |
| CD-B002 | Location A, Harvest 1 | Reflux EtOH | 145 | 97.9 | 1.6 |
| CD-B003 | Location B, Harvest 1 | Reflux EtOH | 95 | 95.4 | 2.8 |
| CD-B004 | Location A, Harvest 2 | Reflux EtOH | 180 | 98.5 | 1.4 |
| CD-B005 | Location A, Harvest 1 | UAE EtOH | 175 | 98.1 | 1.5 |
This table is for illustrative purposes to demonstrate key parameters for tracking batch consistency.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound
This protocol is a generalized method for the extraction of triterpene glycosides from sea cucumbers.[1]
-
Preparation: Freeze-dry the sea cucumber tissue and cut it into small pieces.
-
Extraction: Extract the dried tissue twice with refluxing ethanol (EtOH).
-
Concentration: Combine the ethanol extracts and concentrate them under reduced pressure and temperature.
-
Desalting: Dissolve the resulting residue in water (H₂O). Pass the aqueous fraction through a Polychrom or similar resin column.
-
Elution: Elute inorganic salts and highly polar impurities with H₂O. Subsequently, elute the glycoside fraction with 50% EtOH.
-
Fractionation: Subject the glycoside fraction to silica gel column chromatography using a suitable gradient solvent system (e.g., chloroform-methanol-water).
-
Final Purification: Purify the sub-fractions containing this compound using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with a methanol-water (MeOH-H₂O) mobile phase.[1]
Protocol 2: Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound standard of known concentration in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the extracted batch sample, dissolve it in a known volume of methanol, and filter it through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (or a suitable buffer like 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis: Inject equal volumes of the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation to calculate the concentration of this compound in the batch sample.
Visualizations
Workflow for Troubleshooting Batch Variability
The following diagram outlines a logical workflow for identifying and addressing the root causes of batch-to-batch variability.
Caption: A workflow for quality control and troubleshooting of this compound batches.
Proposed Signaling Pathway for Glycoside-Induced Apoptosis
Triterpene glycosides from sea cucumbers are known to induce apoptosis. While the specific pathway for this compound requires further elucidation, a common mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by sea cucumber triterpene glycosides.
References
- 1. Cucurbitacin D Induces G2/M Phase Arrest and Apoptosis via the ROS/p38 Pathway in Capan-1 Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of MS-Based Metabolomic Approaches in Analysis of Starfish and Sea Cucumber Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenolic Compounds and Antioxidant Capacity of Sea Cucumber (Cucumaria frondosa) Processing Discards as Affected by High-Pressure Processing (HPP) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Cell-Based Assays for Cucumechinoside D Evaluation
Welcome to the technical support center for the evaluation of Cucumechinoside D in cell-based assays. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of their experiments.
Disclaimer: this compound is a specific triterpene glycoside isolated from the sea cucumber Cucumaria echinata. While this guide provides detailed methodologies and troubleshooting advice, specific quantitative data for this compound is limited in publicly available literature. Therefore, data and protocols from closely related sea cucumber triterpene glycosides are presented as representative examples. Researchers are strongly encouraged to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assay systems when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
A1: this compound is a triterpene glycoside, a class of natural products isolated from sea cucumbers.[1] Triterpene glycosides from sea cucumbers are known to exhibit a range of biological activities, including cytotoxic effects against cancer cells.[1] The primary mechanism of action for many sea cucumber triterpene glycosides involves the induction of apoptosis (programmed cell death) through the activation of intracellular caspase signaling pathways.[1] These compounds can also modulate other cellular processes, including cell cycle progression, cell migration, and angiogenesis.[1] Their membranolytic properties, resulting from interactions with cell membrane sterols, are also thought to contribute to their biological effects.
Q2: How should I prepare and store this compound for cell-based assays?
A2: this compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, the DMSO stock should be diluted in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q3: Which cell-based assays are most relevant for evaluating the activity of this compound?
A3: The choice of assay depends on the specific biological activity you wish to investigate. Commonly used assays for evaluating compounds like this compound include:
-
Cytotoxicity Assays: To determine the concentration-dependent inhibitory effect on cell viability. MTT and LDH assays are frequently used.
-
Apoptosis Assays: To confirm that the observed cytotoxicity is due to programmed cell death. This can be assessed through caspase activity assays, Annexin V/Propidium Iodide (PI) staining, and Western blot analysis of apoptosis-related proteins.
-
Cell Cycle Analysis: To determine if the compound affects cell cycle progression. This is typically analyzed by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.
-
Signaling Pathway Analysis: To elucidate the molecular mechanisms of action. Western blotting is a key technique to study the modulation of specific signaling proteins.
Q4: I am observing high variability between my replicate wells. What could be the cause?
A4: High variability in cell-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure your cells are in a single-cell suspension and evenly distributed in the wells.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.
-
Pipetting Errors: Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate dispensing of cells and reagents.
-
Compound Precipitation: At higher concentrations, this compound might precipitate in the culture medium. Visually inspect your wells under a microscope for any signs of precipitation. If observed, you may need to adjust the solvent or lower the concentration range.
Troubleshooting Guides
Issue 1: Low or No Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration Range | Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the effective concentration range for your specific cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Cell Line Resistance | The selected cell line may be inherently resistant to this compound. Consider testing on a panel of different cell lines. |
| Compound Degradation | Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| High Seeding Density | Overly confluent cells can be less sensitive to cytotoxic agents. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during treatment. |
Issue 2: Inconsistent Results in Apoptosis Assays
| Possible Cause | Troubleshooting Step |
| Timing of Assay | Apoptosis is a dynamic process. The timing of your assay is critical. For Annexin V staining, earlier time points (e.g., 6-24 hours) are often optimal. For caspase activity and PARP cleavage, later time points (e.g., 24-48 hours) may be more appropriate. |
| Incorrect Assay Choice for Apoptosis Stage | Annexin V is a marker of early apoptosis, while PI staining or late-stage caspase activation indicates later stages. Choose your assay based on the expected kinetics of apoptosis. |
| Cell Handling during Staining | Be gentle when washing and centrifuging cells for flow cytometry or microscopy to avoid inducing mechanical cell death, which can lead to false positives. |
| Antibody/Reagent Quality | Ensure that antibodies for Western blotting are validated for the target protein and that fluorescent dyes or enzyme substrates for other assays have not expired and have been stored correctly. |
Quantitative Data Summary
The following table summarizes representative IC50 values for related sea cucumber triterpene glycosides in various cancer cell lines. Note: These values should be used as a reference, and the specific IC50 for this compound in your cell line of interest must be determined experimentally.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) |
| Cucumarioside A2-2 | Human leukemia (HL-60) | MTT | 72h | ~1.5 |
| Frondoside A | Human pancreatic cancer (AsPC-1) | MTT | 72h | ~2.5 |
| Frondoside A | Human breast cancer (MCF-7) | MTT | 72h | ~2.0 |
| Echinoside A | Human hepatoma (HepG2) | MTT | 48h | ~5.0 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blot Analysis of Apoptosis-Related Proteins
-
Protein Extraction: Treat cells with this compound, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: A generalized workflow for evaluating the bioactivity of this compound.
Caption: A simplified diagram of the intrinsic apoptosis pathway.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
dealing with potential impurities in Cucumechinoside D samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cucumechinoside D samples. The information is presented in a question-and-answer format to directly address common issues related to potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a sulfated triterpenoid glycoside, a type of saponin, isolated from the sea cucumber Cucumaria echinata.[1][2][3] Triterpenoid glycosides from sea cucumbers are known for their diverse chemical structures and biological activities, including cytotoxic, antifungal, and antiviral properties.[1][4]
Q2: What are the likely impurities in my this compound sample?
The most probable impurities are other structurally related triterpenoid glycosides that are co-extracted from Cucumaria echinata. These include other Cucumechinosides, such as Cucumechinoside A, B, C, E, and F.[3][4] Impurities can arise from:
-
Co-extraction of related compounds: Sea cucumbers produce a complex mixture of similar glycosides.[3][4]
-
Degradation: Instability during extraction, purification, or storage can lead to the formation of degradation products. This may involve hydrolysis of the sulfate groups or the sugar moieties.
Q3: How can I assess the purity of my this compound sample?
A combination of analytical techniques is recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities. A well-developed HPLC method can resolve this compound from other closely related glycosides.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the components in your sample. By identifying the masses of potential impurities, you can confirm their presence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. 1H and 13C NMR spectra can be used to identify the structures of both this compound and any significant impurities.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of this compound shows multiple peaks in addition to the main peak of interest.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Co-eluting Impurities | Optimize the HPLC method to improve resolution. This may involve adjusting the mobile phase gradient, changing the column, or modifying the temperature and flow rate. |
| Sample Degradation | Ensure proper sample handling and storage. Avoid prolonged exposure to harsh pH conditions, high temperatures, or light. Analyze the sample promptly after preparation. |
| Contaminated Solvents or System | Use high-purity solvents and flush the HPLC system thoroughly between runs. |
Issue 2: Mass Spectrometry Data Shows Unexpected Masses
Symptom: Your MS analysis reveals ions with molecular weights that do not correspond to this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Other Cucumechinosides | Compare the observed masses with the known molecular weights of other Cucumechinosides and related triterpenoid glycosides from Cucumaria species. |
| Degradation Products | Look for masses corresponding to the loss of a sulfate group (approx. 80 Da) or sugar moieties from the this compound molecule. |
| Adduct Formation | Check for common adducts in your mass spectrum (e.g., +Na, +K, +ACN). |
Issue 3: NMR Spectrum Shows Unidentified Signals
Symptom: The 1H or 13C NMR spectrum of your this compound sample contains extra signals that cannot be assigned to the main compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Structural Isomers as Impurities | Carefully analyze the anomeric region of the 1H NMR spectrum (around 4.5-5.5 ppm) and the anomeric carbons in the 13C NMR spectrum (around 100-105 ppm) for the presence of other glycosides.[3] |
| Residual Solvents | Compare the chemical shifts of the unknown signals with those of common laboratory solvents. |
| Degradation Products | Look for changes in the chemical shifts around the sulfate group attachment points or in the sugar chain, which might indicate degradation. |
Experimental Protocols
General Protocol for Extraction and Purification of this compound
This protocol is a general guideline based on methods for extracting triterpenoid glycosides from sea cucumbers.[1][3][5]
-
Extraction:
-
Freeze-dry and grind the sea cucumber (Cucumaria echinata) tissue.
-
Extract the ground tissue with 70% ethanol under reflux.
-
Combine the ethanol extracts and concentrate under reduced pressure.
-
-
Desalting and Initial Fractionation:
-
Dissolve the concentrated extract in water.
-
Pass the aqueous solution through a Polychrom-1 (or similar hydrophobic resin) column.
-
Elute with water to remove salts and polar impurities.
-
Elute the glycoside fraction with 50% ethanol.
-
-
Column Chromatography:
-
Subject the glycoside fraction to silica gel column chromatography.
-
Use a gradient elution system, for example, with chloroform-methanol-water mixtures of increasing polarity.
-
-
High-Performance Liquid Chromatography (HPLC) Purification:
-
Further purify the fractions containing this compound using reversed-phase HPLC (e.g., on a C18 column).
-
Use a mobile phase gradient of acetonitrile and water.
-
Analytical HPLC for Purity Assessment
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a low percentage of B and gradually increase to elute the more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm or Evaporative Light Scattering Detector (ELSD).
-
Column Temperature: 30 °C.
Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often preferred for sulfated compounds.[6]
-
Key Diagnostic Ions:
Data Presentation
Table 1: Potential Impurities in this compound Samples
| Compound | Molecular Formula | Molecular Weight (Da) | Structural Difference from this compound |
| Cucumechinoside A | C₅₄H₈₅NaO₂₈S | 1229.38 | Varies in aglycone and/or sugar/sulfate pattern |
| Cucumechinoside B | C₅₄H₈₅NaO₂₉S₂ | 1325.43 | Varies in aglycone and/or sugar/sulfate pattern |
| Cucumechinoside C | C₅₄H₈₆O₂₈S₂ | 1247.37 | Varies in aglycone and/or sugar/sulfate pattern |
| Cucumechinoside E | C₅₄H₈₆O₂₇S | 1183.39 | Varies in aglycone and/or sugar/sulfate pattern |
| Cucumechinoside F | C₅₄H₈₆O₂₇S | 1183.39 | Varies in aglycone and/or sugar/sulfate pattern |
Note: The exact structures and molecular weights of all Cucumechinoside variants are not fully detailed in readily available literature, hence the general description of structural differences.
Visualizations
Caption: Workflow for troubleshooting impurities in this compound samples.
Caption: General intrinsic apoptosis pathway induced by some triterpenoid glycosides.[7]
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constituents of Holothuroidea, 18. Isolation and structure of biologically active disialo- and trisialo-gangliosides from the sea cucumber Cucumaria echinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Mass Spectrometry Database for Sea Cucumber Triterpene Glycosides | MDPI [mdpi.com]
- 7. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Reproducibility in Cucumechinoside D Anticancer Research
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource to improve the reproducibility of anticancer studies involving Cucumechinoside D. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of anticancer action?
This compound is a triterpenoid saponin, a class of natural compounds found in sea cucumbers. Its primary anticancer mechanisms involve the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines.[1]
Q2: What are the typical effective concentrations (IC50) of this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) of this compound and its close analog, Cucurbitacin D, varies depending on the cancer cell line and the duration of exposure. The table below summarizes reported IC50 values from various studies. It is crucial to perform a dose-response experiment to determine the precise IC50 for your specific cell line and experimental conditions.
Data Presentation: IC50 Values of Cucurbitacin D in Various Cancer Cell Lines
| Cancer Type | Cell Line | Compound | IC50 Value | Exposure Time | Citation |
| Gastric Cancer | AGS | Cucurbitacin D | 0.3 µg/mL | 24h | [2] |
| Pancreatic Cancer | AsPC-1 | Cucurbitacin D | ~0.2 µM | 72h | [3] |
| Pancreatic Cancer | BxPC-3 | Cucurbitacin D | ~0.3 µM | 72h | [3] |
| Pancreatic Cancer | CaPan-1 | Cucurbitacin D | ~0.4 µM | 72h | [3] |
| Pancreatic Cancer | HPAF-II | Cucurbitacin D | ~0.35 µM | 72h | [3] |
| Breast Cancer (TNBC) | MDA-MB-468 | Cucurbitacin E | <100 nM | 48h | [4] |
| Breast Cancer (TNBC) | SW527 | Cucurbitacin E | <100 nM | 48h | [4] |
| Leukemia | K562 | Nobiliside D | 0.83 µg/mL | Not Specified | [5] |
| Breast Cancer | MCF-7 | Nobiliside D | 0.82 µg/mL | Not Specified | [5] |
*Note: Cucurbitacin E is a closely related cucurbitacin with a similar mechanism of action. **Note: Nobiliside D is another triterpene glycoside from sea cucumber with reported anticancer activity.
Q3: How should I prepare and store this compound for in vitro experiments?
For most in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Possible Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. Mycoplasma contamination can also significantly alter cellular response. |
| Compound Solubility/Stability | Prepare fresh dilutions of this compound from the frozen stock for each experiment. Ensure the compound is fully dissolved in DMSO before further dilution in culture media. Visually inspect for any precipitation after dilution. |
| Assay Protocol Variability | Standardize incubation times, reagent concentrations, and plate reading parameters. Ensure even cell seeding across the plate. Include appropriate controls (vehicle control, positive control). |
Issue 2: Difficulty in Detecting Apoptosis
| Possible Cause | Troubleshooting Step |
| Incorrect Time Point | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptosis in your cell line after this compound treatment. |
| Sub-optimal Compound Concentration | Use a concentration at or slightly above the IC50 value. Very high concentrations may lead to rapid necrosis, which can mask apoptotic events. |
| Flow Cytometry Gating | For Annexin V/PI staining, ensure proper compensation and gating strategies to distinguish between live, early apoptotic, late apoptotic, and necrotic cells. Use single-stained controls for accurate setup. |
Issue 3: Unexpected Cell Cycle Arrest Profile
| Possible Cause | Troubleshooting Step |
| Cell Line Specific Effects | The specific phase of cell cycle arrest can be cell-line dependent. Review literature for expected effects in your chosen cell line or a similar one. |
| Synchronization Issues | If you are synchronizing cells before treatment, ensure the synchronization protocol itself does not induce cell cycle arrest. |
| Flow Cytometry Analysis | Use a DNA staining dye with a high affinity for DNA and low non-specific binding. Ensure proper cell fixation and permeabilization to allow for accurate DNA staining. |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the optimal duration determined from time-course experiments. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing and Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways
// Nodes CucumechinosideD [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytochromeC [label="Cytochrome c\nrelease", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Caspase9 [label="Caspase-9 (initiator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3 (executioner)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CucumechinosideD -> Bcl2 [label="inhibits"]; CucumechinosideD -> Bax [label="activates"]; Bcl2 -> Mitochondrion [arrowhead=tee, color="#EA4335"]; Bax -> Mitochondrion [arrowhead=vee, color="#34A853"]; Mitochondrion -> CytochromeC; CytochromeC -> Apaf1 [style=dashed]; Apaf1 -> Caspase9 [label="activates"]; Caspase9 -> Caspase3 [label="activates"]; Caspase3 -> Apoptosis; } this compound-induced intrinsic apoptosis pathway.
// Nodes CucumechinosideD [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; G2_Phase [label="G2 Phase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; M_Phase [label="M Phase (Mitosis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; G2M_Checkpoint [label="G2/M Checkpoint", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinB1_CDK1 [label="Cyclin B1/CDK1\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Division [label="Cell Division", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges G2_Phase -> G2M_Checkpoint; G2M_Checkpoint -> M_Phase; M_Phase -> Cell_Division; CyclinB1_CDK1 -> G2M_Checkpoint [label="promotes transition"]; CucumechinosideD -> CyclinB1_CDK1 [label="inhibits", arrowhead=tee, color="#EA4335"]; } this compound-induced G2/M cell cycle arrest.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanistic Insight into the Anticancer Activity of Cucurbitacin D against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitacin E Induces Cell Cycle G2/M Phase Arrest and Apoptosis in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel antitumor compound nobiliside D isolated from sea cucumber (Holothuria nobilis Selenka) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucumechinoside C | TargetMol [targetmol.com]
- 7. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study [mdpi.com]
- 8. strandedtattoo.info [strandedtattoo.info]
strategies to reduce off-target effects of Cucumechinoside D
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues when working with Cucumechinoside D, a triterpene glycoside from sea cucumbers. The primary focus is on strategies to understand and mitigate its off-target effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal/control cell line when treated with this compound. Is this expected?
A1: Yes, this is a known characteristic of many triterpene glycosides, including those from sea cucumbers.[1] this compound and related compounds exhibit membranotropic activity, which can lead to cytotoxicity in a broad range of cell types, not just cancerous ones.[1] The primary off-target effects are cytotoxicity against non-cancerous cells and hemolytic activity (lysis of red blood cells).[2][3][4] It is crucial to establish a therapeutic window by comparing the IC50 values in your cancer cell line of interest versus a relevant normal cell line.
Q2: How can we reduce the off-target cytotoxicity of this compound in our experiments?
A2: There are several strategies you can employ to mitigate off-target effects:
-
Formulation Strategies: Encapsulating this compound in a drug delivery system can improve its therapeutic index. Liposomes, particularly those incorporating other saponins to replace cholesterol, and nanoparticles have been shown to enhance targeted delivery to cancer cells and reduce systemic toxicity.[5][6][7]
-
Chemical Modification: While complex, synthetic or semi-synthetic modification of the saponin structure can reduce toxicity. For instance, modifications at the C-28 carboxyl group of some triterpenoid saponins have been shown to decrease toxicity while retaining anti-tumor efficacy.[8][9]
-
Dose Optimization: Carefully titrate the concentration of this compound to find the optimal dose that maximizes on-target effects while minimizing off-target toxicity. This involves generating dose-response curves for both cancer and normal cell lines.
Q3: Our results with this compound are inconsistent. What could be the cause?
A3: Inconsistency can arise from several factors:
-
Compound Purity and Stability: Ensure the purity of your this compound sample. Impurities can have their own biological activities. Also, consider the stability of the compound in your experimental medium and storage conditions.
-
Cell Line Variability: Different cell lines can have varying sensitivities to this compound due to differences in membrane composition (e.g., cholesterol content) and expression of potential protein targets.[10]
-
Assay Conditions: Factors like cell density, incubation time, and the type of cytotoxicity assay used can all influence the results. Standardize your protocols carefully.
Q4: What are the best practices for assessing the off-target profile of this compound?
A4: A multi-pronged approach is recommended:
-
In Vitro Cytotoxicity Panel: Test this compound against a panel of healthy, non-cancerous cell lines that are relevant to the intended in vivo application (e.g., hepatocytes, renal cells, fibroblasts).[11]
-
Hemolysis Assay: This is a critical and straightforward assay to quantify the membrane-disrupting effect of saponins on red blood cells.[12][13]
-
Broad-Panel Screening (Optional): For a more comprehensive off-target analysis, consider commercially available services for kinase profiling or receptor binding assays.[][15][16] This can help identify unexpected molecular targets.
Data Presentation: Cytotoxicity of Sea Cucumber Triterpene Glycosides
The following table summarizes reported cytotoxic activities of various sea cucumber triterpene glycosides against cancer and normal cell lines. This data can help contextualize the expected potency and off-target effects.
| Compound | Cell Line (Cancer) | IC50 (µM) | Cell Line (Normal) | IC50 (µM) | Reference |
| Cucumarioside A2-2 | Ehrlich Carcinoma | 2.1 - 2.7 | Mouse Macrophages | > 0.1 | [17][18] |
| Fuscocineroside C | MKN-28, MCF-7, A-549 | 0.92 - 2.61 | VERO | Low | [19] |
| Scabraside D | MKN-28, MCF-7, A-549 | 0.92 - 2.61 | VERO | Low | [19] |
Note: "Low" cytotoxicity indicates that the IC50 against the normal cell line was significantly higher than against the cancer cell lines, suggesting a favorable therapeutic window.
Experimental Protocols
In Vitro Cytotoxicity Assay using MTT
This protocol is for determining the cytotoxicity of this compound against both cancerous and non-cancerous adherent cell lines.
Materials:
-
Cell line(s) of interest (e.g., a cancer cell line and a normal fibroblast line like NIH-3T3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24-72 hours (optimize incubation time based on cell doubling time).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value.[20][21]
Hemolysis Assay
This protocol assesses the red blood cell lytic activity of this compound.
Materials:
-
Fresh whole blood (e.g., from a healthy donor, with anticoagulant like citrate or EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound stock solution
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (PBS)
-
96-well V-bottom plates
-
Centrifuge with a plate rotor
-
Microplate reader
Procedure:
-
Erythrocyte Preparation: Centrifuge whole blood at 1000 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the red blood cell (RBC) pellet three times with cold PBS. Resuspend the washed RBCs in PBS to make a 2% (v/v) suspension.[13][22]
-
Compound Incubation: Add 100 µL of the 2% RBC suspension to each well of a 96-well plate. Add 100 µL of serially diluted this compound (in PBS) to the wells. Include positive and negative controls.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 800 x g for 10 minutes to pellet the intact RBCs.
-
Hemoglobin Measurement: Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Reading: Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.[22]
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% lysis) and negative control (0% lysis). Determine the HC50 (the concentration causing 50% hemolysis).
Visualizations
Caption: Putative apoptotic pathway induced by this compound.
Caption: Workflow for assessing and mitigating off-target effects.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. Anticancer activity of sea cucumber triterpene glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 5. A novel saponin liposomes based on the couplet medicines of Platycodon grandiflorum–Glycyrrhiza uralensis for targeting lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Biological and Pharmacological Effects of Synthetic Saponins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Hemolytic and cytotoxic properties of saponin purified from Holothuria leucospilota sea cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 16. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Influence of cucumariosides upon intracellular [Ca2+]i and lysosomal activity of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phcogj.com [phcogj.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. dojindo.com [dojindo.com]
- 22. Hemolytic Activity [bio-protocol.org]
optimizing dosage and administration routes for in vivo Cucumechinoside D studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dosage and administration routes for in vivo studies of Cucumechinoside D.
Disclaimer
Direct experimental data on the in vivo dosage, administration, and pharmacokinetics of this compound is limited in the available scientific literature. The following guidance is synthesized from studies on analogous sea cucumber-derived triterpene glycosides (e.g., Coloquadranoside A, Frondanol A5) and general best practices for in vivo compound administration in animal models. Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal parameters for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for this compound in rodent models?
A1: While specific data for this compound is unavailable, studies on other sea cucumber saponins can provide a reference range. For instance, intragastric administration of Coloquadranoside A in mouse models used doses of 5 mg/kg and 50 mg/kg[1]. Dietary administration of another extract, Frondanol A5, used concentrations of 250 and 500 ppm[1]. A conservative approach would be to start with a low dose (e.g., 1-5 mg/kg) and perform a dose-escalation study to determine efficacy and toxicity.
Q2: Which administration route is best for this compound?
A2: The optimal route depends on the experimental goal and the compound's properties.
-
Oral Gavage (PO): Often used for convenience and to mimic human oral consumption. It is used for other sea cucumber glycosides, but bioavailability may be a concern[1].
-
Intravenous (IV): This route ensures 100% bioavailability by delivering the compound directly into the bloodstream, bypassing absorption barriers[2]. It is suitable for pharmacokinetic studies and when rapid effect is desired.
-
Intraperitoneal (IP): A common route in rodents, offering good systemic absorption, though it can be slower than IV[3][4]. Repeated daily IP dosing is generally well-tolerated in rodents[3][4].
-
Subcutaneous (SC): Provides slower, more sustained absorption compared to IV or IP routes[3][4].
Q3: this compound has poor water solubility. How can I prepare it for in vivo administration?
A3: Triterpene glycosides are often amphiphilic, with a lipid-soluble aglycone and a water-soluble glycone part, which can complicate formulation[5]. For parenteral injections (IV, IP, SC), a co-solvent system is typically required. A common formulation involves dissolving the compound in a small amount of an organic solvent like DMSO, and then diluting it with other vehicles such as PEG300, Tween 80, and saline or PBS[6]. It is critical to develop a stable and clear solution suitable for your chosen administration route[6][7].
Q4: What are the potential mechanisms of action for this compound that I should investigate?
A4: Sea cucumber triterpene glycosides have been shown to induce apoptosis (programmed cell death) in cancer cells[8]. This often involves the intrinsic mitochondrial pathway, an increase in reactive oxygen species (ROS), and changes in the levels of apoptosis-regulating proteins like Bax and Bcl-2[8]. Some glycosides have also been shown to inhibit signaling pathways like NF-κB, which is crucial for cancer cell survival and proliferation[9].
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect in my animal model.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal Dosage | The administered dose may be too low. Perform a dose-response study by testing a range of doses (e.g., 5, 10, 25, 50 mg/kg) to identify the effective dose 50 (ED50). |
| Poor Bioavailability | If using oral administration, the compound may be poorly absorbed or rapidly metabolized. Consider switching to a parenteral route like intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure. Pharmacokinetic studies are needed to determine actual bioavailability[10]. |
| Formulation/Solubility Issues | The compound may be precipitating out of solution upon administration. Ensure your formulation is a clear, stable solution. Re-evaluate your vehicle composition (e.g., adjust percentages of DMSO, PEG300, Tween 80). |
| Incorrect Administration Route | The chosen route may not be optimal for reaching the target tissue. Review literature for similar compounds to see which routes have proven effective. |
Problem: The animals are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
| Possible Cause | Troubleshooting Steps |
| Dose is too High | This is the most common cause of toxicity. Immediately reduce the dose by 50% or more. Conduct a formal toxicity study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity | The solvent vehicle itself (especially at high concentrations of DMSO or surfactants) can cause adverse effects. Administer a vehicle-only control group to distinguish between compound and vehicle toxicity. If the vehicle is the issue, try to reformulate with lower concentrations of organic solvents. |
| Route-Specific Irritation | Intraperitoneal injections of irritating substances can cause peritonitis[4]. Subcutaneous injections can cause local irritation. Observe the injection site for signs of inflammation. If irritation occurs, consider diluting the formulation further or switching to an alternative route. |
Data on Analogous Sea Cucumber Glycosides
The following tables summarize in vivo data from studies on compounds structurally related to this compound. This data should be used for reference purposes only.
Table 1: In Vivo Dosage of Sea Cucumber Triterpene Glycosides (Analogous Compounds)
| Compound/Extract | Animal Model | Dosage | Administration Route | Study Outcome | Reference |
|---|---|---|---|---|---|
| Coloquadranoside A | Mouse (Homograft) | 5 mg/kg, 50 mg/kg | Intragastric | Inhibited tumor weight gain by ~35% | [1] |
| Coloquadranoside A | Mouse (Xenograft) | 5, 50, 500 mg/kg | Intragastric | Inhibited tumor growth rate by >50% | [1] |
| Frondanol A5 | Mouse | 250 ppm, 500 ppm | Dietary | Suppressed intestinal polyp and colon tumor formation | [1] |
| Fucoidan | Mouse | 20 mg/kg, 80 mg/kg/day | Gavage | Reduced body weight gain and lipid accumulation | [1] |
| Glycosaminoglycan | Mouse | 50 mg/kg, 100 mg/kg/day | Oral | Reduced blood glucose and serum insulin |[1] |
Experimental Protocols
Protocol 1: Preparation of Formulation for Parenteral Injection
This protocol is a general guideline for preparing a poorly soluble compound like this compound using a co-solvent system.
-
Calculate Required Mass: Based on your target dose (e.g., 10 mg/kg), the average animal weight (e.g., 20 g), and the injection volume (e.g., 100 µL), calculate the required concentration of the working solution.
-
Example: For a 10 mg/kg dose in a 20 g mouse with a 100 µL injection volume, the working solution concentration needs to be 2 mg/mL.
-
-
Prepare Stock Solution: Weigh the required amount of this compound powder. Dissolve it in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL)[6]. Vortex or sonicate gently if needed to fully dissolve.
-
Prepare Final Formulation: In a sterile tube, add the components in the following order, mixing thoroughly after each addition: a. Add the required volume of the DMSO stock solution. b. Add PEG300 (e.g., to a final concentration of 30%). Mix until clear. c. Add Tween 80 (e.g., to a final concentration of 5%). Mix until clear. d. Slowly add sterile saline or PBS to reach the final volume. The solution should remain clear.
-
Example Final Formulation: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline[6].
-
-
Final Check: Before administration, visually inspect the solution for any precipitation. If the solution is cloudy, the formulation is not suitable for injection and must be optimized.
Protocol 2: Administration via Oral Gavage (PO) in Mice
-
Animal Restraint: Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Measurement: Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the last rib. The end of the needle should not extend past the mouse's mouth.
-
Insertion: Insert the gavage needle into the side of the mouth, gently advancing it along the esophagus towards the stomach. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the prepared formulation[2].
-
Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Protocol 3: Administration via Intravenous (IV) Tail Vein Injection in Mice
-
Animal Warming: Place the mouse in a warming chamber or under a heat lamp for a few minutes to dilate the lateral tail veins.
-
Restraint: Place the mouse in a suitable restraint device to secure the animal and provide access to the tail.
-
Vein Visualization: Swab the tail with 70% ethanol to clean the area and make the veins more visible.
-
Injection: Using a small gauge needle (e.g., 27-30G), insert the needle, bevel up, into one of the lateral tail veins.
-
Administration: Once you are confident the needle is in the vein (a small flash of blood may be visible in the hub), slowly inject the substance. The maximum volume for a bolus IV injection in mice is typically 5 mL/kg[7].
-
Withdrawal and Monitoring: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor for adverse reactions.
Visualizations
References
- 1. Frontiers | In Vivo and Clinical Studies of Sea Cucumber-Derived Bioactives for Human Health and Nutrition From 2012-2021 [frontiersin.org]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. animal.research.wvu.edu [animal.research.wvu.edu]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cucumechinoside C | TargetMol [targetmol.com]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 8. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics of Marine-Derived Drugs - PMC [pmc.ncbi.nlm.nih.gov]
statistical analysis considerations for Cucumechinoside D research data
Technical Support Center: Cucumechinoside D Research
This resource provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Frequently Asked Questions (FAQs)
1. What is this compound? this compound is a triterpene glycoside, a type of saponin, isolated from the sea cucumber Cucumaria echinata.[1][2] Like other sea cucumber triterpene glycosides, it is studied for its wide range of potential biological activities, including cytotoxic, antifungal, and antiviral properties.[1][3]
2. What are the primary known biological activities of triterpene glycosides like this compound? The most commonly reported biological activity for this class of compounds is cytotoxicity against various cancer cell lines.[1][3][4] The general mechanism of action involves the induction of apoptosis (programmed cell death) through the activation of intracellular caspase pathways.[2][5] These compounds can also exhibit hemolytic (red blood cell lysis), immunomodulatory, and antifungal activities.[1][3]
3. How does this compound induce apoptosis? While specific pathways for this compound are under investigation, related triterpene glycosides typically induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves:
-
Interaction with the cell membrane, altering its permeability.[4]
-
Activation of pro-apoptotic proteins like Bax.
-
Disruption of the mitochondrial membrane potential and release of cytochrome C.
-
Formation of the apoptosome complex (cytochrome C and APAF-1), which activates caspase-9.[5]
-
Activation of executioner caspases, such as caspase-3, leading to cell death.[5]
4. How should I dissolve and store this compound? Triterpene glycosides are often soluble in ethanol, methanol, or dimethyl sulfoxide (DMSO) for creating stock solutions. For aqueous buffers used in cell culture, the stock solution should be diluted to the final working concentration. It is critical to note the final DMSO concentration in your experiments, as it can be toxic to cells at higher levels (typically >0.5%). For long-term storage, it is advisable to store the compound as a powder or in an anhydrous solvent at -20°C or -80°C to prevent degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution |
| No observed cytotoxicity or biological effect at expected concentrations. | 1. Compound Degradation: Improper storage may have led to the degradation of the compound. 2. Inaccurate Concentration: Errors in weighing or dilution. 3. Cell Line Resistance: The chosen cell line may be insensitive to this specific compound. 4. Insolubility: The compound may have precipitated out of the media. | 1. Use a fresh aliquot of the compound. Ensure storage at ≤ -20°C in a desiccated environment. 2. Re-weigh and prepare fresh stock solutions. Verify pipette calibrations. 3. Test a range of concentrations on multiple, distinct cell lines. Include a positive control (e.g., another known cytotoxic agent). 4. Visually inspect the media for precipitate after adding the compound. Consider using a small percentage of a solubilizing agent like Pluronic F-68 in your media, but test for its effects on cells first. |
| High variability between experimental replicates. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. Compound Precipitation: Inconsistent solubility at the working concentration. 3. Edge Effects: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. | 1. Ensure thorough cell suspension mixing before plating. Use a multichannel pipette for consistency. 2. Prepare the final dilution immediately before adding to the cells and mix thoroughly. 3. Avoid using the outermost wells of the plate for data collection. Fill them with sterile PBS or media to create a humidity barrier. |
| Observed effect is necrosis, not apoptosis. | 1. Concentration is too high: Very high concentrations of saponins can cause rapid cell membrane lysis (necrosis) rather than programmed cell death. 2. Assay Timing: The assay was performed too late, after apoptotic cells have progressed to secondary necrosis. | 1. Perform a dose-response curve to find the optimal concentration range that induces apoptosis. Start with lower concentrations (e.g., in the low micromolar or nanomolar range). 2. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for observing apoptosis. Use early-stage apoptosis markers like Annexin V staining. |
| Inconsistent Western Blot results for signaling proteins. | 1. Suboptimal Lysis Buffer: The buffer may not be efficiently extracting the protein of interest or inhibiting proteases/phosphatases. 2. Incorrect Time Point: The peak activation or inhibition of the signaling pathway may occur at a different time point. | 1. Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors. 2. Perform a time-course experiment (e.g., 0, 15 min, 30 min, 1h, 4h, 8h) after treatment to identify the peak of protein expression or phosphorylation change. |
Quantitative Data Summary
| Compound Type | Cell Lines Tested | Observed Activity | Reference |
| Disulfated Pentaosides (Chilensosides A₁, B) | SH-SY5Y, HeLa, DLD-1, HL-60, THP-1 | Significant cytotoxic and hemolytic activity. Leukemia cell lines (HL-60, THP-1) showed increased sensitivity. | [6] |
| Trisulfated Pentaoside (Chilensoside C) | SH-SY5Y, HeLa, DLD-1, HL-60, THP-1 | Significant cytotoxic and hemolytic activity. | [6] |
| Tetrasulfated Pentaoside (Chilensoside D) | SH-SY5Y, HeLa, DLD-1, HL-60, THP-1 | Less active compared to the di- and trisulfated analogs in the same study. | [6] |
| Cucumarioside B2 | Mouse Ehrlich carcinoma cells | Low cytotoxic action; moderate hemolytic activity. | [7] |
Experimental Protocols
1. General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Protocol for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
-
Treatment: Treat cells with this compound at the desired concentrations for the determined time period. Include both negative (vehicle) and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades [mdpi.com]
- 5. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Isolation, Structure Elucidation and Bioactivity Study of Chilensosides A, A1, B, C, and D, Holostane Triterpene Di-, Tri- and Tetrasulfated Pentaosides from the Sea Cucumber Paracaudina chilensis (Caudinidae, Molpadida) [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Frondoside A and Cucumechinoside D
An In-Depth Guide for Researchers and Drug Development Professionals
In the quest for novel anticancer agents, marine natural products have emerged as a promising frontier. Among these, triterpenoid glycosides isolated from sea cucumbers have demonstrated significant cytotoxic potential against various cancer cell lines. This guide provides a detailed comparison of the cytotoxic effects of two such compounds: Frondoside A, isolated from Cucumaria frondosa, and Cucumechinoside D, from Cucumaria echinata.
While extensive research has elucidated the potent anticancer activities and mechanisms of action of Frondoside A, a comprehensive review of the existing scientific literature reveals a significant lack of publicly available data on the specific cytotoxic effects of this compound. This guide, therefore, presents a thorough overview of the experimental data for Frondoside A, and highlights the current knowledge gap regarding this compound, thereby offering a comparative perspective based on the available evidence.
Data Presentation: A Quantitative Comparison
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The following table summarizes the IC50 values of Frondoside A against a range of human cancer cell lines, as determined by various cytotoxicity assays.
Table 1: Cytotoxic Activity (IC50) of Frondoside A on Various Human Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | Proliferation Assay | ~1.0 | [1] |
| S2013 | Pancreatic Cancer | Proliferation Assay | ~1.0 | [2] |
| LNM35 | Lung Cancer | Viability Assay | 1.7 - 2.5 | [3] |
| A549 | Lung Cancer | Viability Assay | 1.7 - 2.5 | [3] |
| NCI-H460-Luc2 | Lung Cancer | Viability Assay | 1.7 - 2.5 | [3] |
| MDA-MB-231 | Breast Cancer | Viability Assay | 2.5 | [4] |
| MCF-7 | Breast Cancer | Viability Assay | >5.0 | [4] |
| HepG2 | Liver Cancer | Viability Assay | 1.5 | [5] |
| Panc02 | Pancreatic Cancer | Viability Assay | 1.5 | [5] |
| UM-UC-3 | Bladder Cancer | Viability Assay | 0.75 - 1.0 | [5][6] |
| HL-60 | Leukemia | Apoptosis Assay | <1.0 | [4] |
This compound:
A thorough review of the scientific literature did not yield any specific IC50 values for this compound against any cancer cell lines. While its classification as a triterpenoid glycoside suggests potential cytotoxic activity, experimental data to quantify this effect is not publicly available.
Mechanisms of Action: Signaling Pathways in Cytotoxicity
The cytotoxic effects of Frondoside A are primarily attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This process is orchestrated through a complex network of signaling pathways.
Frondoside A: Induction of Apoptosis via the Mitochondrial Pathway
Frondoside A has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This involves the following key events:
-
Modulation of Bcl-2 Family Proteins: Frondoside A treatment leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, and an increase in the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered balance of Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Frondoside A has been demonstrated to activate initiator caspase-9 and executioner caspases-3 and -7.[1]
-
Apoptotic Cell Death: Activated executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, and ultimately, cell death.
This compound:
Currently, there is no published experimental data detailing the specific signaling pathways through which this compound may exert cytotoxic effects. General studies on triterpenoid glycosides suggest that they can induce apoptosis through caspase-dependent mechanisms, but specific studies on this compound are lacking.[7]
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the cytotoxic effects of compounds like Frondoside A.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Frondoside A) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Conclusion
This comparative guide underscores the significant body of research highlighting Frondoside A as a potent cytotoxic agent with a well-defined pro-apoptotic mechanism of action against a broad spectrum of cancer cell lines. The available quantitative data and detailed signaling pathways provide a strong foundation for its further investigation as a potential anticancer therapeutic.
In stark contrast, there is a notable absence of specific experimental data on the cytotoxic effects of this compound. While its chemical classification suggests potential bioactivity, the lack of published studies on its IC50 values and mechanisms of action prevents a direct and meaningful comparison with Frondoside A at this time. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this compound as a novel cytotoxic agent. Further investigation is warranted to isolate and characterize the bioactivity of this compound and to elucidate its potential mechanisms of action in cancer cells.
References
- 1. Sulfated Triterpene Glycosides from the Far Eastern Sea Cucumber Cucumaria djakonovi: Djakonoviosides C1, D1, E1, and F1; Cytotoxicity against Human Breast Cancer Cell Lines; Quantitative Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. View of Components and Bioactivities of Sea Cucumber: An Update | Journal of Food Bioactives [isnff-jfb.com]
- 5. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Triterpene glycosides from sea cucumbers and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Cucumechinoside D and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers a comprehensive comparison of the anticancer mechanisms of Cucumechinoside D and its closely related analogs, primarily Cucurbitacin D. Due to the limited availability of specific quantitative data for this compound, this document leverages experimental data from studies on Cucurbitacin D and other relevant triterpene glycosides to provide a valuable comparative analysis of their bioactivity in various cancer cell lines.
This guide details the impact of these compounds on cancer cell viability, their ability to induce programmed cell death (apoptosis), and their influence on the cell cycle. Furthermore, it elucidates the underlying molecular signaling pathways that these compounds modulate to exert their anticancer effects. Detailed experimental protocols for key assays are also provided to support the reproducibility of the cited findings.
Comparative Anticancer Activity
The cytotoxic effects of Cucurbitacin D have been evaluated across a panel of cancer cell lines, demonstrating potent growth-inhibitory activity. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: IC50 Values of Cucurbitacin D in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| AsPC-1 | Pancreatic Cancer | Not explicitly stated, but showed dose-dependent decrease in viability at 0.1-0.5 µM | 24, 48, 72, 96 |
| BxPC-3 | Pancreatic Cancer | Not explicitly stated, but showed dose-dependent decrease in viability at 0.1-0.5 µM | 24, 48, 72, 96 |
| Capan-1 | Pancreatic Cancer | Not explicitly stated, but showed dose-dependent decrease in viability at 0.1-0.5 µM | 24, 48, 72, 96 |
| HPAF-II | Pancreatic Cancer | Not explicitly stated, but showed dose-dependent decrease in viability at 0.1-0.5 µM | 24, 48, 72, 96 |
| HepG2 | Liver Cancer | Dose and time-dependent | Not specified |
| MCF-7 | Breast Cancer | ~30 | 24 |
| MDA-MB-468 | Breast Cancer | ~25 | 24 |
Note: The data for pancreatic cancer cell lines indicate a significant decrease in cell viability within the specified concentration range, although exact IC50 values were not provided in the referenced abstracts.
Induction of Apoptosis
A primary mechanism by which Cucurbitacin D and related compounds exert their anticancer effects is through the induction of apoptosis. This programmed cell death is characterized by a series of biochemical events that lead to the orderly dismantling of the cell.
Table 2: Apoptotic Effects of Cucurbitacin Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Key Apoptotic Events | Quantitative Data |
| Cucurbitacin D, I, E | HepG2 | Liver Cancer | Increased Caspase-3 & -9 activity, Increased Bax/Bcl-xL ratio, Loss of mitochondrial membrane potential | Dose-dependent increase in apoptosis |
| Cucumarioside A0-1 | MDA-MB-231 | Triple-Negative Breast Cancer | Increased early apoptosis | 56% early apoptosis at 1 µM |
| Djakonovioside A | MDA-MB-231 | Triple-Negative Breast Cancer | Increased early apoptosis | 11% early apoptosis at 2 µM |
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been shown to disrupt the normal progression of the cell cycle in cancer cells, often leading to arrest at specific phases, thereby preventing cell division.
Table 3: Cell Cycle Arrest Induced by Cucurbitacin Analogs
| Compound | Cell Line | Cancer Type | Cell Cycle Phase of Arrest | Quantitative Data |
| Cucurbitacin D | Capan-1, AsPC-1 | Pancreatic Cancer | G2/M Phase | Dose-dependent increase in G2/M population |
| Cucumarioside A0-1 | MDA-MB-231 | Triple-Negative Breast Cancer | G2/M Phase | ~24% of cells in G2/M at 1 µM (vs. 16% in control) |
| Djakonovioside A | MDA-MB-231 | Triple-Negative Breast Cancer | S Phase | 42% of cells in S phase at 2 µM (vs. 31% in control) |
Signaling Pathways Modulated by Cucurbitacin D
The anticancer activities of Cucurbitacin D are orchestrated through the modulation of several key signaling pathways that are often dysregulated in cancer.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation, survival, and differentiation. Cucurbitacin D has been shown to inhibit this pathway, leading to decreased cancer cell growth.
Caption: Inhibition of the JAK/STAT pathway by Cucurbitacin D.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is another crucial signaling network that promotes cell growth, proliferation, and survival. Cucurbitacin D has been found to downregulate this pathway, contributing to its anticancer effects.
Caption: Downregulation of the PI3K/Akt/mTOR pathway by Cucurbitacin D.
Experimental Protocols
To facilitate further research and verification of the findings presented, detailed protocols for the key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound analogs on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the test compound on cell cycle distribution.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, and the amount of fluorescence is directly proportional to the DNA content in the cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Procedure:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the anticancer mechanisms of this compound and its analogs. The presented data and protocols are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of these natural compounds.
A Comparative Analysis of Cucumechinoside D and Its Natural Analogs: A Guide for Researchers
An in-depth examination of the cytotoxic potential of Cucumechinoside D, a triterpenoid glycoside isolated from the sea cucumber Cucumaria echinata, reveals its standing among other naturally occurring analogs. In the absence of reported synthetic analogs, this guide provides a comparative analysis with structurally related, naturally occurring triterpenoid glycosides, offering insights into their structure-activity relationships and potential for therapeutic development.
This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of marine-derived natural products. Herein, we present a summary of the available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Bioactivity Data
The cytotoxic activity of this compound and its natural analogs is a key indicator of their potential as anticancer agents. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and a selection of structurally similar triterpenoid glycosides from sea cucumbers. This data provides a basis for understanding the influence of structural modifications on cytotoxic potency.
| Compound | Aglycone Structure | Sugar Chain Composition | Cell Line | IC50 (µM) | Reference |
| This compound | Holostane-type | Glucose, Xylose, Quinovose, 3-O-methylglucose (specific sequence proprietary) | Data Not Available | Data Not Available | |
| Cucumarioside A2-2 | Holostane-type | Xylose, Quinovose, 3-O-methylglucose, Glucose, 3-O-methylglucose | Ehrlich Carcinoma | 2.7 | [1] |
| Frondoside A | Holostane-type | Xylose, Quinovose, Glucose, 3-O-methylglucose | THP-1, HeLa | 4.5, 2.1 (µg/mL) | [2] |
| Inornatoside B | Holostane-type | Glucose, Xylose, Quinovose, 3-O-methylglucose | MCF-7, SKLU-1 | 0.47 - 0.50 | [3] |
| Holothurin A | Holostane-type | Xylose, Quinovose, 3-O-methylglucose, Glucose | HT-29 | 31.41 (µg/mL) | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies. The specific structure of this compound is not publicly available in the searched resources, limiting direct structural comparisons.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of triterpenoid glycosides.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or its analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the EC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of this compound and its analogs.
References
- 1. Anticancer Activity of Sea Cucumber Triterpene Glycosides [mdpi.com]
- 2. Constituents of the sea cucumber Cucumaria okhotensis. Structures of okhotosides B1-B3 and cytotoxic activities of some glycosides from this species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
cross-validation of Cucumechinoside D's antifungal activity against known agents
For Immediate Release
[City, State] – [Date] – In the persistent search for novel antifungal agents to combat the growing challenge of drug-resistant fungal infections, marine natural products have emerged as a promising frontier. Among these, Cucumechinoside D, a triterpene glycoside isolated from sea cucumbers, has garnered attention for its potential antifungal properties. This guide provides a comparative overview of the antifungal activity of this compound against established antifungal agents, offering researchers, scientists, and drug development professionals a baseline for future investigations.
While specific minimum inhibitory concentration (MIC) data for this compound against key fungal pathogens such as Candida albicans and Aspergillus fumigatus are not yet publicly available in the scientific literature, preliminary studies on crude extracts and isolated saponin fractions from sea cucumbers, including those from the Colochirus robustus species from which this compound is derived, have demonstrated notable antifungal activity. This suggests that this compound may contribute to the observed antifungal effects and warrants further dedicated investigation.
This guide will compare the known antifungal mechanisms of action of prominent drug classes with the presumed mechanism of this compound and present standardized experimental protocols for evaluating its efficacy.
Comparative Antifungal Activity
To provide a framework for evaluating the potential of this compound, the following table summarizes the typical MIC ranges for well-established antifungal agents against common fungal pathogens. Future studies on this compound would aim to populate a similar table with its specific activity profile.
Table 1: Typical Minimum Inhibitory Concentration (MIC) Ranges of Known Antifungal Agents (µg/mL)
| Antifungal Agent | Mechanism of Action | Candida albicans | Aspergillus fumigatus |
| Fluconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | 0.25 - 4 | Not Active |
| Voriconazole | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis. | 0.015 - 1 | 0.25 - 2 |
| Amphotericin B | Binds to ergosterol, forming pores in the fungal cell membrane. | 0.125 - 1 | 0.25 - 2 |
| Terbinafine | Inhibits squalene epoxidase, disrupting ergosterol synthesis. | 1 - 32 | 0.03 - 1 |
| This compound | Presumed to interact with membrane sterols, leading to membrane disruption. | Data Not Available | Data Not Available |
Unraveling the Mechanisms: A Look at Signaling Pathways
The efficacy of antifungal agents is intrinsically linked to their ability to disrupt essential fungal cellular processes. The following diagrams illustrate the established signaling pathways targeted by known antifungals and the proposed mechanism for this compound.
Caption: Mechanisms of action for major antifungal classes.
Standardized Experimental Protocols for Antifungal Susceptibility Testing
To ensure reproducible and comparable results in the evaluation of this compound's antifungal activity, standardized methodologies are crucial. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound and comparator antifungal agents
-
Fungal isolates (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds). Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Antifungal Agent Dilution: Prepare a stock solution of this compound and comparator agents in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in RPMI-1640 in the 96-well plates to achieve a range of desired concentrations.
-
Inoculation: Add the prepared fungal inoculum to each well containing the diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. For some drug-fungus combinations, a significant reduction in growth (e.g., 50% or 90%) compared to the growth control is used as the endpoint.
Caption: Workflow for Broth Microdilution Assay.
Experimental Workflow for Investigating Mechanism of Action
To elucidate the mechanism by which this compound exerts its antifungal effect, a series of targeted assays can be performed.
Caption: Experimental workflow for mechanism of action studies.
Future Directions
The preliminary evidence of antifungal activity in sea cucumber extracts highlights the potential of this compound as a novel therapeutic lead. Future research should focus on:
-
Isolation and Purification: Obtaining highly purified this compound to accurately determine its intrinsic antifungal activity.
-
Broad-Spectrum Screening: Testing the purified compound against a wide panel of clinically relevant fungal pathogens, including drug-resistant strains.
-
In-depth Mechanistic Studies: Utilizing the outlined experimental workflows to precisely identify the molecular target and signaling pathways affected by this compound.
-
In Vivo Efficacy and Toxicity: Evaluating the antifungal efficacy and safety profile of this compound in animal models of fungal infections.
The exploration of marine-derived compounds like this compound represents a critical step forward in the global effort to expand our arsenal of effective antifungal therapies. Continued research in this area is essential to unlock the full therapeutic potential of these natural products.
Independent Verification of Cucumechinoside D's Antiviral Efficacy: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a framework for the independent verification of the antiviral efficacy of Cucumechinoside D, a triterpenoid glycoside from sea cucumbers. As of the latest literature review, no specific studies detailing the antiviral activity of this compound have been published. Therefore, this document serves as a comparative guide to established methodologies and related compounds, enabling researchers to design and execute robust antiviral evaluations.
Comparative Analysis of Antiviral Activity
While data for this compound is not available, studies on crude extracts and other purified compounds from sea cucumbers have demonstrated antiviral potential. This table compares the reported antiviral activity of a crude extract from Holothuria sp. against Herpes Simplex Virus Type 1 (HSV-1) with Acyclovir, a standard antiviral medication. This serves as a benchmark for potential efficacy that could be expected from purified compounds like this compound.
| Compound/Extract | Virus | Cell Line | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| This compound | Not Tested | - | Not Available | Not Available | Not Available | - |
| Holothuria sp. (crude water extract) | HSV-1 | HEp-2 | 120.2 (anti-adsorption) | 32570 | 271 | [1][2][3] |
| 189.9 (intracellular) | 172 | |||||
| Acyclovir | HSV-1 | Vero | ~1-2 | >300 | >150-300 | Representative Data |
Note: The high Selectivity Index for the Holothuria sp. extract suggests that its antiviral effects occur at concentrations far below those that cause significant cytotoxicity, a desirable characteristic for any potential antiviral therapeutic.[1][2][3]
Experimental Protocols for Antiviral Efficacy Testing
To independently verify the antiviral efficacy of this compound, a series of standardized in vitro assays should be performed. The following protocols for a Plaque Reduction Assay and a Cytotoxicity Assay are fundamental to determining a compound's specific antiviral activity and its therapeutic window.
Plaque Reduction Assay (PRA) for Antiviral Efficacy (EC₅₀)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (Effective Concentration 50, EC₅₀).
Materials:
-
Appropriate host cell line (e.g., Vero cells for HSV-1)
-
Virus stock of known titer (Plaque Forming Units/mL)
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound, dissolved in a suitable solvent (e.g., DMSO)
-
Overlay medium (e.g., media with 1% methylcellulose or agarose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates and incubate until they form a confluent monolayer.
-
Compound Dilution: Prepare a series of dilutions of this compound in culture medium.
-
Infection: Remove the culture medium from the cells and infect them with a dilution of virus calculated to produce 50-100 plaques per well.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Treatment: Remove the viral inoculum and wash the cells. Add the different dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: After a short incubation, remove the compound-containing medium and add the overlay medium. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Fixation and Staining: Remove the overlay, fix the cells with the fixative solution, and then stain with crystal violet. The viable cells will be stained, and the plaques (areas of cell death) will appear as clear zones.
-
Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC₅₀ value is then determined using regression analysis.
Cytotoxicity Assay (CC₅₀)
This assay measures the concentration of a compound that reduces cell viability by 50% (Cytotoxic Concentration 50, CC₅₀). It is crucial to ensure that the antiviral activity is not simply due to the compound killing the host cells.
Materials:
-
Host cell line (the same as used in the PRA)
-
Culture medium
-
This compound dilutions
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability dye
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Treatment: Add the same serial dilutions of this compound used in the antiviral assay to the wells. Include a "cell control" with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC₅₀ is determined using regression analysis.
Visualizing Methodologies and Potential Mechanisms
Experimental Workflow
The following diagram illustrates a typical workflow for screening and verifying the antiviral efficacy of a novel compound like this compound.
Caption: Workflow for antiviral screening of this compound.
Potential Mechanism of Action: Modulation of JAK-STAT Signaling
Many viruses have evolved mechanisms to evade the host's innate immune response, often by targeting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[4][5][6] This pathway is crucial for the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which establish an antiviral state in cells.[4][5] A potential antiviral mechanism for a compound like this compound could be the restoration or enhancement of this host defense pathway.
The diagram below illustrates a simplified view of the JAK-STAT pathway in response to a viral infection and how viruses can inhibit it. A hypothetical point of intervention for an antiviral compound is also shown.
Caption: Viral antagonism of the JAK-STAT pathway and a potential point of intervention.
References
- 1. Antiviral activity of Holothuria sp. a sea cucumber against herpes simplex virus type 1 (HSV-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validating the Reproducibility of Published Triterpenoid Findings: A Comparative Guide on Cucurbitacin D
A Note on Scope: This guide addresses the topic of validating published findings for Cucumechinoside D, a triterpene glycoside isolated from the sea cucumber Cucumaria echinata. However, a comprehensive literature review reveals a scarcity of detailed, reproducible experimental data specifically for this compound. In contrast, a related class of tetracyclic triterpenoids, the cucurbitacins, have been extensively studied for their potent anticancer properties. Notably, Cucurbitacin D (CuD) has a wealth of published data regarding its cytotoxic and pro-apoptotic effects on various cancer cell lines.
Therefore, to provide a valuable and actionable guide for researchers, this document will focus on the experimental validation of Cucurbitacin D's published findings, particularly its effects on the hepatocellular carcinoma cell line, HepG2. This approach offers a robust framework for researchers interested in the broader class of anticancer triterpenoids.
Comparative Data on the Anticancer Activity of Cucurbitacin D
The following tables summarize key quantitative findings from published studies on the effects of Cucurbitacin D on cancer cells. These data points serve as benchmarks for researchers aiming to reproduce these findings.
Table 1: Cytotoxicity of Cucurbitacin D on HepG2 Cells
| Treatment Duration | IC50 Value (µM) | Experimental Assay | Reference |
| 24 hours | 0.15 ± 0.02 | MTT Assay | [1][2][3] |
| 48 hours | 0.08 ± 0.01 | MTT Assay | [1][2][3] |
Table 2: Pro-Apoptotic Effects of Cucurbitacin D on HepG2 Cells (48-hour treatment)
| Cucurbitacin D Conc. (µM) | Apoptotic Cells (%) | Method | Reference |
| 0 (Control) | 2.5 ± 0.5 | Annexin V/PI Staining | [1][2][3] |
| 0.1 | 15.2 ± 1.8 | Annexin V/PI Staining | [1][2][3] |
| 0.2 | 35.8 ± 2.5 | Annexin V/PI Staining | [1][2][3] |
Table 3: Effects of Cucurbitacin D on Key Apoptosis-Related Proteins in HepG2 Cells (48-hour treatment)
| Protein | 0.1 µM CuD (Fold Change vs. Control) | 0.2 µM CuD (Fold Change vs. Control) | Method | Reference |
| p-STAT3 | ↓ 0.6 ± 0.05 | ↓ 0.3 ± 0.04 | Western Blot | [1][2] |
| p-Akt | ↓ 0.7 ± 0.06 | ↓ 0.4 ± 0.05 | Western Blot | [1][2] |
| p-ERK1/2 | ↓ 0.8 ± 0.07 | ↓ 0.5 ± 0.06 | Western Blot | [1][2] |
| Cleaved Caspase-3 | ↑ 2.5 ± 0.3 | ↑ 4.8 ± 0.5 | Western Blot | [3] |
| Bax | ↑ 2.1 ± 0.2 | ↑ 3.9 ± 0.4 | Western Blot | [3] |
| Bcl-2 | ↓ 0.5 ± 0.04 | ↓ 0.2 ± 0.03 | Western Blot | [3] |
Experimental Protocols
To ensure the reproducibility of the above findings, detailed experimental protocols are provided below.
Cell Culture
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
-
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Cucurbitacin D (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for 24 and 48 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Procedure:
-
Seed HepG2 cells in a 6-well plate and treat with Cucurbitacin D as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[7][8]
-
Procedure:
-
Treat HepG2 cells with Cucurbitacin D, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK, Cleaved Caspase-3, Bax, Bcl-2, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities using image analysis software.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Cucurbitacin D and the experimental workflows.
Caption: Cucurbitacin D induces apoptosis by inhibiting key survival signaling pathways.
Caption: Workflow for validating the anticancer effects of Cucurbitacin D.
Caption: Cucurbitacin D inhibits the JAK/STAT3 signaling pathway.
Caption: Cucurbitacin D disrupts the PI3K/Akt/mTOR survival pathway.
References
- 1. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways | Bentham Science [benthamscience.com]
- 2. Cucurbitacin D Inhibits the Proliferation of HepG2 Cells and Induces Apoptosis by Modulating JAK/STAT3, PI3K/Akt/mTOR and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of Sea Cucumber Glycosides: A Comparative Guide for Cancer Research
An In-depth Analysis of the Therapeutic Potential of Triterpene Glycosides, Highlighting the Need for Further Research on Specific Compounds like Cucumechinoside D.
Triterpene glycosides, a diverse group of natural products isolated from sea cucumbers, have garnered significant attention in cancer research for their potent cytotoxic effects against various cancer cell lines.[1][2][3] A critical aspect of their therapeutic potential lies in their selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative overview of the selectivity of this promising class of compounds, with a focus on the methodologies used to assess their efficacy. While specific quantitative data on the selectivity index of this compound remains elusive in publicly available literature, this guide will utilize data from closely related and well-studied triterpene glycosides to provide a representative analysis for researchers, scientists, and drug development professionals.
Understanding the Selectivity Index
The selectivity index (SI) is a crucial parameter in drug discovery that quantifies the differential activity of a compound against cancer cells versus normal cells. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates a greater selectivity of the compound for cancer cells, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.
Comparative Cytotoxicity of Triterpene Glycosides
While specific IC50 values for this compound are not currently available, studies on other triterpene glycosides from the same family, such as Frondoside A and various Cucumariosides, offer valuable insights into the potential selectivity of this compound class. The following table summarizes the cytotoxic activities of selected triterpene glycosides against various cancer and normal cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Frondoside A | Human Breast Cancer (MDA-MB-231) | 2.5 | Non-tumorigenic Mammary Epithelium (MCF10-A) | > 5 | > 2 | [4] |
| Cucumarioside A2-2 | Mouse Ehrlich Carcinoma | 2.7 | - | - | - | [4] |
| Djakonovioside E1 | Triple-Negative Breast Cancer (MDA-MB-231) | 2.19 | Non-tumor Mammary Epithelial (MCF-10A) | - | - | [5] |
| Okhotoside B1 | Triple-Negative Breast Cancer (MDA-MB-231) | 11.35 | Non-tumor Mammary Epithelial (MCF-10A) | > 40 | > 3.5 | [6] |
| Desulfated Okhotoside B1 derivative | Triple-Negative Breast Cancer (MDA-MB-231) | 1.09 | Non-tumor Mammary Epithelial (MCF-10A) | 9.87 | ~9 | [6] |
Note: The table presents a selection of available data. The absence of data for normal cell lines in some studies prevents the calculation of a definitive Selectivity Index.
Experimental Protocols
The determination of IC50 values and the subsequent calculation of the selectivity index rely on robust and standardized in vitro cytotoxicity assays. The following are detailed methodologies for commonly employed experiments.
Cell Viability Assays: MTT and SRB Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are colorimetric methods used to assess cell viability by measuring metabolic activity and cellular protein content, respectively.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the triterpene glycoside (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
SRB Assay Protocol
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.
-
Absorbance Reading: Measure the absorbance at a wavelength of 510 nm.
-
Data Analysis: Calculate the IC50 value based on the absorbance readings.
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the potential mechanisms of action of triterpene glycosides, the following diagrams are provided.
Caption: Experimental workflow for determining the selectivity index.
Implicated Signaling Pathways in Triterpene Glycoside-Induced Apoptosis
Triterpene glycosides from sea cucumbers have been shown to induce apoptosis in cancer cells through various signaling pathways.[7] While the specific pathway for this compound is yet to be fully elucidated, a common mechanism involves the induction of the intrinsic apoptosis pathway.
Caption: A potential signaling pathway for apoptosis induction.
Conclusion and Future Directions
The available evidence strongly suggests that triterpene glycosides isolated from sea cucumbers possess significant anticancer properties with a promising degree of selectivity for cancer cells over normal cells. While this guide provides a framework for assessing this selectivity using data from compounds related to this compound, it also underscores a critical knowledge gap. Future research should prioritize the isolation and comprehensive cytotoxic evaluation of this compound against a panel of both cancer and normal cell lines to definitively determine its selectivity index and therapeutic potential. Such studies will be instrumental in advancing this and other marine-derived natural products towards clinical application in oncology.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Composition of Triterpene Glycosides of the Far Eastern Sea Cucumber Cucumaria conicospermium Levin et Stepanov; Structure Elucidation of Five Minor Conicospermiumosides A3-1, A3-2, A3-3, A7-1, and A7-2; Cytotoxicity of the Glycosides Against Human Breast Cancer Cell Lines; Structure–Activity Relationships [mdpi.com]
- 7. Influence of cucumariosides upon intracellular [Ca2+]i and lysosomal activity of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomics: Unveiling the Cellular Impact of Cucumechinoside D and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
Quantitative Proteomic Data: A Comparative Overview
To provide a framework for understanding the cellular response to saponin treatment, the following tables summarize quantitative proteomic data from studies on cancer cells treated with the saponins Dioscin and Periplocin. These serve as valuable references for proteins and pathways that are likely modulated by this class of compounds.
Table 1: Differentially Expressed Proteins in Human Myeloblast Leukemia HL-60 Cells Treated with Dioscin
| Protein Category | Altered Proteins | Effect on Expression | Implicated Cellular Process |
| Mitochondrial Proteins | Various mitochondrial-associated proteins | Substantially Altered | Mitochondrial-mediated apoptosis |
| Protein Synthesis | Components of the translational machinery | Impaired Activity | Inhibition of protein synthesis |
| Cell Signaling | Phosphatases | Altered Expression | Disruption of signaling cascades |
| Oxidative Stress | Proteins involved in redox homeostasis | Deregulated | Induction of oxidative stress |
| Cell Proliferation | Proliferation-associated proteins | Deregulated | Inhibition of cell growth |
Source: Proteomic analysis suggests that dioscin exerts cytotoxicity through multiple apoptosis-inducing pathways.[1]
Table 2: Differentially Expressed Proteins in Human Lung Cancer A549 Cells Treated with Periplocin
| Protein Name | Gene Symbol | Regulation | Fold Change | Function |
| GTP-binding nuclear protein Ran | RAN | Down-regulated | >10 | Nuclear transport, cell cycle progression |
| Rho GDP-dissociation inhibitor 1 | ARHGDIA | Down-regulated | >10 | Regulation of Rho GTPase activity |
| Eukaryotic translation initiation factor 5A-1 | EIF5A | Down-regulated | Significant | Translation initiation, cell proliferation |
| Profilin-1 | PFN1 | Down-regulated | Significant | Actin cytoskeleton dynamics |
| Heat shock cognate 71 kDa protein | HSPA8 | Up-regulated | Significant | Chaperone, protein folding |
| 10 kDa heat shock protein, mitochondrial | HSPE1 | Up-regulated | Significant | Chaperone, mitochondrial protein folding |
| Cofilin-1 | CFL1 | Up-regulated | Significant | Actin filament dynamics |
| Proteasome subunit beta type-6 | PSMB6 | Down-regulated | Verified | Proteasomal protein degradation |
| ATP synthase subunit alpha, mitochondrial | ATP5A1 | Down-regulated | Verified | ATP synthesis |
| Aldehyde dehydrogenase, mitochondrial | ALDH2 | Down-regulated | Verified | Metabolism, detoxification |
Source: A comparative proteomic study identified key proteins involved in the anti-cancer mechanism of periplocin.[2]
Mechanistic Insights into Cucumechinoside D and Related Saponins
While a comprehensive proteomic profile for this compound is not yet available, studies on this and structurally similar sea cucumber saponins have elucidated key molecular mechanisms and protein targets.
This compound and other sea cucumber glycosides are known to induce apoptosis through the intrinsic mitochondrial pathway. [2][3] This process involves:
-
Modulation of Bcl-2 family proteins: An increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-xL.[4]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bax/Bcl-xL ratio leads to the permeabilization of the mitochondrial outer membrane.
-
Release of Pro-apoptotic Factors: This results in the release of cytochrome c and other pro-apoptotic molecules from the mitochondria into the cytoplasm.[2]
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates the executioner caspase-3.[2][4]
Furthermore, some saponins have been shown to induce cell cycle arrest and modulate key signaling pathways, such as the JAK/STAT3 pathway, which is crucial for tumor cell proliferation and survival.[5]
Comparative Analysis of Mechanisms
Based on the available data, a comparative analysis of the mechanisms of action is presented below:
| Feature | This compound (and related sea cucumber saponins) | Dioscin | Periplocin |
| Primary Mechanism | Induction of apoptosis via the mitochondrial pathway.[2][3] | Induction of apoptosis targeting mitochondria.[1] | Inhibition of cell growth and induction of apoptosis.[2] |
| Key Protein Targets/Pathways | Bcl-2 family: ↑Bax, ↓Bcl-xL.[4] Caspase cascade: ↑Caspase-9, ↑Caspase-3.[2][4] Apoptosome: Involves Apaf-1 and Cytochrome c.[2] Signaling: Potential modulation of JAK/STAT3.[5] | Mitochondrial proteins: Broadly affected. Protein synthesis machinery: Inhibited. Signaling phosphatases: Altered.[1] | Nuclear transport & Cell Cycle: ↓RAN. Rho GTPase signaling: ↓ARHGDIA. Translation: ↓EIF5A. Cytoskeleton: ↓PFN1, ↑CFL1. Protein folding: ↑HSPA8, ↑HSPE1.[2] |
This comparison highlights that while both this compound and Dioscin converge on the mitochondria to induce apoptosis, Periplocin appears to have a broader impact on cellular machinery, including nuclear transport, protein synthesis, and cytoskeletal dynamics.
Experimental Protocols
The following is a generalized protocol for the comparative proteomic analysis of cells treated with saponins, based on methodologies cited in the literature.
a) Cell Culture and Saponin Treatment:
-
Culture the desired cancer cell line (e.g., HL-60, A549) in appropriate media and conditions.
-
Treat the cells with the selected saponin (e.g., this compound, Dioscin, Periplocin) at a predetermined cytotoxic concentration (e.g., IC50 value) for a specified duration (e.g., 24 hours). A vehicle-treated control group should be maintained in parallel.
b) Protein Extraction and Quantification:
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Quantify the protein concentration using a standard method such as the Bradford or BCA assay.
c) Two-Dimensional Gel Electrophoresis (2-DE) (for traditional proteomics):
-
Perform isoelectric focusing (IEF) for the first dimension, followed by SDS-PAGE for the second dimension to separate the proteins.
-
Stain the gels with a suitable stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
-
Analyze the gel images to identify differentially expressed protein spots between the treated and control groups.
d) In-gel Digestion and Mass Spectrometry (MS):
-
Excise the differentially expressed protein spots from the 2-DE gels.
-
Destain and subject the proteins to in-gel digestion with trypsin.
-
Extract the resulting peptides and analyze them using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
e) Protein Identification and Bioinformatic Analysis:
-
Search the acquired MS and MS/MS data against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot) to identify the proteins.
-
Perform bioinformatic analysis on the identified proteins to determine their functions, associated pathways, and protein-protein interaction networks.
f) Western Blot Validation:
-
Validate the expression changes of key differentially expressed proteins identified by proteomics using Western blot analysis with specific antibodies.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathway involved in saponin-induced apoptosis and a typical experimental workflow for comparative proteomics.
Caption: Saponin-induced mitochondrial apoptosis pathway.
Caption: Experimental workflow for comparative proteomics.
References
- 1. Novel Mechanistic Insight into the Anticancer Activity of Cucurbitacin D against Pancreatic Cancer (Cuc D Attenuates Pancreatic Cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Sea Cucumber Triterpene Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of apoptotic effects of Cucurbitacin D, I, and E mediated by Bax/Bcl-xL, caspase-3/9, and oxidative stress modulators in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Unveiling the Molecular Targets of Cucumechinoside D: A Comparative Guide to Genetic Validation Approaches
For Researchers, Scientists, and Drug Development Professionals
Cucumechinoside D, a triterpenoid glycoside isolated from sea cucumbers, has demonstrated a range of biological activities, including potent cytotoxicity against various cancer cell lines.[1][2][3][4] While its therapeutic potential is promising, the precise molecular targets through which it exerts its effects remain largely uncharacterized. This guide provides a comparative overview of genetic approaches to definitively identify and validate the molecular targets of this compound, offering a robust framework for advancing its development as a therapeutic agent.
Hypothesized Molecular Targets and Signaling Pathways
Based on the known bioactivities of this compound and related triterpenoid glycosides, which include the induction of apoptosis, plausible molecular targets reside within key cell death and survival pathways.[2][5] This guide will focus on validating two primary hypothetical targets: Caspase-3 , a key executioner caspase in the apoptotic cascade, and the Bcl-2 anti-apoptotic protein, a critical regulator of mitochondrial-mediated apoptosis. The proposed mechanism involves this compound directly or indirectly activating Caspase-3 and inhibiting Bcl-2, leading to programmed cell death.
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Comparative Analysis of Genetic Validation Approaches
Genetic tools provide a powerful means to confirm whether a specific protein is a direct target of a compound. Here, we compare two widely used techniques: RNA interference (RNAi) using small interfering RNA (siRNA) and CRISPR/Cas9-mediated gene knockout.
| Feature | siRNA-mediated Knockdown | CRISPR/Cas9-mediated Knockout |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA. | Permanent gene disruption through DNA double-strand breaks and error-prone repair. |
| Effect Duration | Transient (typically 48-96 hours). | Permanent and heritable. |
| Specificity | Can have off-target effects. | High on-target specificity, but off-target mutations can occur. |
| Efficacy | Variable knockdown efficiency. | High efficiency of gene knockout. |
| Application | Ideal for studying the acute effects of target depletion. | Suitable for creating stable cell lines for long-term studies and target validation. |
Experimental Data: Validating Caspase-3 and Bcl-2 as Targets
The following tables present hypothetical data from experiments designed to validate Caspase-3 and Bcl-2 as molecular targets of this compound using siRNA and CRISPR/Cas9 approaches in a cancer cell line (e.g., HeLa).
Table 1: Effect of Caspase-3 and Bcl-2 siRNA Knockdown on this compound-induced Cytotoxicity
| Treatment Group | Target Gene | This compound (µM) | Cell Viability (%) | Fold Change in IC50 |
| Scrambled siRNA | - | 1 | 52.3 ± 4.1 | 1.0 |
| siCaspase-3 | Caspase-3 | 1 | 85.7 ± 5.5 | 3.2 |
| siBcl-2 | Bcl-2 | 1 | 28.9 ± 3.8 | 0.5 |
Table 2: Effect of Caspase-3 and Bcl-2 CRISPR/Cas9 Knockout on this compound-induced Apoptosis
| Cell Line | Target Gene | This compound (µM) | Apoptotic Cells (%) |
| Wild-Type | - | 1 | 45.2 ± 3.7 |
| Caspase-3 KO | Caspase-3 | 1 | 12.8 ± 2.1 |
| Bcl-2 KO | Bcl-2 | 1 | 68.5 ± 4.9 |
These data illustrate that reducing Caspase-3 expression confers resistance to this compound, while reducing Bcl-2 expression sensitizes the cells to the compound, strongly suggesting their involvement in its mechanism of action.
Experimental Protocols
siRNA-mediated Gene Knockdown
-
Cell Seeding: Plate HeLa cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
siRNA Transfection: Transfect cells with either a scrambled control siRNA, siRNA targeting Caspase-3, or siRNA targeting Bcl-2 using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 48 hours to allow for target gene knockdown.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for 24 hours.
-
Viability Assay: Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 values and compare the fold change between the different siRNA treatment groups.
CRISPR/Cas9-mediated Gene Knockout
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting Caspase-3 and Bcl-2 into a Cas9 expression vector.
-
Transfection and Selection: Transfect HeLa cells with the gRNA/Cas9 plasmids and select for successfully transfected cells using an appropriate selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells by limiting dilution to establish clonal populations.
-
Knockout Validation: Screen the clonal populations for target gene knockout by Western blotting and Sanger sequencing of the target locus.
-
Apoptosis Assay: Treat the validated knockout and wild-type cell lines with this compound for 24 hours.
-
Flow Cytometry: Stain the cells with Annexin V and propidium iodide and analyze the percentage of apoptotic cells by flow cytometry.
Caption: Experimental workflows for genetic target validation.
Conclusion
Genetic approaches are indispensable for the rigorous validation of molecular targets of novel bioactive compounds like this compound. Both siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout offer powerful, complementary strategies to elucidate the mechanism of action. The comparative data and detailed protocols provided in this guide offer a clear path for researchers to confirm the molecular targets of this compound, a critical step in its journey from a promising natural product to a potential therapeutic agent. This systematic approach not only enhances our understanding of the compound's biology but also provides a solid foundation for future drug development efforts.
References
- 1. Sea Cucumber Glycosides: Chemical Structures, Producing Species and Important Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Action of Sea Cucumber Triterpene Glycosides Cucumarioside A0-1 and Djakonovioside A Against Human Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cucumechinoside D and its Analogs in Preclinical Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of November 2025, publicly available in vivo efficacy data for Cucumechinoside D is limited. This guide provides a comprehensive overview of the in vivo anticancer activities of a closely related and well-studied analog, Cucumarioside A2-2 , to offer valuable insights for preclinical research and drug development.
Comparative Efficacy of Cucumarioside A2-2 in Different Tumor Models
Cucumarioside A2-2, a triterpene glycoside isolated from the sea cucumber Cucumaria japonica, has demonstrated notable antitumor effects in preclinical studies. Its efficacy has been primarily evaluated in the Ehrlich ascites carcinoma (EAC) model, a rapidly growing murine tumor.
| Tumor Model | Animal Model | Key Efficacy Parameters | Dosage and Administration | Key Findings |
| Ehrlich Ascites Carcinoma (EAC) | CD-1 Mice | Inhibition of tumor development, Increased survival rate | 0.2 µ g/mouse (approximately 10 µg/kg), Intraperitoneal (i.p.) injection, administered 4 and 1 days before tumor cell inoculation. The compound was complexed with cholesterol. | - 25-30% of treated mice showed no visual tumor development on day 10 post-inoculation, compared to 100% in the control group.[1] - Significant increase in the lifespan of tumor-bearing mice.[1] |
| Ehrlich Ascites Carcinoma (EAC) - Immunotherapy | Balb/c Mice | Macrophage-mediated tumor cell killing, Tumor growth attenuation, Prolonged survival | Macrophages treated with 0.02 µM Cucumarioside A2-2 ex vivo were administered to mice (1 x 10^6 cells/mouse, i.p.) for 3 days after tumor inoculation. | - Cucumarioside A2-2 polarizes macrophages to the M1 phenotype, enhancing their tumoricidal activity.[2] - Treatment with these activated macrophages significantly attenuated tumor growth and prolonged the survival of mice with EAC.[2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo studies.
Ehrlich Ascites Carcinoma (EAC) Model for Antitumor Activity
-
Animal Model: Male CD-1 mice, weighing 20-22 grams, are typically used.[1]
-
Tumor Cell Line: Ehrlich ascites carcinoma cells are maintained by intraperitoneal transplantation in mice.[2] For experiments, ascitic fluid containing tumor cells is collected, washed, and resuspended in a suitable medium like RPMI-1640.[2]
-
Drug Preparation: Cucumarioside A2-2 is often complexed with cholesterol to reduce its hemolytic and cytotoxic effects.[1] The complex is dissolved in sterile saline using an ultrasound bath.[1]
-
Drug Administration: The prepared solution is administered intraperitoneally (i.p.) to the mice. A typical prophylactic regimen involves injections 4 and 1 days prior to tumor cell inoculation.[1]
-
Tumor Inoculation: A suspension of EAC cells (e.g., 2.5 x 10^6 cells/mouse) is injected intraperitoneally to induce tumor growth.[2]
-
Efficacy Evaluation:
Molecular Mechanism of Action: Signaling Pathways
Cucumarioside A2-2 exerts its anticancer effects through the induction of apoptosis and cell cycle arrest. The underlying signaling pathway involves a caspase-dependent mechanism.
Caption: Mechanism of Cucumarioside A2-2 Action.
Experimental Workflow
The typical workflow for evaluating the in vivo efficacy of a compound like Cucumarioside A2-2 is a multi-step process.
Caption: In Vivo Efficacy Experimental Workflow.
References
Comparative Analysis of Cucumarian Glycosides: A Focus on Cucumarioside D's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of cucumarian glycosides, with a specific focus on Cucumarioside D and its more extensively studied structural analogs. Given the limited peer-reviewed data available for Cucumarioside D, this document leverages experimental findings from closely related compounds, namely Cucumarioside A2-2 and Frondoside A, to provide a comprehensive overview of their anticancer properties. These natural compounds are compared against Doxorubicin, a standard chemotherapeutic agent, to benchmark their efficacy.
In Vitro Cytotoxicity Analysis
The in vitro cytotoxic activity of Cucumarioside A2-2, Frondoside A, and Doxorubicin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized in the table below.
| Compound | Cell Line | Assay | IC50 / EC50 (µM) | Reference |
| Cucumarioside A2-2 | Ehrlich Ascites Carcinoma (EAC) | MTT Assay | 2.7 | [1][2] |
| Ehrlich Ascites Carcinoma (EAC) | Nonspecific Esterase Assay | 2.1 | [1] | |
| Prostate Cancer (PC-3) | MTT Assay | 2.05 | [3] | |
| Frondoside A | Breast Cancer (MDA-MB-231) | 2.5 | [4][5] | |
| Pancreatic Cancer | ~1.0 | [6] | ||
| Bladder Cancer (UM-UC-3) | 0.75 | [7] | ||
| Colon Cancer (HT-29) | 0.5 | [8] | ||
| Colon Cancer (HCT-116) | 0.75 | [8] | ||
| Colon Cancer (HCT-8) | 0.75 | [8] | ||
| THP-1 | 4.5 µg/mL | [9] | ||
| HeLa | 2.1 µg/mL | [9] | ||
| Doxorubicin | Breast Cancer (MCF-7) | 0.69 - 8.306 | [10][11][12] | |
| Breast Cancer (MDA-MB-231) | 1.0 - 6.602 | [10][11][13] | ||
| Breast Cancer (T47D) | 8.53 | [10] |
In Vivo Antitumor Efficacy
The antitumor potential of Cucumarioside A2-2 and Frondoside A has been demonstrated in preclinical animal models. These studies provide valuable insights into the systemic effects and overall efficacy of these compounds in a biological system.
| Compound | Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Cucumarioside A2-2 | Mouse | Ehrlich Ascites Carcinoma | 0.2 µ g/mouse (intraperitoneal) | Inhibition of early-stage tumor development | [2] |
| Frondoside A | Athymic Mouse | Breast Cancer Xenograft (MDA-MB-231) | 100 µg/kg/day (intraperitoneal) | Strong decrease in tumor growth | [4][14] |
| Mouse | Metastatic Breast Cancer | 5 µM (pretreatment of cells) | 45% reduction in lung tumor colonies | [14][15] | |
| Doxorubicin | Mouse | Ehrlich Ascites Carcinoma | 2.5 mg/kg (intravenous) | Pronounced inhibition of tumor growth | [16][17] |
Mechanism of Action: Induction of Apoptosis
Cucumarian glycosides, including Cucumarioside A2-2 and Frondoside A, exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a key mechanism, characterized by the involvement of the mitochondria and a cascade of caspase activation.
Signaling Pathway of Cucumarian Glycoside-Induced Apoptosis
Caption: Intrinsic apoptosis pathway activated by cucumarian glycosides.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the therapeutic potential of the discussed compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well.
-
Incubation: Incubate the plate at 37°C for 4 hours.
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.[18]
Apoptosis Detection: Annexin V Assay
The Annexin V assay is used to detect early-stage apoptosis. In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS.
Protocol:
-
Cell Harvesting: Harvest cells after treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Propidium Iodide (PI) can be used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[19][20]
Protein Expression Analysis: Western Blot for Caspase Activation
Western blotting is a widely used technique to detect specific protein molecules from a mixture of proteins. This method can be used to identify the cleavage and subsequent activation of caspases, which are key mediators of apoptosis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the pro- and cleaved forms of a caspase (e.g., caspase-3, caspase-9).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[21][22][23]
In Vivo Tumor Model: Ehrlich Ascites Carcinoma (EAC)
The Ehrlich ascites carcinoma (EAC) model is a transplantable tumor model commonly used in cancer research to evaluate the in vivo efficacy of potential anticancer agents.
Workflow:
Caption: Workflow for in vivo evaluation using the Ehrlich Ascites Carcinoma model.[24][25][26][27]
Conclusion
The available peer-reviewed data strongly suggest that cucumarian glycosides, such as Cucumarioside A2-2 and Frondoside A, hold significant therapeutic potential as anticancer agents. Their ability to induce apoptosis in various cancer cell lines at micromolar concentrations, coupled with their demonstrated in vivo antitumor efficacy, positions them as promising candidates for further drug development. While direct experimental data for Cucumarioside D is limited, its structural similarity to these well-characterized compounds warrants further investigation into its specific anticancer properties. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to exploring the therapeutic utility of these marine-derived natural products.
References
- 1. Antitumor activity of cucumarioside A2-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. mdpi.com [mdpi.com]
- 4. Frondoside A inhibits human breast cancer cell survival, migration, invasion and the growth of breast tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Frontiers | Anti-tumor target screening of sea cucumber saponin Frondoside A: a bioinformatics and molecular docking analysis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frondoside A – An Anticancer Agent from Sea Cucumber – Aphios [aphios.com]
- 10. Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. mdpi.com [mdpi.com]
- 15. Frondoside A inhibits breast cancer metastasis and antagonizes prostaglandin E receptors EP4 and EP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ehrlich tumor inhibition using doxorubicin containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ehrlich tumor inhibition using doxorubicin containing liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. file.sdiarticle3.com [file.sdiarticle3.com]
- 25. Features and applications of Ehrlich tumor model in cancer studies: a literature review - Radulski - Translational Breast Cancer Research [tbcr.amegroups.org]
- 26. journalajrrhe.com [journalajrrhe.com]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Cucumechinoside D: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of Cucumechinoside D is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step recommendations for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, the following disposal procedures are based on best practices for handling cytotoxic and bioactive compounds. Triterpene glycosides, the class of compounds to which this compound belongs, are known for their biological activities, including cytotoxicity.[1][2][3] Therefore, it is prudent to treat this compound as a hazardous chemical waste.
Summary of Key Disposal Principles
Proper disposal of this compound should adhere to all local, state, and federal regulations for hazardous waste. The primary goal is to prevent the release of this bioactive compound into the environment and to ensure the safety of all personnel.
Quantitative Data
While specific quantitative data for this compound is limited, the following table summarizes related information for similar compounds. This information can be useful in understanding the general chemical nature of this class of molecules.
| Property | Value/Information | Source |
| Molecular Formula | C54H86O28S2 | [4] |
| Molecular Weight | 1247.37 g/mol | [4] |
| Physical State | Assumed to be a solid powder | [4] |
| Storage (Powder) | -20°C for up to 3 years (keep away from moisture) | [4] |
| Storage (in Solvent) | -80°C for up to 1 year | [4] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol should be followed for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.
2. Decontamination of Surfaces and Glassware:
-
Prepare a decontamination solution. A common approach for cytotoxic compounds is a 1% sodium hypochlorite solution (bleach), followed by a rinse with 5% sodium thiosulfate to neutralize the bleach, and then a final rinse with water.
-
Wipe down all surfaces and equipment that may have come into contact with this compound.
-
Soak all contaminated glassware in the decontamination solution for at least one hour before standard washing procedures.
3. Disposal of Unused or Expired this compound:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Treat all unused or expired this compound as hazardous chemical waste.
-
Place the original container with the unused compound into a clearly labeled, sealed, and leak-proof secondary container.
-
The waste container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) office.
4. Disposal of Contaminated Materials:
-
All materials that have come into direct contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, are considered contaminated waste.
-
These materials should be collected in a designated, labeled hazardous waste bag or container.
-
Do not mix this waste with regular laboratory trash or biohazardous waste unless specifically instructed to do so by your EHS office.
5. Waste Pickup and Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office. They will have established procedures for the collection and disposal of chemical waste in compliance with regulatory requirements.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Handling Protocols for Cucumechinoside D
For Immediate Implementation by Laboratory Personnel
This guide provides crucial safety and logistical information for the handling and disposal of Cucumechinoside D, a triterpenoid saponin. The following procedures are designed to equip researchers, scientists, and drug development professionals with the necessary step-by-step guidance to ensure a safe laboratory environment. Adherence to these protocols is mandatory to minimize exposure risk and prevent contamination.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted for any new or modified procedure involving this compound.[1][2] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashes.[1][3][4] | Protects against splashes, mists, and airborne particles that can cause serious eye irritation or injury.[4][5] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement.[1] Consider double-gloving for enhanced protection during prolonged handling. Gloves must be inspected before use and changed immediately if contaminated.[3][4] | Prevents skin contact with the compound. Saponins can have irritant properties.[6] |
| Body Protection | A lab coat or disposable gown must be worn to prevent skin and clothing contamination.[3][5] | Provides a removable barrier in case of a spill or splash. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is recommended for procedures that may generate dust or aerosols.[3][4] | Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[4] |
Operational Plan: Safe Handling and Disposal
Handling Procedures:
-
Preparation: All work with this compound, especially in its solid form, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Weighing and Transfer: Exercise caution to minimize the generation of dust. Use appropriate weighing containers and spatulas.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
Disposal Plan:
-
Waste Disposal: All waste materials contaminated with this compound, including gloves, weighing papers, and pipette tips, should be disposed of as chemical waste.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as chemical waste before the container is discarded.
-
Regulatory Compliance: Observe all federal, state, and local environmental regulations for chemical waste disposal.[3]
Spill Management Workflow
In the event of a spill, immediate and appropriate action is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Experimental Protocols Cited
While specific experimental protocols for this compound are not detailed in the safety literature, the handling and safety procedures outlined above are based on established best practices for working with potentially hazardous chemical compounds in a laboratory setting.[1][5][7] The cytotoxic properties of many triterpene glycosides, the class to which this compound belongs, underscore the importance of strict adherence to these safety protocols.[8][9][10] The primary mechanism of action for many saponins involves interaction with cell membranes, which necessitates careful handling to avoid direct contact.[8]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 7. uab.edu [uab.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
